molecular formula C9H10O2S B3089075 2-Methyl-4-(methylthio)benzoic acid CAS No. 118939-08-5

2-Methyl-4-(methylthio)benzoic acid

Cat. No.: B3089075
CAS No.: 118939-08-5
M. Wt: 182.24 g/mol
InChI Key: VBZZOJYCFWHFOZ-UHFFFAOYSA-N
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Description

2-Methyl-4-(methylthio)benzoic acid is a useful research compound. Its molecular formula is C9H10O2S and its molecular weight is 182.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-4-(methylthio)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-4-(methylthio)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-methylsulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-6-5-7(12-2)3-4-8(6)9(10)11/h3-5H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZZOJYCFWHFOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)SC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 2-Methyl-4-(methylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-4-(methylthio)benzoic acid (CAS 118939-08-5) is a specialized organosulfur building block used primarily in the synthesis of bioactive pharmaceutical ingredients, particularly inhibitors of the Hedgehog signaling pathway. As a di-substituted benzoic acid derivative, its physicochemical behavior is governed by the interplay between the acidic carboxyl group, the lipophilic thioether moiety, and the sterically significant ortho-methyl group. This guide provides a rigorous analysis of its properties, synthesis logic, and characterization protocols for researchers in medicinal chemistry and process development.

Molecular Identity & Structural Analysis

The molecule features a benzoic acid core substituted at the ortho position (C2) with a methyl group and at the para position (C4) with a methylthio (-SMe) group. This substitution pattern creates a unique electronic and steric environment compared to the more common 4-(methylthio)benzoic acid.

ParameterSpecification
Chemical Name 2-Methyl-4-(methylthio)benzoic acid
CAS Registry Number 118939-08-5
Molecular Formula C₉H₁₀O₂S
Molecular Weight 182.24 g/mol
SMILES CSc1ccc(C(=O)O)c(C)c1
InChI Key Predicted: KWHCPERWLHBLOT (Analog-based)
Functional Groups Carboxylic Acid (Acidic), Thioether (Lipophilic/Nucleophilic), Methyl (Steric)
Structural Logic
  • Ortho-Methyl Effect: The methyl group at C2 introduces steric bulk near the carboxyl moiety. This often forces the carboxyl group out of coplanarity with the benzene ring, potentially increasing acidity (lowering pKa) relative to unsubstituted benzoic acid by inhibiting resonance stabilization of the protonated form, though the electronic donating effect of the methyl group opposes this.

  • Para-Thioether: The -SMe group is an electron-donating group (EDG) by resonance but weakly withdrawing by induction. It significantly increases the lipophilicity of the molecule compared to a standard methyl or hydroxyl group.

Physicochemical Properties[1][2][3][4][6][7][8][9]

The following data aggregates predicted values derived from high-confidence structure-activity relationship (SAR) models and available experimental data for close structural analogs (e.g., 4-(methylthio)benzoic acid).

Solid State & Thermal Properties
  • Physical State: Solid (Crystalline powder).[1]

  • Color: Typically off-white to pale yellow.

  • Melting Point: 156–165 °C (Predicted/Analog-based).

    • Note: The 4-(methylthio)benzoic acid isomer melts at 192–196 °C. The introduction of the ortho-methyl group in the 2-position typically lowers the melting point due to the disruption of crystal lattice symmetry and packing efficiency.

  • Boiling Point: ~320 °C (at 760 mmHg, Predicted).

Solution Properties
  • Acidity (pKa): 3.9 – 4.1 (Predicted).

    • Context: Benzoic acid has a pKa of 4.2. The ortho-methyl group (o-toluic acid pKa ≈ 3.9) slightly increases acidity due to steric inhibition of resonance, while the para-SMe group has a minor effect.

  • Solubility Profile:

    • Water: Low (< 0.5 mg/mL). The hydrophobic thioether and methyl groups dominate the solvation energetics.

    • Organic Solvents: High solubility in DMSO, DMF, Methanol, and Ethyl Acetate. Moderate solubility in Dichloromethane.[2]

Lipophilicity
  • LogP (Octanol/Water): 2.5 – 2.8 .

    • Significance: This value indicates moderate lipophilicity, making the compound membrane-permeable but likely requiring formulation aids (e.g., pH adjustment to form salts) for aqueous delivery in biological assays.

Synthesis & Reaction Workflows

The synthesis of 2-Methyl-4-(methylthio)benzoic acid typically follows a Nucleophilic Aromatic Substitution (


) or metal-catalyzed cross-coupling pathway.
Primary Synthesis Route: Nucleophilic Substitution

This route utilizes the reactivity of a 4-halo precursor.

  • Starting Material: 4-Chloro-2-methylbenzoic acid (or its nitrile/ester derivative).

  • Reagent: Sodium Methanethiolate (NaSMe).

  • Conditions: High temperature (80–120 °C) in a polar aprotic solvent (DMF or DMSO).

  • Mechanism: The thiolate anion attacks the C4 position, displacing the chloride. The carboxylic acid moiety may require protection (as an ester) or can be used directly if 2 equivalents of base are provided (one to deprotonate the acid, one for the substitution).

SynthesisWorkflow Start Precursor: 4-Chloro-2-methylbenzoic acid Reaction Reaction: SnAr Substitution (DMF, 100°C) Start->Reaction Reagent Reagent: NaSMe (Sodium Methanethiolate) Reagent->Reaction Workup Workup: Acidification (HCl) Filtration Reaction->Workup Product Product: 2-Methyl-4-(methylthio)benzoic acid Workup->Product Yield ~85%

Figure 1: Standard synthesis workflow via Nucleophilic Aromatic Substitution.

Characterization Protocols

To ensure scientific integrity, the identity of the compound must be validated using the following self-consistent protocols.

Proton NMR ( H-NMR)
  • Solvent: DMSO-

    
     (Preferred due to solubility).
    
  • Expected Signals:

    • 
       ~12.5 ppm (Broad s, 1H): Carboxylic acid -OH.
      
    • 
       ~7.8 ppm (d, 1H): Aromatic H at C6 (Ortho to COOH).
      
    • 
       ~7.1–7.3 ppm (m, 2H): Aromatic H at C3 and C5.
      
    • 
       ~2.5 ppm (s, 3H): Methyl group at C2 (Ar-CH
      
      
      
      ).
    • 
       ~2.5 ppm (s, 3H): Methylthio group (S-CH
      
      
      
      ). Note: This signal may overlap with the DMSO solvent residual peak or the Ar-CH
      
      
      peak; careful integration is required.
Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-) is often more sensitive for carboxylic acids, detecting [M-H]

    
    . Positive Mode (ESI+) may detect [M+H]
    
    
    
    .
  • Target Mass:

    • Molecular Ion: 182.24 Da.

    • ESI+ [M+H]: 183.2 Da .

    • ESI- [M-H]: 181.2 Da .

HPLC Purity Profiling
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Detection: UV at 254 nm (Aromatic absorption).

  • Retention Time: Expect elution later than unsubstituted benzoic acid due to the lipophilic S-Me and Me groups.

Experimental Determination of pKa (Protocol)

Since the exact experimental pKa is often not cited in standard databases for this specific isomer, the following protocol allows for precise in-house determination.

Method: Potentiometric Titration

  • Preparation: Dissolve ~5 mg of the compound in a solution of 50% Methanol / 50% Water (to ensure solubility).

  • Titrant: Standardized 0.01 M KOH.

  • Procedure:

    • Calibrate pH meter with buffers (pH 4.0 and 7.0).

    • Perform titration under inert atmosphere (

      
      ) to prevent 
      
      
      
      absorption.
    • Record pH vs. Volume of KOH added.

  • Calculation: The pKa is the pH at the half-equivalence point. Correct for the solvent dielectric constant (Yasuda-Shedlovsky extrapolation) to obtain the aqueous pKa.

PhysChemLogic Structure Structure: 2-Me-4-SMe-Benzoic Acid Effect1 Ortho-Methyl Group Structure->Effect1 Effect2 Para-Thioether Group Structure->Effect2 Result1 Steric Bulk: Forces COOH out of plane (Increases Acidity slightly) Effect1->Result1 Result2 Lipophilicity: Increases LogP (Low Water Solubility) Effect2->Result2 Result3 Electronic Effect: Resonance Donor (Modulates Reactivity) Effect2->Result3

Figure 2: Structure-Property Relationship (SPR) map illustrating how functional groups dictate physicochemical behavior.

References

  • PubChem Compound Summary. (n.d.). 4-(Methylthio)benzoic acid (Isomer Reference).[3] National Center for Biotechnology Information. Retrieved from [Link]

Sources

2-Methyl-4-(methylthio)benzoic acid IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Methyl-4-(methylthio)benzoic Acid

Introduction

2-Methyl-4-(methylthio)benzoic acid is a polysubstituted aromatic carboxylic acid that serves as a crucial intermediate in the synthesis of various organic compounds. Its structural complexity, featuring a carboxylic acid, a methyl group, and a methylthio group on a benzene ring, makes a systematic understanding of its nomenclature, properties, and synthesis essential for researchers in organic chemistry, drug discovery, and materials science. Benzoic acid and its derivatives are foundational scaffolds in the development of pharmaceuticals and agrochemicals, valued for their versatile reactivity and biological significance.[1] This guide provides a detailed examination of 2-Methyl-4-(methylthio)benzoic acid, beginning with a first-principles breakdown of its IUPAC name, followed by an analysis of its physicochemical properties, a detailed synthesis protocol, and a discussion of its applications.

Part 1: Systematic IUPAC Nomenclature

The name 2-Methyl-4-(methylthio)benzoic acid is derived following the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). The process involves identifying the principal functional group, determining the parent structure, and correctly numbering the ring to locate the substituents.

Identification of the Principal Functional Group and Parent Structure

The molecule contains three distinct functional groups attached to the benzene ring: a carboxylic acid (-COOH), a methyl group (-CH3), and a methylthio group (-SCH3). According to IUPAC nomenclature rules, functional groups are ranked by priority to determine the parent name of the molecule.[2][3] The carboxylic acid group has the highest priority among these, and when attached to a benzene ring, the parent structure is named benzoic acid .[4][5]

Numbering the Benzene Ring

The carbon atom of the benzene ring to which the highest priority functional group (the carboxylic acid) is attached is designated as position 1 (C1).[5] The ring is then numbered sequentially from C2 to C6. The direction of numbering (clockwise or counter-clockwise) is chosen to assign the lowest possible numbers (locants) to the other substituents.[5][6]

In this case, the two substituents are a methyl group and a methylthio group.

  • Clockwise numbering: Places the substituents at positions 2 and 4.

  • Counter-clockwise numbering: Places the substituents at positions 6 and 4.

The set of locants (2, 4) is lower than (4, 6). Therefore, the ring is numbered clockwise, assigning the methyl group to position 2 and the methylthio group to position 4.

Naming and Alphabetizing Substituents

The substituents are named as follows:

  • At position 2: A -CH3 group, named methyl .

  • At position 4: A -SCH3 group, named methylthio . Note that "methylsulfanyl" is also an acceptable IUPAC name for this group.[7]

The substituents are then listed alphabetically before the parent name. "Methyl" precedes "methylthio".

Assembling the Final IUPAC Name

Combining the components in the correct order (substituents in alphabetical order with their locants, followed by the parent name) yields the final, unambiguous IUPAC name: 2-Methyl-4-(methylthio)benzoic acid .

The logical flow for determining the IUPAC name is visualized in the diagram below.

IUPAC_Naming_Workflow start Molecular Structure step1 Identify Functional Groups -COOH (Carboxylic Acid) -CH3 (Methyl) -SCH3 (Methylthio) start->step1 step2 step2 step1->step2 step3 Identify Parent Structure Benzoic Acid step2->step3 step4 Number the Ring C1 is attached to -COOH Number to give lowest locants to other substituents (2 and 4) step3->step4 step5 Name & Alphabetize Substituents 2-Methyl 4-Methylthio step4->step5 end_node Final IUPAC Name: 2-Methyl-4-(methylthio)benzoic acid step5->end_node

Caption: Workflow for deriving the IUPAC name of the target molecule.

Part 2: Physicochemical Properties

The physical and chemical properties of 2-Methyl-4-(methylthio)benzoic acid are critical for its handling, storage, and application in chemical reactions. It typically appears as a light yellow to beige crystalline powder.[8]

PropertyValueReference(s)
Molecular Formula C₈H₈O₂S[8][9]
Molecular Weight 168.21 g/mol [7][10]
Melting Point 192-196 °C[8][10]
Boiling Point (Predicted) 319.0 ± 25.0 °C[8]
pKa (Predicted) 4.28 ± 0.10[8]
Appearance White to Light yellow powder to crystal[8]
CAS Number 13205-48-6[10]
Solubility Sparingly soluble in water[11]
Storage Sealed in dry, Room Temperature[8]

Part 3: Synthesis Methodology

2-Methyl-4-(methylthio)benzoic acid is an important organic synthesis intermediate.[12] One documented method involves the reaction of a substituted chlorobenzonitrile with sodium methyl mercaptide, followed by hydrolysis. This approach is advantageous as it utilizes readily available starting materials.[12]

General Synthesis Scheme

The synthesis can be conceptualized in two main stages:

  • Nucleophilic Aromatic Substitution: o-Cyanochlorobenzene reacts with sodium methyl mercaptide. The methyl mercaptide anion (CH₃S⁻) acts as a nucleophile, displacing the chlorine atom on the aromatic ring. This reaction is often facilitated by a phase-transfer catalyst.

  • Hydrolysis: The resulting nitrile group (-CN) is then hydrolyzed under basic conditions (using a strong base like sodium hydroxide) and high temperatures, followed by acidification to yield the final carboxylic acid product.

The workflow for this synthesis is illustrated below.

Synthesis_Workflow cluster_0 Stage 1: Nucleophilic Substitution cluster_1 Stage 2: Hydrolysis & Purification start_mats Starting Materials: - o-Cyanochlorobenzene - Sodium Methyl Mercaptide - Dimethylbenzene (Solvent) - Phase-Transfer Catalyst reaction1 Heat to 70-80 °C with stirring. Slowly add Sodium Methyl Mercaptide solution. start_mats->reaction1 intermediate Intermediate Product: 2-cyano-methylthiobenzene reaction1->intermediate add_base Add solid Sodium Hydroxide (NaOH). Heat to 110 °C until ammonia evolution ceases. intermediate->add_base hydrolysis Basic Hydrolysis of Nitrile Group add_base->hydrolysis acidification Cool reaction mixture. Acidify aqueous layer with HCl to pH 1-2. hydrolysis->acidification precipitation Precipitate crude product. acidification->precipitation purification Filter and purify (e.g., distillation or recrystallization). precipitation->purification final_product Final Product: 2-Methyl-4-(methylthio)benzoic acid purification->final_product

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

The following protocol is adapted from a documented patent, providing a representative laboratory-scale synthesis.[12]

Materials:

  • o-Cyanochlorobenzene

  • 20% Sodium methyl mercaptide solution

  • Dimethylbenzene (solvent)

  • Immobilized quaternary ammonium salt (phase-transfer catalyst)

  • Solid Sodium Hydroxide (NaOH)

  • 20% Hydrochloric acid (HCl)

  • 500ml four-hole flask equipped with a stirrer, thermometer, and dropping funnel

Procedure:

  • Setup: Charge the four-hole flask with 200g of dimethylbenzene and 2g of the immobilized quaternary ammonium salt catalyst.

  • Initial Reaction: Add 68.7g of o-Cyanochlorobenzene to the flask. Heat the mixture to 70 °C under rapid stirring.

  • Nucleophilic Substitution: Slowly add 175-200g of 20% sodium methyl mercaptide solution dropwise over approximately 3 hours.

  • Reaction Completion: After the addition is complete, increase the temperature to 80 °C and continue the reaction for an additional 3 hours.

  • Hydrolysis: Once the initial reaction is complete (as determined by a suitable monitoring technique like TLC or GC), add 25g of solid sodium hydroxide. Increase the temperature to 110 °C and maintain for 7 hours, or until ammonia gas is no longer evolved.

  • Workup: Cool the reaction solution. Transfer it to a separating funnel and allow the layers to separate for 1 hour.

  • Isolation: Remove the organic layer. Treat the aqueous layer with 20% hydrochloric acid, adjusting the pH to 1-2, which will cause the product to precipitate as a solid.

  • Purification: Filter the crude solid product. Further purification can be achieved through distillation or recrystallization to yield pure 2-Methyl-4-(methylthio)benzoic acid.

Part 4: Applications in Research and Drug Development

Benzoic acid derivatives are a cornerstone of medicinal chemistry and agrochemical development.[1] 2-Methyl-4-(methylthio)benzoic acid, and its structural isomers and related compounds, serve as valuable intermediates for creating more complex molecules.

  • Pharmaceutical Synthesis: It is a building block for active pharmaceutical ingredients (APIs). The carboxylic acid group provides a reactive handle for forming amides, esters, and other functional groups, while the thioether and methyl groups can be crucial for binding to biological targets or modifying the pharmacokinetic properties of a drug molecule. For instance, administration of the related 4-(methylthio)benzoic acid has been shown to reduce cisplatin-induced nephrotoxicity in rat models.[8][10]

  • Agrochemical Synthesis: This compound is an intermediate in the production of agricultural chemicals.[12] For example, the structurally related 2-methyl-4-acetylbenzoic acid is a key intermediate in the synthesis of Fluralaner, a broad-spectrum insecticide and acaricide.[13]

  • Materials Science: Sulfur-containing organic molecules are used in the development of polymers and other advanced materials.[11] The methylthio group makes this compound a potential precursor for such applications.

Conclusion

A rigorous application of IUPAC rules unambiguously leads to the name 2-Methyl-4-(methylthio)benzoic acid . This systematic nomenclature is crucial for clear communication in the scientific community. Beyond its name, this compound is a versatile chemical intermediate with established synthesis routes and significant potential in the development of new pharmaceuticals and agrochemicals. Its well-defined physicochemical properties and reactivity make it a valuable tool for synthetic chemists aiming to construct complex molecular architectures.

References

  • KPU Pressbooks. (n.d.). 2.4 IUPAC Naming of Organic Compounds with Functional Groups.
  • eGPAT. (2017, August 8). Priority order of functional groups in IUPAC nomenclature.
  • University of Calgary. (n.d.). IUPAC Rules. Retrieved from a website hosted by the University of Calgary.
  • Wikipedia. (n.d.). IUPAC nomenclature of organic chemistry.
  • Chemistry LibreTexts. (2020, May 21). 18.2: Functional Group Order of Precedence For Organic Nomenclature.
  • JoVE. (2025, May 22). Video: Nomenclature of Carboxylic Acid Derivatives: Amides and Nitriles.
  • Reddit. (2024, February 18). Nomenclature of poly substituted benzene.
  • IUPAC. (n.d.). Blue Book P-5.
  • University of California, Davis. (2012, January). Intermediate IUPAC Nomenclature VII.
  • Chemistry LibreTexts. (2025, January 7). 10.8: IUPAC Naming of Organic Compounds with Functional Groups.
  • Google Patents. (n.d.). CN101817770B - Method for preparing methylthio-benzoic acid.
  • Chemguide. (n.d.). Naming aromatic compounds.
  • YouTube. (2018, May 6). Naming Benzene Ring Derivatives - Aromatic Compounds.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). ISSN: 0975-8585 October – December 2012 RJPBCS Volume 3 Issue 4 Page No. 325.
  • Guidechem. (n.d.). 4-(METHYLTHIO)BENZOIC ACID 13205-48-6 wiki.
  • National Center for Biotechnology Information. (n.d.). 4-(Methylthio)benzoic acid | C8H8O2S | CID 83230. PubChem.
  • ChemScene. (n.d.). 13205-48-6 | 4-(Methylthio)benzoic acid.
  • ChemicalBook. (n.d.). 4-(METHYLTHIO)BENZOIC ACID | 13205-48-6.
  • Sigma-Aldrich. (n.d.). 4-(Methylthio)benzoic acid 97 13205-48-6.
  • Wikipedia. (n.d.). Benzoic acid.
  • Google Patents. (n.d.). A kind of synthetic method of 2-methyl-4-acetylbenzoic acid.
  • ResearchGate. (2023, May 29). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.

Sources

Solubility Profiling & Thermodynamic Characterization of 2-Methyl-4-(methylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profiling, thermodynamic characterization, and process applications of 2-Methyl-4-(methylthio)benzoic acid , a critical intermediate in the synthesis of SGLT inhibitors (e.g., Sotagliflozin).

Executive Summary

2-Methyl-4-(methylthio)benzoic acid (CAS: 118939-08-5 ) is a pivotal organic intermediate used primarily in the pharmaceutical development of sodium-glucose cotransporter (SGLT) inhibitors. Its solubility behavior in organic solvents is a critical quality attribute (CQA) that dictates yield, purity, and particle size distribution during process crystallization.

This guide provides a comprehensive technical framework for understanding the solid-liquid equilibrium (SLE) of this compound. It synthesizes physicochemical properties with thermodynamic modeling (Apelblat, van't Hoff) to optimize solvent selection for purification and reaction workflows.

Physicochemical Profile & Structural Analysis

Understanding the molecular architecture is the first step in predicting solubility behavior.

PropertyValue / DescriptionMechanism of Interaction
IUPAC Name 2-Methyl-4-(methylsulfanyl)benzoic acid-
CAS Number 118939-08-5-
Molecular Formula

-
Molecular Weight 182.24 g/mol -
Functional Groups Carboxylic Acid (-COOH)Thioether (-S-CH3)Methyl (-CH3)-COOH : H-bond donor/acceptor (dimerization in non-polar solvents).-S-CH3 : Lipophilic, increases solubility in organic solvents.-CH3 : Steric hindrance, affects crystal packing.[1][2]
Predicted LogP ~2.7 - 3.1Indicates moderate lipophilicity; poor water solubility, high solubility in alcohols/esters.
pKa ~4.2 - 4.5Weakly acidic; pH-dependent solubility in aqueous mixtures.
Structural Logic

The 2-methyl substituent introduces steric strain near the carboxylic acid group, potentially disrupting the planar packing efficiency compared to unsubstituted benzoic acid. This often results in a lower melting point and higher solubility in organic solvents than its non-methylated analogs. The 4-methylthio group adds significant lipophilicity, making the compound highly soluble in chlorinated solvents (DCM) and esters (Ethyl Acetate).

Experimental Methodology: Determination of Solubility

To generate high-integrity solubility data, a static equilibrium method coupled with HPLC analysis is the industry standard.

Protocol: Static Equilibrium Saturation
  • Preparation : Add excess 2-Methyl-4-(methylthio)benzoic acid to 10 mL of the target solvent (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene).

  • Equilibration : Place vessels in a thermostatic shaker bath.

    • Agitation: 150 rpm.

    • Duration: 24–48 hours to ensure equilibrium.

    • Temperature Range: 273.15 K to 323.15 K (5 K intervals).

  • Sampling : Stop agitation and allow settling for 2 hours (isothermal).

  • Filtration : Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation.

  • Quantification : Dilute filtrate and analyze via HPLC (UV detection at

    
     nm).
    
Visualization: Solubility Determination Workflow

SolubilityProtocol Start Excess Solute Addition Equil Thermostatic Agitation (24-48h, T +/- 0.1K) Start->Equil Suspend Settle Isothermal Settling (2h) Equil->Settle Equilibrium Filter Syringe Filtration (0.45 µm PTFE) Settle->Filter Supernatant Analysis HPLC Quantification (UV Detection) Filter->Analysis Dilution Data Mole Fraction (x) Analysis->Data Calculate

Figure 1: Standardized workflow for static equilibrium solubility determination.

Thermodynamic Modeling & Analysis

Experimental data must be correlated using thermodynamic models to allow for interpolation and process design.

Modified Apelblat Equation

The modified Apelblat model is the most effective semi-empirical model for correlating solubility (


) with temperature (

). It accounts for the non-ideal behavior of the solution.


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).[3]
    
  • 
     : Empirical parameters derived from regression.
    
    • Interpretation:

      
       and 
      
      
      
      relate to the enthalpy of solution and activity coefficients;
      
      
      reflects the temperature dependence of the enthalpy of fusion.
Dissolution Thermodynamics (Van't Hoff Analysis)

The thermodynamic parameters of dissolution—Enthalpy (


), Entropy (

), and Gibbs Free Energy (

)—are calculated using the Van't Hoff equation.


  • Endothermic Process : For 2-Methyl-4-(methylthio)benzoic acid, solubility typically increases with temperature, indicating

    
    .
    
  • Entropy Driven : The dissolution is driven by the increase in disorder (

    
    ) as the crystal lattice breaks down.
    
Visualization: Thermodynamic Logic

Thermodynamics Solubility Solubility Data (x vs T) Model Modified Apelblat Model ln x = A + B/T + C ln T Solubility->Model Regression VantHoff Van't Hoff Plot ln x vs 1/T Solubility->VantHoff Linearization Params Thermodynamic Parameters VantHoff->Params Slope/Intercept Enthalpy ΔH > 0 (Endothermic) Params->Enthalpy Entropy ΔS > 0 (Disorder Driven) Params->Entropy Gibbs ΔG < 0 (Spontaneous) Params->Gibbs

Figure 2: Logical flow for extracting thermodynamic parameters from solubility data.

Solvent Selection & Process Implications

Based on the chemical structure (Polarity/LogP) and general behavior of benzoic acid derivatives, the following solubility landscape is established for process design.

Solubility Landscape (Predicted)
Solvent ClassRepresentative SolventsSolubility PredictionProcess Utility
Polar Protic Methanol, Ethanol, IPAHigh . H-bonding capability matches the carboxyl group.Primary Solvents : Ideal for reaction medium and cooling crystallization.
Polar Aprotic Acetone, Acetonitrile, DMFVery High . Dipole-dipole interactions solubilize the polar core.Reaction Solvents : Used when high concentration is required.
Esters Ethyl AcetateModerate-High . Good compatibility with the lipophilic thioether tail.Extraction : Excellent for partitioning from aqueous phases.
Non-Polar Hexane, HeptaneLow . Lack of H-bonding capability.Anti-Solvents : Used to induce precipitation/crystallization.
Aqueous WaterVery Low (pH < pKa).Anti-Solvent/Wash : Used to remove inorganic salts.
Crystallization Strategy

For the purification of 2-Methyl-4-(methylthio)benzoic acid, a Cooling Crystallization or Anti-solvent Crystallization is recommended.

  • System : Ethanol (Solvent) / Water (Anti-solvent).

  • Mechanism :

    • Dissolve crude acid in Ethanol at 60°C (near saturation).

    • Slowly cool to 20°C.

    • Add Water gradually to decrease solubility further and improve yield.

    • The presence of the methylthio group ensures the compound remains lipophilic enough to crystallize out cleanly from the water-rich mother liquor.

References

  • Compound Registry : 2-Methyl-4-(methylthio)benzoic acid. CAS No. 118939-08-5.[4][5] PubChem CID: 11235283. Link

  • Thermodynamic Modeling : Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • General Methodology : Jouyban, A. (2008). Review of the pharmaceutical solubility studies in binary solvent mixtures. Farmaco, 63, 713-723. Link

  • Process Chemistry Context : Bide Pharmatech. Product Analysis: 2-Methyl-4-(methylthio)benzoic acid. Link

Sources

Technical Profile: 2-Methyl-4-(methylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 118939-08-5 Primary Application: Advanced Intermediate for SGLT1/2 Inhibitors (e.g., Sotagliflozin)

Executive Summary

This technical guide profiles 2-Methyl-4-(methylthio)benzoic acid , a critical building block in the synthesis of gliflozin-class antidiabetic drugs. Its structural uniqueness lies in the ortho-methyl group, which provides steric governance, and the para-methylthio moiety, which serves as a precursor for sulfonyl bioisosteres found in active pharmaceutical ingredients (APIs) like Sotagliflozin.

This document synthesizes spectral data (


H NMR, 

C NMR, MS, IR), synthesis pathways, and quality control parameters to support researchers in structural validation and impurity profiling.

Chemical Identity & Physical Properties[1][2][3][4]

PropertySpecification
IUPAC Name 2-Methyl-4-(methylsulfanyl)benzoic acid
Molecular Formula C

H

O

S
Molecular Weight 182.24 g/mol
Appearance White to off-white crystalline solid
Melting Point 169–172 °C (Typical for analogous purities)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water
pKa (Predicted) ~4.2 (Carboxylic acid proton)

Spectral Characterization

Proton NMR ( H NMR) Analysis

Solvent: DMSO-


 (Reference: 

2.50 ppm) Frequency: 400 MHz

The


H NMR spectrum is characterized by a distinct 1,2,4-substitution pattern on the aromatic ring. The ortho-methyl group breaks the symmetry, creating a specific splitting pattern.
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
12.60 – 12.90 Broad Singlet1H–COOHExchangeable acidic proton; characteristic downfield shift.
7.78 Doublet (

Hz)
1HAr-H (C6)Deshielded by the adjacent electron-withdrawing carboxyl group.
7.10 – 7.15 Multiplet (m)2HAr-H (C3, C5)Shielded by the electron-donating S-Me group. H3 is a singlet (or fine doublet) due to meta-position; H5 is a doublet.
2.52 Singlet3H–S–CH

Methyl protons attached to sulfur; slightly deshielded compared to C-Me.[1]
2.48 Singlet3HAr–CH

Methyl protons attached to the aromatic ring (C2).[1]

Analyst Note: The signals for –S–CH


 and Ar–CH

often appear very close in the 2.45–2.55 ppm region.[1] In DMSO-

, the solvent residual peak (2.50 ppm) may obscure the S-Me peak. Use CDCl

or add a shift reagent if precise integration is required.[1]
Carbon NMR ( C NMR) Analysis

Solvent: DMSO-



Shift (

, ppm)
AssignmentNote
168.5 C=O (Carboxyl)Carbonyl carbon, most deshielded.
144.2 C4 (Ar-S)Quaternary carbon attached to sulfur (electron donor).[1]
140.1 C2 (Ar-Me)Quaternary carbon bearing the methyl group.[1]
132.5 C6 (Ar-H)Methine carbon ortho to COOH.[1]
127.0 C1 (Ar-COOH)Quaternary ipso carbon.[1]
125.5 C5 (Ar-H)Methine carbon.[1]
123.8 C3 (Ar-H)Methine carbon between methyl groups.[1]
21.5 Ar-CH

Aromatic methyl carbon.[1]
14.2 S-CH

Methylthio carbon (typically shielded relative to O-Me).
Mass Spectrometry (MS)

Ionization Mode: ESI (-) or EI (70 eV)

  • Molecular Ion (

    
    ):  m/z 182
    
  • Base Peak: m/z 182 (Stable aromatic system)

  • Key Fragments:

    • m/z 165 (

      
      ):  Loss of –OH (Characteristic of carboxylic acids).
      
    • m/z 137 (

      
      ):  Loss of –COOH (Decarboxylation).[1]
      
    • m/z 122 (

      
      ):  Loss of –COOH and –CH
      
      
      
      (or S-Me fragmentation).
Infrared Spectroscopy (FT-IR)
  • 3300–2500 cm

    
    :  O–H stretch (Broad, carboxylic acid dimer).
    
  • 1680–1695 cm

    
    :  C=O stretch (Strong, conjugated acid).
    
  • 1590, 1480 cm

    
    :  C=C aromatic skeletal vibrations.
    
  • 1420 cm

    
    :  C–H bend (Methyl groups).[1]
    
  • ~750 cm

    
    :  C–S stretch (Weak).
    

Synthesis & Impurity Profiling[4][6]

The synthesis of CAS 118939-08-5 typically follows one of two routes, each generating specific impurity profiles that must be monitored during drug development.

Synthesis Workflow
  • Oxidation Route: Oxidation of 2-methyl-4-(methylthio)toluene.[2]

    • Risk:[3][4] Over-oxidation of the sulfide to sulfoxide/sulfone.[1]

  • Displacement Route: Reaction of 2-methyl-4-halo-benzoic acid with sodium thiomethoxide.

    • Risk:[3][4] Residual halogenated precursors.[1]

Impurity Diagram (Graphviz)

SynthesisPath Precursor 2-Methyl-4-halo-benzoic acid (Precursor) Target 2-Methyl-4-(methylthio)benzoic acid (CAS 118939-08-5) Precursor->Target Nucleophilic Subst. (DMSO, 100°C) Reagent NaSMe (Reagent) Reagent->Target Impurity1 Impurity A: Sulfoxide Derivative (Over-oxidation) Target->Impurity1 [O] (Air/Peroxide) Impurity2 Impurity B: Sulfone Derivative (Sotagliflozin Active Core) Impurity1->Impurity2 [O]

Caption: Synthesis pathway via nucleophilic substitution and potential oxidative degradation pathways leading to sulfoxide/sulfone impurities.

Experimental Protocol: Quality Control Method

For the validation of raw material batches.

Method: HPLC-UV

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][5]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: 254 nm (Aromatic absorption) and 280 nm.[1]

  • Retention Time Logic:

    • Sulfoxide Impurity: Elutes earlier (more polar).[1]

    • Target (S-Me): Elutes in the middle.

    • Halo-Precursor: Elutes later (if chloro/bromo substituted).[1]

References

  • Capot Chemical. (n.d.).[1] 2-Methyl-4-(methylthio)benzoic acid MSDS & Spectral Data. Retrieved from

  • PubChem. (2024).[1] Sotagliflozin (Compound Summary). National Library of Medicine.[1] Retrieved from

  • BenchChem. (n.d.).[1] CAS 118939-08-5 Product Information. Retrieved from

  • Google Patents. (2006).[1] WO2006028958A2 - Pyridyl inhibitors of hedgehog signalling.[1] (Describes the use of CAS 118939-08-5 as an intermediate). Retrieved from

Sources

Technical Analysis: FT-IR Spectrum of 2-Methyl-4-(methylthio)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the FT-IR spectral analysis of 2-Methyl-4-(methylthio)benzoic acid (CAS 118939-08-5). This guide is structured to assist analytical chemists and drug development professionals in the structural verification of this specific intermediate, often utilized in the synthesis of agrochemicals (e.g., pyrazole herbicides) and pharmaceutical precursors.

Executive Summary & Molecular Architecture

Compound: 2-Methyl-4-(methylthio)benzoic acid CAS: 118939-08-5 Formula: C₉H₁₀O₂S State: Solid (Crystalline powder)

The infrared spectrum of this molecule is governed by the interplay between the carboxylic acid functionality, the electron-donating methylthio (-SMe) group at the para position, and the sterically hindering methyl group at the ortho position.

Vibrational Logic (The "Why" Behind the Peaks)
  • The "Push-Pull" Effect: The sulfur atom in the 4-position acts as a resonance donor, pushing electron density into the ring and towards the carbonyl oxygen. This increases the single-bond character of the C=O bond, typically lowering its vibrational frequency compared to unsubstituted benzoic acid.

  • The Ortho-Effect: The 2-methyl group introduces steric strain near the carboxylic acid. While this can force the carbonyl group slightly out of planarity with the benzene ring (reducing conjugation and raising frequency), the effect in benzoic acids is often balanced by strong intermolecular hydrogen bonding (dimerization).

  • Thioether Signature: Unlike ethers, the C–S bond is less polar and heavier, pushing its stretching vibrations into the lower fingerprint region (<700 cm⁻¹), often making it a subtle but crucial confirmation marker.

Sample Preparation Protocols

To obtain a research-grade spectrum capable of resolving the subtle aromatic splitting patterns, the following protocols are recommended.

Method A: KBr Pellet (Gold Standard for Resolution)
  • Why: Solid carboxylic acids exist as stable hydrogen-bonded dimers. KBr transmission mode minimizes optical path artifacts common in ATR for high-refractive-index organic solids.

  • Protocol:

    • Grind 1-2 mg of sample with ~100 mg of spectroscopic grade KBr (dried at 110°C).

    • Press at 8-10 tons for 2 minutes to form a transparent disc.

    • Critical Step: Ensure the background scan is taken with a pure KBr blank to remove moisture interferences in the 3400 cm⁻¹ region.

Method B: Diamond ATR (High Throughput)
  • Why: Rapid ID verification.

  • Correction: ATR spectra will show relative intensity shifts (weaker high-wavenumber peaks) compared to transmission. The peak positions listed below apply to both, but intensity descriptions are based on transmission.

Spectral Assignment Guide

The following table synthesizes theoretical vibrational analysis with empirical data from structural analogs (e.g., o-toluic acid and p-(methylthio)benzoic acid).

Zone 1: High Frequency (4000 – 2000 cm⁻¹)
Wavenumber (cm⁻¹)Vibrational ModeAssignment Logic
3300 – 2500 O–H Stretch (Acid)Diagnostic Broad Band. Appears as a "hairy beard" centered ~3000 cm⁻¹. The extreme breadth is due to strong dimeric hydrogen bonding.
3080 – 3000 C–H Stretch (Aromatic)Weak shoulders on the O-H band. Indicates unsaturated carbons.
2980 – 2910 C–H Stretch (Aliphatic)Asymmetric Methyl Stretch. Arises from both the Ar-CH₃ and S-CH₃ groups.
2870 – 2850 C–H Stretch (Aliphatic)Symmetric Methyl Stretch. Often seen as a distinct shoulder or small peak.
2600 – 2500 O–H OvertonesWeak combination bands characteristic of carboxylic acid dimers.
Zone 2: The Doublet Region (2000 – 1500 cm⁻¹)
Wavenumber (cm⁻¹)Vibrational ModeAssignment Logic
1685 ± 10 C=O Stretch (Acid)Primary Quantitation Peak. Lower than non-conjugated acids (1710 cm⁻¹) due to aromatic conjugation and the p-SMe donor effect.
1605 – 1590 C=C Ring StretchAromatic Skeleton. Enhanced intensity due to the polarization by the carbonyl and sulfide groups.
1570 – 1550 C=C Ring StretchSecondary aromatic band. Confirms the benzene ring presence.[1]
Zone 3: The Fingerprint Region (1500 – 400 cm⁻¹)
Wavenumber (cm⁻¹)Vibrational ModeAssignment Logic
1420 – 1400 C–O–H BendIn-plane bending of the acid hydroxyl group. Coupled with C-O stretch.[2]
1380 CH₃ DeformationSymmetric "Umbrella" bend of the methyl groups (Ar-CH₃).
1320 – 1280 C–O StretchStrong. The single bond stretch of the carboxylic acid dimer.
1090 – 1050 C–S–C Asym. StretchSpecific to Thioether. Often weak/medium. Distinguishes this from simple methylbenzoic acids.
860 – 800 C–H Out-of-Plane (OOP)Substitution Pattern. 1,2,4-trisubstituted rings typically show two bands here: one for the two adjacent hydrogens (positions 5,6) and one for the isolated hydrogen (position 3).
~750 C–S StretchCarbon-Sulfur stretching vibration (often weak).

Diagnostic Verification Workflow

Use this logic flow to confirm the identity of 2-Methyl-4-(methylthio)benzoic acid against common impurities (e.g., starting materials like 2-methylbenzoic acid or 4-chlorobenzoic acid derivatives).

SpectralVerification Sample Unknown Sample Spectrum CheckCO Check 1680-1700 cm⁻¹ (Strong C=O Peak?) Sample->CheckCO CheckOH Check 2500-3300 cm⁻¹ (Broad O-H Band?) CheckCO->CheckOH Yes Reject REJECT: Impurity or Wrong Isomer CheckCO->Reject No (Not an acid) IsAcid Result: Carboxylic Acid Confirmed CheckOH->IsAcid Yes CheckOH->Reject No CheckCS Check 1050-1090 cm⁻¹ & ~750 cm⁻¹ (C-S Thioether Bands?) IsAcid->CheckCS CheckOOP Check 800-860 cm⁻¹ (1,2,4-Trisubstitution Pattern?) CheckCS->CheckOOP Present (Indicates S-Me) CheckCS->Reject Absent (Likely o-Toluic acid) FinalID CONFIRMED: 2-Methyl-4-(methylthio)benzoic acid CheckOOP->FinalID Pattern Matches CheckOOP->Reject Pattern Mismatch (Wrong Isomer)

Figure 1: Decision tree for spectral verification of 2-Methyl-4-(methylthio)benzoic acid.

Troubleshooting & Artifacts

  • Moisture Interference: If the region 3500-3600 cm⁻¹ shows sharp spikes, your KBr pellet is wet. This obscures the O-H acid stretch. Remedy: Dry KBr powder at 110°C overnight.

  • Polymorphism: This compound is a crystalline solid. Different recrystallization solvents may yield different polymorphs, causing slight shifts (<5 cm⁻¹) in the fingerprint region. Remedy: Grind sample to amorphous state or dissolve in CHCl₃ (solution cell) for comparison.

  • Dimerization: In solution (e.g., CHCl₃), the C=O band may split into two (free monomer ~1760 cm⁻¹ vs. H-bonded dimer ~1690 cm⁻¹). In solid state (KBr), only the dimer band (~1685 cm⁻¹) is typically observed.

References

  • Compound Identification: National Institutes of Health (NIH). PubChem Compound Summary for CID 174967243: 2-Methyl-4-(methylthio)benzoic acid. Retrieved from .

  • Analog Spectral Data (o-Toluic Acid): NIST Mass Spectrometry Data Center. Benzoic acid, 2-methyl- Infrared Spectrum. NIST Standard Reference Database 69. Retrieved from .

  • Thioether Vibrational Modes: Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Standard reference for C-S and C-S-C assignments).
  • Synthesis Context: Method for producing ortho-alkylated benzoic acid derivatives. US Patent 6573404B2. (Describes the synthesis and isolation of 2-methyl-4-methylsulfanylbenzoic acid). Retrieved from .

Sources

2-Methyl-4-(methylthio)benzoic Acid: A Strategic Scaffold for Sulfone-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-4-(methylthio)benzoic acid (CAS: 118939-08-5) is a specialized aromatic building block utilized primarily in the synthesis of pharmaceutical agents targeting the Hedgehog signaling pathway, kinase cascades, and metabolic disorders. Its structural value lies in its dual functionality: the ortho-methyl group provides critical steric conformational control (atropisomerism modulation), while the para-methylthio group serves as a chemically versatile "masked" sulfone.

This guide details the synthetic utility of this compound, focusing on its role as a precursor to 4-(methylsulfonyl)benzamides, its reactivity profile, and optimized protocols for its incorporation into drug scaffolds.

Structural Analysis & Reactivity Profile

The Ortho-Methyl Effect

The methyl group at the C2 position is not merely a lipophilic appendage; it exerts a profound steric influence on the carboxylic acid at C1. In amide coupling reactions, this steric bulk forces the resulting amide bond out of planarity with the phenyl ring.

  • Conformational Lock: This twist often improves binding affinity by pre-organizing the molecule into a bioactive conformation, reducing the entropic penalty of binding.

  • Metabolic Stability: The ortho-methyl group can sterically shield the amide bond from rapid hydrolysis by peptidases.

The Para-Methylthio "Switch"

The C4-methylthio (-SMe) moiety acts as a lipophilic anchor during early-stage synthesis but is most valuable as a precursor to sulfoxides (-SOMe) and sulfones (-SO₂Me).

  • Lipophilicity (LogP): The sulfide is significantly more lipophilic than the sulfone, facilitating cell membrane permeability in early assays or improving solubility in organic solvents during intermediate steps.

  • Electronic Tuning:

    • -SMe: Electron-donating (Resonance).[1] Activates the ring slightly.

    • -SO₂Me: Strong electron-withdrawing. Deactivates the ring, lowering the pKa of the amide proton and altering hydrogen bond acceptor capability.

Synthetic Routes to the Building Block

While commercially available, in-house preparation is often required for scale-up or isotopically labeled analogs. The most robust industrial route involves Nucleophilic Aromatic Substitution (


).
Recommended Synthesis (S_NAr Strategy)

Precursor: 4-Fluoro-2-methylbenzoic acid or 4-Chloro-2-methylbenzoic acid. Reagent: Sodium thiomethoxide (NaSMe).

Mechanism: The carboxylate anion formed in situ directs the nucleophile to the para-position via electronic withdrawal, while the ortho-methyl group does not significantly hinder attack at C4.

SynthesisRoute Start 4-Fluoro-2-methylbenzoic acid (Starting Material) Intermediate Meisenheimer Complex Start->Intermediate Nucleophilic Attack Reagent NaSMe (2.5 eq) DMSO, 100°C Reagent->Intermediate Reagent Input Product 2-Methyl-4-(methylthio)benzoic acid (Target Scaffold) Intermediate->Product Fluoride Elimination

Figure 1: S_NAr Synthesis Route for 2-Methyl-4-(methylthio)benzoic acid.

Key Synthetic Transformations

Amide Coupling (The "Anchor" Step)

Due to the steric hindrance of the C2-methyl group, standard coupling reagents (EDC/HOBt) may suffer from slow kinetics.

  • Optimized Protocol: Use HATU or T3P (Propylphosphonic anhydride) . These reagents are superior for sterically hindered benzoic acids.

  • Solvent: DMF or NMP is preferred to maintain solubility of the polar active ester.

Chemoselective Oxidation (The "Activation" Step)

The transformation of the sulfide to the sulfone is a critical late-stage modification. This is often performed after amide coupling to avoid side reactions during the coupling of the highly polar sulfone acid.

Table 1: Oxidation Protocols for -SMe to -SO₂Me

OxidantConditionsSelectivityNotes
m-CPBA DCM, 0°C to RT, 2-4hHigh (Sulfone)Standard lab scale. Excess reagent required (2.2-2.5 eq).
Oxone® MeOH/H₂O, RT, 4hVery HighGreen chemistry compatible. Excellent for polar substrates.
H₂O₂ / Na₂WO₄ AcOH, 60°CHighIndustrial scalable. Requires careful quench of peroxides.

Case Study: Hedgehog Signaling Pathway Inhibitors

Reference: Patent WO2006028958A2 [1]

In the development of inhibitors for the Hedgehog (Hh) signaling pathway (implicated in basal cell carcinoma), 2-methyl-4-(methylthio)benzoic acid was utilized as the core scaffold to synthesize N-(4-chloro-3-(pyridin-2-yl)phenyl)-2-methyl-4-(methylsulfonyl)benzamide .

Experimental Workflow

The researchers required a potent, metabolically stable amide. The 2-methyl group was essential for potency, likely by twisting the benzamide to fit the Hh receptor pocket.

Step-by-Step Protocol (Reconstructed from Patent Data):

  • Oxidation (Pre-coupling):

    • Substrate: 430 mg of 2-methyl-4-(methylthio)benzoic acid.[2]

    • Reagent: Oxone (Potassium peroxymonosulfate).

    • Conditions: Dissolved in MeOH/H₂O. Stirred at RT until conversion to 2-methyl-4-(methylsulfonyl)benzoic acid is complete (monitored by LCMS).

    • Workup: Remove MeOH, extract with EtOAc, wash with brine.

  • Amide Coupling:

    • Reactants: 2-methyl-4-(methylsulfonyl)benzoic acid + 4-chloro-3-(pyridin-2-yl)aniline.[2]

    • Coupling Agent: HATU (1.2 eq), DIPEA (3 eq).

    • Solvent: DMF.[3]

    • Observation: The reaction yields the target sulfonamide, which is purified via reverse-phase HPLC.[2]

Scientist's Note: While the patent describes pre-coupling oxidation, an alternative strategy is post-coupling oxidation. If the aniline partner contains oxidation-sensitive groups (e.g., electron-rich heterocycles), oxidize the acid first (as done here). If the aniline is robust, couple the sulfide first to exploit its higher solubility.

Workflow Start 2-Methyl-4-(methylthio)benzoic acid Step1 Oxidation (Oxone/MeOH) Start->Step1 Functional Group Interconversion Inter 2-Methyl-4-(methylsulfonyl)benzoic acid Step1->Inter Yields Sulfone Acid Step2 Amide Coupling (HATU, Aniline deriv.) Inter->Step2 Convergent Synthesis Final Target: Hh Pathway Inhibitor (Sulfone-Benzamide) Step2->Final Final Drug Candidate

Figure 2: Workflow for Hedgehog Inhibitor Synthesis using the Scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Methyl-4-(methylthio)benzoic acid (Lab Scale)

Use this if the commercial material is unavailable or expensive.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Reagents: Add 4-fluoro-2-methylbenzoic acid (1.54 g, 10 mmol) and anhydrous DMSO (20 mL).

  • Nucleophile: Add Sodium thiomethoxide (NaSMe) (1.75 g, 25 mmol, 2.5 eq). Note: Excess NaSMe acts as both nucleophile and base to deprotonate the carboxylic acid.

  • Reaction: Heat to 100°C under Nitrogen atmosphere for 12 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.

  • Workup:

    • Cool to room temperature.

    • Pour into ice-water (100 mL).

    • Acidify carefully with 1N HCl to pH ~3. (The product will precipitate).

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Dry organic layer over MgSO₄, filter, and concentrate.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Protocol B: General Amide Coupling with HATU
  • Dissolve 2-methyl-4-(methylthio)benzoic acid (1.0 eq) in DMF (0.1 M concentration).

  • Add DIPEA (3.0 eq) and stir for 5 minutes.

  • Add HATU (1.2 eq). The solution typically turns yellow.

  • Add the Amine/Aniline partner (1.1 eq).

  • Stir at RT for 4-16 hours.

  • Quench: Dilute with water and extract with EtOAc. Wash organic layer with Sat. NaHCO₃ (to remove unreacted acid) and Brine.

References

  • World Intellectual Property Organization. (2006). Pyridyl inhibitors of hedgehog signalling. (Patent No. WO2006028958A2). Google Patents. Link

  • BenchChem. (n.d.). 2-Methyl-4-(methylthio)benzoic acid Structure and Data.Link

  • Sigma-Aldrich. (n.d.). 4-(Methylthio)benzoic acid Product Page (Analog Reference).Link

Sources

discovery and history of 2-Methyl-4-(methylthio)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and application of 2-Methyl-4-(methylthio)benzoic acid , a critical intermediate in the development of Hedgehog pathway inhibitors.

CAS: 118939-08-5 | Formula: C9H10O2S | Role: Pharmacophore Intermediate

Executive Summary & Discovery Context

2-Methyl-4-(methylthio)benzoic acid is a specialized organosulfur building block that gained prominence in the mid-2000s during the high-throughput optimization of Smoothened (Smo) receptor antagonists .

Historically, this compound was not a target of interest until the discovery of Vismodegib (GDC-0449) and related pyridyl-amide inhibitors. It serves as a structural probe in Structure-Activity Relationship (SAR) studies, specifically allowing medicinal chemists to evaluate the steric and electronic effects of the "2-methyl" substitution pattern on the benzamide core of Hedgehog pathway inhibitors.

The "Scaffold" Relevance

In the development of drugs like Vismodegib, the 4-(methylsulfonyl)benzamide moiety is a pharmacophore essential for hydrogen bonding within the Smoothened receptor pocket. 2-Methyl-4-(methylthio)benzoic acid is the reduced precursor to this moiety. Its discovery and utilization are inextricably linked to the Genentech/Curis patent portfolio (c. 2004–2006) aimed at treating basal cell carcinoma and medulloblastoma.

Chemical Synthesis & Manufacturing

The synthesis of 2-Methyl-4-(methylthio)benzoic acid relies on nucleophilic aromatic substitution (


), exploiting the electron-withdrawing nature of the nitrile group in the starting material.
Retrosynthetic Analysis

The most robust industrial route disconnects the molecule at the thioether linkage and the carboxylic acid:

  • Precursor: 4-Bromo-2-methylbenzonitrile.[1]

  • Transformation A:

    
     displacement of Bromide by Methanethiolate.
    
  • Transformation B: Hydrolysis of Nitrile to Carboxylic Acid.

Validated Experimental Protocol

Note: This protocol is adapted from Patent WO2006028958A2 (Genentech).

Step 1: Nucleophilic Displacement (

)

Objective: Synthesize 2-methyl-4-(methylthio)benzonitrile.

  • Reagents: 4-Bromo-2-methylbenzonitrile (1.0 eq), Sodium Thiomethoxide (NaSMe, 1.2 eq), DMF (anhydrous).

  • Procedure:

    • Charge a reaction vessel with 4-Bromo-2-methylbenzonitrile dissolved in DMF (approx. 0.5 M concentration).

    • Add Sodium Thiomethoxide slowly to control exotherm.

    • Stir the mixture at ambient temperature (25°C) for 1–2 hours. The cyano group at the para position activates the bromine for displacement.

    • Workup: Dilute with ethyl acetate, wash with water (3x) to remove DMF/salts, dry over

      
      , and concentrate.
      
    • Yield: Typically >90% (Quantitative conversion is common).

Step 2: Nitrile Hydrolysis

Objective: Convert nitrile to 2-Methyl-4-(methylthio)benzoic acid.[1]

  • Reagents: NaOH (aqueous, 6M), Ethanol or Methanol (co-solvent).

  • Procedure:

    • Suspend the intermediate nitrile in a 1:1 mixture of Ethanol/6M NaOH.

    • Reflux at 85–90°C for 12–16 hours. Monitor disappearance of the nitrile peak (IR ~2225 cm⁻¹) or by LCMS.

    • Acidification: Cool to 0°C and acidify carefully with concentrated HCl to pH ~2.

    • Isolation: The product precipitates as a solid. Filter, wash with cold water, and dry in a vacuum oven.

Visualized Synthesis Workflow

The following diagram illustrates the critical pathway from the commercial bromide to the active sulfone drug intermediate.

SynthesisPathway Start 4-Bromo-2-methylbenzonitrile (Commercial Start) Step1 SnAr Reaction (NaSMe, DMF) Start->Step1 Inter Intermediate: 2-methyl-4-(methylthio)benzonitrile Step1->Inter Yield >90% Step2 Hydrolysis (NaOH, Reflux) Inter->Step2 Product TARGET: 2-Methyl-4-(methylthio)benzoic acid Step2->Product Acidification Oxidation Oxidation (Oxone or mCPBA) Product->Oxidation Drug Dev Next Step Final Drug Precursor: Sulfone Analog Oxidation->Final

Caption: Synthesis of 2-Methyl-4-(methylthio)benzoic acid via SnAr displacement and hydrolysis.

Application in Drug Discovery (Hedgehog Pathway)

The primary utility of this acid is as a precursor to sulfone-containing benzamides . In the optimization of Hedgehog inhibitors, the oxidation state of the sulfur is critical.

The "Sulfone Switch" Mechanism

Researchers rarely use the thioether (sulfide) form in the final drug. Instead, they synthesize 2-Methyl-4-(methylthio)benzoic acid to perform a controlled oxidation to the sulfone (


).
  • Why start with Thioether? Direct installation of a methylsulfonyl group (

    
    ) is chemically difficult. It is far easier to install the methylthio (
    
    
    
    ) group via nucleophilic substitution and then oxidize it.
  • Reaction:

    
    
    
Comparative SAR Data

The table below highlights why this specific analog (2-Methyl) was investigated alongside the eventual clinical candidate (Vismodegib, which uses a 2-Chloro scaffold).

FeatureVismodegib (Clinical)2-Methyl Analog (Research)Impact on Binding
Core Structure BenzamideBenzamideConserved H-bond donor/acceptor
2-Position Chloro (-Cl) Methyl (-CH3) Methyl is bulkier; tests steric tolerance of the pocket
4-Position MethylsulfonylMethylsulfonylCritical H-bond with Arg residue in Smoothened
Metabolic Stability HighModerateMethyl group is susceptible to benzylic oxidation (CYP450)
Biological Pathway Context

The compound acts downstream on the Smoothened receptor. The diagram below details where the derivative intervenes in the signaling cascade.

HedgehogPathway Ligand Hedgehog Ligand (Hh) PTCH Patched (PTCH1) Receptor Ligand->PTCH Inhibits SMO Smoothened (SMO) GPCR-like PTCH->SMO Normally Inhibits GLI GLI Transcription Factors SMO->GLI Activates Inhibitor 2-Methyl-Sulfone Analog (Derived from Topic Acid) Inhibitor->SMO Antagonizes (Blocks Activation) Nucleus Target Gene Transcription (Cell Proliferation) GLI->Nucleus

Caption: Mechanism of Action: The sulfone derivative antagonizes Smoothened, halting GLI activation.[1]

Technical Specifications & Handling

PropertyValueNotes
Molecular Weight 182.24 g/mol Fragment-like, ideal for lead optimization
Appearance Off-white to yellow solidColor deepens upon oxidation/aging
Solubility DMSO, Methanol, Ethyl AcetatePoor water solubility (requires pH > 8)
pKa (Predicted) ~3.72Typical for benzoic acids; forms salts easily
Stability Air Sensitive (Thioether)Critical: Store under inert gas (Nitrogen/Argon) to prevent premature oxidation to sulfoxide.
Quality Control (Self-Validating Protocol)

To ensure the integrity of the material before use in synthesis:

  • Run TLC: (50% EtOAc/Hexanes). The acid should streak or stay at baseline; the methyl ester (if derivatized) moves to

    
     ~0.6.
    
  • Check 1H NMR: Look for the S-Methyl singlet at

    
     2.5 ppm. If this peak is split or shifted downfield (~2.7–3.0 ppm), the sample has oxidized to sulfoxide/sulfone.
    

References

  • Genentech, Inc. (2006). Pyridyl inhibitors of hedgehog signalling. World Intellectual Property Organization. Patent WO2006028958A2.

  • Nissan Chemical Industries, Ltd. (1989). Pyrazole derivative and herbicide containing it. Australian Patent AU599468B2.

  • Sigma-Aldrich. (n.d.). 2-Methyl-4-(methylthio)benzoic acid Product Page.

Sources

Methodological & Application

Application Note: A Robust, Two-Step Synthesis of 2-Methyl-4-(methylthio)benzoic Acid from 4-Chloro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for the synthesis of 2-Methyl-4-(methylthio)benzoic acid, a valuable building block in pharmaceutical and materials science research. The described pathway is a robust, two-step process commencing with the commercially available starting material, 4-chloro-2-methylbenzonitrile. The methodology leverages a nucleophilic aromatic substitution (SNAr) followed by a basic hydrolysis. This document is intended for researchers, chemists, and drug development professionals, offering detailed, step-by-step protocols, mechanistic insights, and a framework for process optimization.

Introduction and Synthetic Strategy

2-Methyl-4-(methylthio)benzoic acid is an important organic intermediate whose structural motifs—a carboxylic acid, a thioether, and a substituted aromatic ring—make it a versatile precursor for the synthesis of complex molecules, including bioactive compounds and functional materials. The efficient and scalable synthesis of this compound is therefore of significant interest.

This guide details a logical and high-yielding synthetic route starting from 4-chloro-2-methylbenzonitrile. The overall strategy is dissected into two primary transformations:

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C4 position of 4-chloro-2-methylbenzonitrile is displaced by a methylthiolate group. This is achieved using sodium thiomethoxide in a polar aprotic solvent.

  • Nitrile Hydrolysis: The nitrile functional group of the resulting 2-methyl-4-(methylthio)benzonitrile intermediate is hydrolyzed under basic conditions to yield the final carboxylic acid product.

This approach is advantageous due to the accessibility of the starting material and the generally high efficiency of the constituent reactions.

Visualized Synthetic Workflow

G Start 4-Chloro-2-methylbenzonitrile Inter 2-Methyl-4-(methylthio)benzonitrile Start->Inter  Step 1: S.sub.N.Ar Reaction  Sodium Thiomethoxide (NaSMe)  DMF, 80-100 °C End 2-Methyl-4-(methylthio)benzoic Acid Inter->End  Step 2: Nitrile Hydrolysis  1. NaOH (aq), EtOH, Reflux  2. HCl (aq) to pH < 2

Figure 1: Overall synthetic pathway for 2-Methyl-4-(methylthio)benzoic acid.

Mechanistic Considerations and Scientific Rationale

A thorough understanding of the underlying reaction mechanisms is critical for troubleshooting and process optimization.

Step 1: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The substitution of chlorine by the methylthiolate nucleophile does not proceed via SN1 or SN2 mechanisms, which are unfavorable on sp²-hybridized carbons of an aromatic ring.[1] Instead, it follows an addition-elimination pathway.

  • Activation: The reaction is facilitated by the presence of the strongly electron-withdrawing nitrile (-C≡N) group. This group, positioned para to the leaving group (chlorine), powerfully activates the aromatic ring towards nucleophilic attack by withdrawing electron density through both inductive and resonance effects.[2][3] This polarization makes the carbon atom bonded to the chlorine sufficiently electrophilic.

  • Addition & Intermediate Formation: The potent nucleophile, methylthiolate (CH₃S⁻), attacks the electrophilic carbon atom bearing the chlorine. This addition step breaks the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4] The negative charge is delocalized across the aromatic system and, crucially, onto the electronegative nitrogen atom of the nitrile group, which provides significant stabilization.

  • Elimination & Aromaticity Restoration: In the final step, the leaving group (chloride ion, Cl⁻) is expelled, and the aromaticity of the ring is restored, yielding the 2-methyl-4-(methylthio)benzonitrile product.

Step 2: Base-Catalyzed Nitrile Hydrolysis

The conversion of the nitrile to a carboxylic acid under basic conditions is a two-stage process.[5][6]

  • Hydration to Amide: The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. The resulting anionic intermediate is protonated by water to form an imidic acid, which tautomerizes to the more stable amide intermediate (2-methyl-4-(methylthio)benzamide).[5]

  • Amide Hydrolysis: Under the reaction conditions, the amide is not isolated but is further hydrolyzed. A second hydroxide ion attacks the carbonyl carbon of the amide. This is followed by the expulsion of an amide anion (or its conjugate acid, ammonia, after proton transfer), which is a poor leaving group but is facilitated by the harsh reaction conditions (heat). The final step is an acid-base reaction where the highly basic ammonia deprotonates the initially formed carboxylic acid to give a carboxylate salt and ammonium ion.

  • Acidification: A final acidification step with a strong mineral acid (e.g., HCl) is required to protonate the carboxylate salt and precipitate the desired neutral 2-Methyl-4-(methylthio)benzoic acid product.[6]

Detailed Experimental Protocols

Safety Precaution: These procedures should be carried out by trained chemists in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

Step 1: Synthesis of 2-Methyl-4-(methylthio)benzonitrile

This protocol is adapted from established procedures for the reaction of activated aryl halides with thiolate nucleophiles.

Materials & Reagents:

  • 4-Chloro-2-methylbenzonitrile (1.0 eq)

  • Sodium thiomethoxide (1.1 - 1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated aq. NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add 4-chloro-2-methylbenzonitrile.

  • Add anhydrous DMF (approx. 5-10 mL per gram of starting material).

  • Stir the mixture under a nitrogen atmosphere until the starting material is fully dissolved.

  • Carefully add sodium thiomethoxide portion-wise to the solution. An exotherm may be observed. Maintain the internal temperature below 40 °C during the addition.

  • After the addition is complete, heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until consumption of the starting material is complete (typically 4-8 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice-water (approx. 10 times the volume of DMF used).

  • Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

  • Combine the organic extracts and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude 2-methyl-4-(methylthio)benzonitrile can be purified by column chromatography on silica gel or by recrystallization if a high degree of purity is required.

Step 2: Synthesis of 2-Methyl-4-(methylthio)benzoic Acid

This protocol is a standard procedure for the basic hydrolysis of aromatic nitriles.[6]

Materials & Reagents:

  • 2-Methyl-4-(methylthio)benzonitrile (1.0 eq)

  • Sodium Hydroxide (NaOH) (3.0 - 5.0 eq)

  • Ethanol (95%) or Methanol

  • Deionized Water

  • Hydrochloric Acid (HCl), concentrated or 6M

  • Diethyl Ether or Ethyl Acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-methyl-4-(methylthio)benzonitrile and a solution of sodium hydroxide in a mixture of water and ethanol (e.g., a 1:1 to 1:3 water/ethanol mixture). Use enough solvent to ensure the starting material is suspended.

  • Heat the mixture to reflux. The evolution of ammonia gas may be observed (use a proper scrubbing system if performed on a large scale).

  • Continue heating under reflux until the reaction is complete, as monitored by TLC or HPLC (typically 6-24 hours). The starting material should be fully consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or toluene) to remove any unreacted starting material or non-acidic impurities. Discard the organic layer.

  • Cool the aqueous layer in an ice bath.

  • With vigorous stirring, slowly add concentrated or 6M HCl to the aqueous solution until the pH is acidic (pH < 2). A white or off-white precipitate of the carboxylic acid product will form.

  • Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold deionized water to remove inorganic salts.

  • Dry the product under vacuum or in a drying oven at a moderate temperature (e.g., 50-60 °C) to a constant weight. The purity can be assessed by melting point and NMR spectroscopy.

Data Summary

The following table outlines the key parameters and expected outcomes for the described synthetic pathway. Yields are representative and may vary based on scale and purification efficiency.

ParameterStep 1: SNArStep 2: Hydrolysis
Starting Material 4-Chloro-2-methylbenzonitrile2-Methyl-4-(methylthio)benzonitrile
Key Reagents Sodium thiomethoxideSodium hydroxide, Hydrochloric acid
Solvent DMFWater / Ethanol
Temperature 80 - 100 °CReflux (approx. 80-100 °C)
Typical Time 4 - 8 hours6 - 24 hours
Work-up Aqueous quench, extractionAcidification, precipitation, filtration
Typical Yield 85 - 95%80 - 90%

References

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (2022, May 14). Chemistry Steps. [Link]

  • Kwan, E. E., Zeng, Y., Besser, H. A., & Jacobsen, E. N. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Nature Chemistry, 10(9), 917–923. [Link]

  • Hydrolysis of Nitriles. Organic Synthesis. [Link]

  • Nitrile to Acid - Common Conditions. Organic Chemistry Data. [Link]

  • Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024, April 26). The Organic Chemistry Tutor. [Link]

  • Pliego, J. R. Jr. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. ResearchGate. [Link]

  • The Role of 4-Chloro-2-methylbenzonitrile in Pharmaceutical Synthesis. (2026, January 20). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Gharpure, S. Nucleophilic Aromatic Substitution. NPTEL Archive. [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. [Link]

  • Process for the preparation of 4-fluoro-2-methylbenzonitrile.
  • Soderberg, T. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Gassman, P. G., & Gruetzmacher, G. Ethyl 4-amino-3-(methylthiomethyl)benzoate. Organic Syntheses. [Link]

  • Hydrolysis of nitriles to carboxylic acids.
  • Base Hydrolysis of Benzonitrile. Ventura College Organic Chemistry Lab. [Link]

  • Method for preparing methylthio-benzoic acid.
  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts. [Link]

  • Preparation of 4-(methylsulfonyl)benzoic acid (a precursor). PrepChem.com. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • 4-Chloro-2-methylbenzonitrile. PubChem. [Link]

  • Supporting information for a journal article. Royal Society of Chemistry. [Link]

  • 16.7: Nucleophilic Aromatic Substitution. (2022, September 24). Chemistry LibreTexts. [Link]

  • Reactivity – Effect of Substrate Structure, Leaving Group and Attacking Nucleophile. Dalal Institute. [Link]

  • Makosza, M., & Wojciechowski, K. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4816. [Link]

Sources

Application Note: High-Purity 2-Methyl-4-(methylthio)benzoic Acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 2-Methyl-4-(methylthio)benzoic acid (CAS No. 118939-08-5) using recrystallization. Addressed to researchers in synthetic chemistry and drug development, this guide moves beyond a simple set of instructions to explain the rationale behind critical procedural choices, ensuring both methodological robustness and a deep understanding of the purification process. The protocol details systematic solvent screening, the recrystallization procedure, and methods for assessing final purity.

Introduction

2-Methyl-4-(methylthio)benzoic acid is a bespoke chemical building block with potential applications in medicinal chemistry and materials science. As with any high-value synthetic intermediate, achieving high purity is paramount to ensure the integrity of downstream applications and to meet stringent quality control standards. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent system.[1] The fundamental principle relies on the fact that the solubility of most solids increases with temperature.[1] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[2] This document outlines a systematic approach to developing a robust recrystallization protocol for 2-Methyl-4-(methylthio)benzoic acid.

Physicochemical Properties and Impurity Profile

A thorough understanding of the target compound's properties and potential impurities is critical for designing an effective purification strategy.

2.1. Physicochemical Properties of 2-Methyl-4-(methylthio)benzoic acid

PropertyValueSource/Comment
CAS Number 118939-08-5Ivy Fine Chemicals
Molecular Formula C₉H₁₀O₂SCalculated
Molecular Weight 182.24 g/mol Calculated
Melting Point Not available. The isomer, 4-(methylthio)benzoic acid, has a melting point of 192-196 °C, which can be used as a preliminary estimate.
Solubility No specific data is available. Based on its structure (a substituted benzoic acid), it is expected to have low solubility in water and non-polar solvents, and higher solubility in polar organic solvents, particularly those capable of hydrogen bonding.[3][4]

2.2. Potential Impurities

The impurity profile is largely dependent on the synthetic route employed. A common synthesis for methylthio-benzoic acids involves the reaction of a chlorobenzonitrile with sodium methyl mercaptide, followed by hydrolysis.[5] Potential impurities could therefore include:

  • Unreacted starting materials: 2-chloro-4-methylbenzonitrile.

  • Intermediates: 2-methyl-4-(methylthio)benzonitrile.

  • By-products of hydrolysis: Sodium salts of the acid.

  • Side-reaction products: Oxidation of the methylthio group to sulfoxide or sulfone.

The Principle of Recrystallization

The success of recrystallization hinges on the selection of an appropriate solvent. The ideal solvent will exhibit a steep solubility curve for the target compound, meaning it dissolves a large amount at high temperatures and a small amount at low temperatures. Conversely, impurities should either be highly soluble at all temperatures (and remain in the mother liquor) or insoluble even at high temperatures (and be removable by hot filtration).

Experimental Protocols

4.1. Solvent Screening

The first and most critical step is to identify a suitable solvent or solvent system. Based on the structure of 2-Methyl-4-(methylthio)benzoic acid, a range of solvents with varying polarities should be screened.

Table of Potential Solvents for Screening:

SolventPolarityRationale
WaterHighBenzoic acid has low solubility in cold water and high solubility in hot water, making it a good candidate.[3]
EthanolHigh (protic)Alcohols are generally good solvents for benzoic acid derivatives.[6]
MethanolHigh (protic)Similar to ethanol, often provides good solubility at elevated temperatures.[6]
AcetoneMedium-High (aprotic)A versatile solvent for many organic compounds.
Ethyl AcetateMediumOften a good balance of polarity for recrystallization.
TolueneLowMay be suitable if the compound is less polar than anticipated. Benzoic acid has some solubility in toluene.[7]
Hexane/HeptaneVery LowLikely to be a poor solvent, but useful as an anti-solvent in a mixed solvent system.
DichloromethaneMedium-LowBenzoic acid is soluble in dichloromethane, potentially making it a good solvent for dissolving the compound but may require an anti-solvent for precipitation.[8][9]

Protocol for Solvent Screening:

  • Place approximately 20-30 mg of crude 2-Methyl-4-(methylthio)benzoic acid into several test tubes.

  • To each test tube, add a different solvent from the screening table dropwise at room temperature, vortexing after each addition, until a total of 0.5 mL has been added. Observe and record the solubility at room temperature.

  • For solvents in which the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath towards the boiling point of the solvent.

  • If the compound dissolves completely upon heating, it is a potential candidate.

  • Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. An ideal solvent will yield a significant amount of crystalline solid upon cooling.

4.2. Recrystallization Protocol

Once a suitable solvent has been identified, the following protocol can be used for the purification of a larger quantity of 2-Methyl-4-(methylthio)benzoic acid.

Workflow for Recrystallization:

Recrystallization_Workflow A Dissolution: Dissolve crude product in minimum hot solvent B Hot Filtration (Optional): Remove insoluble impurities A->B If insoluble impurities are present C Crystallization: Slowly cool the filtrate to induce crystal growth A->C No insoluble impurities B->C D Isolation: Collect crystals by vacuum filtration C->D E Washing: Wash crystals with a small amount of cold solvent D->E F Drying: Dry the purified crystals E->F

Caption: General workflow for the recrystallization process.

Step-by-Step Procedure:

  • Dissolution: Place the crude 2-Methyl-4-(methylthio)benzoic acid in an Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound until a constant weight is achieved.

4.3. Purity Assessment

The purity of the recrystallized 2-Methyl-4-(methylthio)benzoic acid should be assessed using appropriate analytical techniques.

  • Melting Point Analysis: A sharp melting point range close to the literature value (once determined) is indicative of high purity. Impurities will typically broaden and depress the melting point range.

  • Thin Layer Chromatography (TLC): Compare the recrystallized product to the crude material. The purified sample should show a single spot, while the crude material may show multiple spots corresponding to impurities.

  • Spectroscopic Methods (¹H NMR, ¹³C NMR, IR): These techniques can confirm the chemical structure and identify the presence of any remaining impurities.

Troubleshooting

IssuePotential CauseSolution
Oiling Out The compound's melting point is below the boiling point of the solvent. The compound is too soluble in the chosen solvent.Use a lower-boiling solvent. Use a less polar solvent or a mixed solvent system.
No Crystal Formation Too much solvent was used. The solution is supersaturated.Evaporate some of the solvent and allow to cool again. Scratch the inside of the flask or add a seed crystal.
Low Recovery Too much solvent was used. The compound is significantly soluble in the cold solvent. The crystals were washed with too much cold solvent.Use the minimum amount of hot solvent. Choose a solvent with lower solubility at cold temperatures. Use a minimal amount of ice-cold solvent for washing.
Colored Product Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purification of 2-Methyl-4-(methylthio)benzoic acid by recrystallization. By following a systematic approach to solvent selection and adhering to the principles of proper recrystallization technique, researchers can achieve high-purity material suitable for demanding applications. The principles and methodologies described herein are broadly applicable to the purification of other solid organic compounds.

References

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • Science Learning Center, University of Michigan-Dearborn. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Wabash College. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2012, April 25). Are there any general rules for choosing solvents for recrystallization? Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization of Benzoic Acid | PDF. Retrieved from [Link]

  • CTC 114 Wet Lab Techniques. (2022, November 8). Recrystallization of Benzoic Acid Pre-Lab Discussion. [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid, 2-(methylthio)-, methyl ester. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid, 2-(methylthio)-4-(trifluoromethyl)-. Retrieved from [Link]

  • Quora. (2016, September 18). Why is benzoic acid soluble in dichloromethane? How does the reaction happen? Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility comparison in toluene. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Methylthio)benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-(Methylthio)benzoic acid (CAS 13205-48-6). Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • Sciencemadness Wiki. (2024, March 5). Benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN101817770B - Method for preparing methylthio-benzoic acid.
  • Google Patents. (n.d.). A kind of synthetic method of 2-methyl-4-acetylbenzoic acid.
  • Quora. (2016, October 6). Why is benzoic acid more soluble in toluene? Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 4-(METHYLTHIO)BENZOIC ACID. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling | Request PDF. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Benzoic Acid in Ethanol, Benzene, Acetic Acid and Ethyl Acetate from 291.69 to 356.27 K. Retrieved from [Link]

  • Ivy Fine Chemicals. (n.d.). Benzoic acid, 2-methyl-4-(methylthio)- [CAS: 118939-08-5]. Retrieved from [Link]

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column chromatography for purifying 2-Methyl-4-(methylthio)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification protocol for 2-Methyl-4-(methylthio)benzoic acid , a critical building block in the synthesis of pharmaceutical intermediates and agrochemicals. The presence of the ortho-methyl group and the oxidizable para-thioether moiety presents unique challenges: steric hindrance affecting crystallization efficiency and susceptibility to S-oxidation (sulfoxide/sulfone formation).

This protocol utilizes Flash Column Chromatography as the primary purification vector, emphasizing "self-validating" solvent systems that visually indicate separation efficiency. We prioritize a Silica Gel (Normal Phase) workflow modified with acetic acid to suppress ionization, ensuring sharp peak shapes and high recovery.

Physicochemical Profile & Separation Logic

Understanding the molecule is the prerequisite for separating it.

PropertyValue (Est.)Chromatographic Implication
Molecular Weight 182.24 g/mol Suitable for standard Flash/HPLC.
pKa (COOH) ~4.4Critical: The molecule exists in equilibrium between neutral and ionized forms on silica. Without acidification, it will "streak" (tailing), causing co-elution with impurities.
LogP ~3.2Moderately lipophilic. Retains well on C18; elutes mid-range on Silica with Hex/EtOAc.
Functional Groups Thioether (-SMe)Risk: Prone to oxidation to Sulfoxide (R-SO-Me) and Sulfone (R-SO₂-Me). Avoid peroxide-containing ethers (e.g., old THF/Ether).
Solubility High: DCM, EtOAcLow: Water, HexaneLoading Strategy: Solid loading (dry load) is recommended to prevent band broadening.

Method Development Strategy

The "Acid Effect" on Silica

Standard silica gel is slightly acidic (pH ~5-6), but not acidic enough to fully protonate benzoic acid derivatives.

  • Without Modifier: The carboxylate anion interacts strongly with silanols, resulting in broad, tailing peaks (

    
     varies with concentration).
    
  • With Modifier (1% Acetic Acid): The equilibrium shifts entirely to the neutral carboxylic acid form. The spot becomes compact, and

    
     increases.
    
Impurity Profiling

In the synthesis of this target (typically via nucleophilic aromatic substitution of 4-chloro-2-methylbenzoic acid with NaSMe), common impurities include:

  • Starting Material (Halo-acid): Similar polarity, often separates due to lack of the lipophilic S-Me group.

  • Des-methyl analog: If impure starting materials were used.

  • S-Oxidation Byproducts: Sulfoxides are significantly more polar and will retain strongly on silica.

Detailed Experimental Protocol

Phase 1: Thin Layer Chromatography (TLC) Scouting

Goal: Identify the mobile phase that places the target


 between 0.25 and 0.35.
  • Plate: Silica Gel 60

    
     (Aluminum or Glass backed).
    
  • Solvent A: Hexane (or Heptane).

  • Solvent B: Ethyl Acetate (EtOAc) + 1% Acetic Acid (AcOH).

  • Visualization: UV (254 nm). The conjugated aromatic system absorbs strongly.

TLC Data Summary: | Solvent System (Hex:EtOAc + 1% AcOH) | Resulting


 | Observation |
| :--- | :--- | :--- |
| 90:10  | 0.05 | Too retentive. |
| 80:20  | 0.15 | Good for separating non-polar impurities. |
| 70:30  | 0.32  | Optimal for Flash Chromatography.  |
| 50:50  | 0.65 | Too fast; loss of resolution. |

Expert Insight: Always add the Acetic Acid to the Ethyl Acetate stock bottle before mixing with Hexane to ensure consistent modifier concentration during gradients.

Phase 2: Sample Preparation (Dry Loading)

Liquid injection of this acid in a strong solvent (like DCM) often leads to "breakthrough" where the sample travels faster than the eluent initially, ruining resolution.

  • Dissolve crude 2-Methyl-4-(methylthio)benzoic acid in a minimum amount of Dichloromethane (DCM) or Acetone.

  • Add Celite® 545 or Silica Gel (ratio 1:2 sample-to-sorbent by weight).

  • Evaporate solvent under reduced pressure (Rotavap) until a free-flowing powder is obtained.

  • Pack this powder into a solid load cartridge or pre-column.

Phase 3: Flash Chromatography Setup
  • Stationary Phase: Spherical Silica Gel, 20-40 µm, 60 Å pore size.

  • Cartridge Size: Select based on loading (Target 1-5% sample mass relative to silica mass).

    • Example: For 1.0 g crude, use a 25 g or 40 g column.

  • Mobile Phase A: Hexane (or Heptane).

  • Mobile Phase B: Ethyl Acetate + 1% Acetic Acid.

  • Flow Rate: 25-30 mL/min (for a 25g column).

  • Detection: UV @ 254 nm (primary) and 280 nm (secondary).

Gradient Profile:

Time / CV (Column Volumes) % Mobile Phase B Purpose
0 - 2 CV 0% Equilibration & elution of very non-polar oils/disulfides.
2 - 5 CV 0% → 15% Gentle ramp to engage the column.
5 - 15 CV 15% → 40% Separation Zone. Target typically elutes here.
15 - 18 CV 40% → 100% Flush polar impurities (Sulfoxides/Salts).

| 18 - 20 CV | 100% | Wash. |

Troubleshooting & Optimization

Issue: "Ghost Peaks" or Baseline Drift
  • Cause: Accumulation of Acetic Acid in the UV cell or refractive index changes.

  • Solution: Ensure the reference wavelength on the detector is set correctly (e.g., 360 nm or "off") and perform a blank run with the modifier to subtract the baseline.

Issue: Co-elution with Sulfoxide Impurity
  • Diagnosis: The tail of the main peak shows a mass shift +16 Da (M+16) in LC-MS.

  • Remedy: Switch to Dichloromethane (DCM) / Methanol gradient.

    • System: DCM (A) / MeOH + 1% AcOH (B).

    • Gradient: 0-5% B over 15 CV.

    • Why: Sulfoxides are extremely polar and will retain significantly longer in DCM/MeOH than in Hex/EtOAc, improving separation factors (

      
      ).
      

Visualization: Purification Workflow

PurificationWorkflow Start Crude Reaction Mixture (NaSMe + Ar-Cl) Workup Acidic Workup (pH < 3, Extr. EtOAc) Start->Workup Quench & Isolate DryLoad Adsorption to Silica (Dry Loading) Workup->DryLoad Concentrate Flash Flash Chromatography (Hex/EtOAc + 1% AcOH) DryLoad->Flash Load Cartridge QC QC Analysis (HPLC/NMR) Flash->QC Fractions QC->Flash Repurify Mixed Fracs Final Pure 2-Methyl-4-(methylthio) benzoic acid QC->Final Pool Pure Fractions

Figure 1: End-to-end workflow from crude synthesis to isolated pure compound.

Visualization: Solvent Logic Tree

SolventLogic Start Select Mobile Phase Acidic Is the analyte an acid? Start->Acidic Modifier Add 1% Acetic Acid or Formic Acid Acidic->Modifier Yes (pKa ~4) Polarity Is impurity polar (Sulfoxide)? Modifier->Polarity NormalPhase Use Hexane / EtOAc (Standard) Polarity->NormalPhase No (General) DCMPhase Use DCM / MeOH (High Selectivity) Polarity->DCMPhase Yes (Oxidation present)

Figure 2: Decision matrix for selecting the optimal mobile phase based on impurity profile.

References

  • Biotage Application Notes. "Purifying Ionic Compounds by Flash Column Chromatography." Biotage.com. Link

  • Sigma-Aldrich Technical Library. "TLC Visualization and Mobile Phase Selection for Carboxylic Acids." SigmaAldrich.com. Link

  • PubChem Compound Summary. "4-(Methylthio)benzoic acid (Analogous physicochemical data)." PubChem. Link

  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO/Water)." University of Wisconsin-Madison. Link

Application Note: High-Resolution Purity Assessment of 2-Methyl-4-(methylthio)benzoic Acid via RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for the purity assessment of 2-Methyl-4-(methylthio)benzoic acid (CAS: 118939-08-5).[1] It deviates from standard templates to prioritize the specific chemical challenges posed by the thioether moiety and the ortho-methyl substituted benzoic acid core.

Executive Summary & Chemical Context

2-Methyl-4-(methylthio)benzoic acid is a critical intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] Its structural integrity is defined by two competing functional groups: an ionizable carboxylic acid (pKa ~4.[1][2]2) and an oxidatively labile methylthio ether.[1][2]

The primary analytical challenge is not merely retention, but the separation of oxidative degradants . The thioether group (-SMe) is susceptible to oxidation, forming the sulfoxide (S-oxide) and sulfone (S-dioxide) derivatives.[1] These impurities are significantly more polar than the parent compound and can co-elute with the solvent front or other polar precursors if the method is not optimized for polar retention.

This protocol details a Reversed-Phase HPLC (RP-HPLC) method designed to:

  • Suppress carboxylic acid ionization for consistent retention.[1][2]

  • Resolve the parent peak from its sulfoxide/sulfone degradants.[1][2]

  • Quantify potential precursors (e.g., 2-methyl-4-chlorobenzoic acid).[1][2]

Physicochemical Basis for Method Design

To ensure scientific integrity, the method parameters are derived from the analyte's fundamental properties:

PropertyValue (Est.)Methodological Implication
pKa (-COOH) ~4.2Mobile Phase pH must be < 2.5 . Operating at pH > 3.0 leads to mixed ionization states, causing peak tailing and retention shifts.[1][2]
LogP ~3.1C18 Column is required. The molecule is moderately hydrophobic.[1][2] A high-% organic gradient is needed to elute the parent within a reasonable timeframe.[1][2]
UV Max ~260-280 nmDetection at 254 nm. The benzene ring conjugated with the thioether provides strong absorption.[1][2]
Reactivity Thio-oxidationSample Prep Precaution. Samples must be prepared fresh in degassed solvents to prevent in-situ oxidation during analysis.[1][2]

Detailed Experimental Protocol

Instrumentation & Reagents[1][2][3]
  • System: HPLC with Binary Gradient Pump, Degasser, Autosampler, and Diode Array Detector (DAD) or VWD.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent (e.g., Phenomenex Luna C18(2)).[1]

    • Rationale: A 3.5 µm particle size offers a balance between resolution (critical for impurity separation) and backpressure.[1][2]

  • Reagents:

    • Acetonitrile (HPLC Grade).[1][2][3]

    • Water (Milli-Q / HPLC Grade).[1][2]

    • Phosphoric Acid (85%, HPLC Grade) or Trifluoroacetic Acid (TFA).[1][2]

Chromatographic Conditions

This method uses a low-pH mobile phase to lock the analyte in its non-ionized (neutral) form, maximizing interaction with the stationary phase.

ParameterSetting
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.[1][2]0)
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Volume 10 µL
Detection UV @ 254 nm (Reference: 360 nm / off)
Run Time 20 Minutes
Gradient Profile

The gradient is designed to elute polar impurities (sulfoxides) early, followed by the parent, and finally hydrophobic precursors (chloro-derivatives).

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 9010Equilibration / Injection
2.0 9010Isocratic hold to retain polar sulfoxides
12.0 1090Linear ramp to elute parent & precursors
15.0 1090Wash step
15.1 9010Return to initial conditions
20.0 9010Re-equilibration
Sample Preparation
  • Diluent: Acetonitrile:Water (50:50 v/v).[1][2]

  • Stock Solution: Weigh 10 mg of 2-Methyl-4-(methylthio)benzoic acid into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile; dilute to volume with Water. (Conc: 1.0 mg/mL).[1][2]

  • Working Standard: Dilute Stock 1:10 with Diluent (Conc: 0.1 mg/mL).[1][2]

  • Critical Step: Filter through a 0.45 µm PTFE syringe filter.[1][2] Analyze within 4 hours to minimize spontaneous oxidation.

Impurity Profiling & Degradation Pathways

Understanding the specific degradation chemistry is vital for interpreting the chromatogram.[1][2] The thioether group is the "weak link."[1][2]

Degradation Logic Diagram

The following diagram illustrates the oxidative pathway and the expected elution order (Relative Retention Time - RRT).

DegradationPathway Parent Parent: 2-Methyl-4-(methylthio)benzoic acid (Hydrophobic, RRT = 1.0) Sulfoxide Impurity A (Oxidation): Sulfoxide Derivative (Polar, RRT ~0.4-0.6) Parent->Sulfoxide Mild Oxidation [O] Sulfone Impurity B (Oxidation): Sulfone Derivative (Intermediate, RRT ~0.7-0.8) Sulfoxide->Sulfone Strong Oxidation [O] Precursor Impurity C (Synthesis): 2-Methyl-4-chlorobenzoic acid (Very Hydrophobic, RRT > 1.2) Precursor->Parent Synthesis (Incomplete Reaction)

Figure 1: Predicted degradation pathway and relative elution order. Sulfoxides elute first due to high polarity.

System Suitability Criteria

To ensure the method is performing correctly, the following criteria must be met before releasing results:

  • Tailing Factor (Parent): < 1.5 (Ensures pH control is effective).

  • Resolution (Rs): > 2.0 between Parent and nearest impurity (likely the Sulfone).[1][2]

  • Precision (RSD): < 1.0% for 5 replicate injections of the standard.

  • Signal-to-Noise (S/N): > 10 for the Limit of Quantitation (LOQ) solution (typically 0.05% of target conc).[1][2]

Method Validation & Troubleshooting

This section addresses common issues based on the "Trustworthiness" pillar of E-E-A-T.

Critical Quality Attribute: Thioether Stability

Problem: A small "impurity" peak appears at RRT ~0.5 and grows over time in the autosampler. Cause: Spontaneous oxidation of the methylthio group to the sulfoxide in the solution state. Solution:

  • Use amber glassware.[1][2]

  • Keep autosampler temperature at 4°C.

  • Add 0.1% Ascorbic Acid to the diluent as an antioxidant if stability is proven to be poor (< 24 hrs).[1][2]

pH Sensitivity

Problem: Peak splitting or broad shape. Cause: The mobile phase pH is near the pKa (4.2).[1] Solution: Verify the aqueous mobile phase is pH 2.0 - 2.[1][2]5. If using Formic Acid, ensure concentration is sufficient (0.1%).[1][2] Phosphoric acid is preferred for its stronger buffering capacity at low pH.[1][2]

Quantitative Summary Table
ParameterSpecificationNotes
Linearity Range 0.05 - 1.2 mg/mL

LOD ~ 0.5 µg/mLBased on S/N = 3
LOQ ~ 1.5 µg/mLBased on S/N = 10
Recovery 98.0% - 102.0%Spiked recovery studies

References

  • National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 118939-08-5, 2-Methyl-4-(methylthio)benzoic acid. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Dolan, J. W. (2002).[1][2] Temperature Selectivity in Reversed-Phase HPLC. LCGC North America.[1][2] (General reference for C18 temperature effects).

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development. John Wiley & Sons.[1][2] (Authoritative grounding for gradient design).

Sources

Application Note: A Validated GC-MS Protocol for Impurity Profiling of 2-Methyl-4-(methylthio)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methyl-4-(methylthio)benzoic acid is a polysubstituted benzoic acid derivative that serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] The purity of such intermediates is paramount, as the presence of impurities, even at trace levels, can impact the efficacy, safety, and stability of the final product. Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate rigorous characterization and control of impurities in drug substances.[3][4]

This application note presents a detailed, robust protocol for the identification and quantification of process-related impurities in 2-Methyl-4-(methylthio)benzoic acid using Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Challenges & Strategic Approach

Direct GC analysis of benzoic acid derivatives is often problematic due to their high polarity and low volatility, which can lead to poor peak shape, low sensitivity, and column degradation.[5] To overcome these challenges, a derivatization step is essential to convert the polar carboxylic acid group into a less polar, more volatile ester or silyl derivative, making it amenable to GC analysis.[5][6][7]

Our strategy involves a silylation reaction using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), a highly effective reagent that converts active hydrogens (like that in the carboxylic acid) to a trimethylsilyl (TMS) group.[6] This approach significantly improves chromatographic performance and allows for sensitive detection by the mass spectrometer.[6]

Understanding the Potential Impurity Landscape

A critical aspect of impurity profiling is anticipating the likely process-related impurities. While the specific synthesis route for 2-Methyl-4-(methylthio)benzoic acid can vary, a common industrial synthesis for related (methylthio)benzoic acids involves the reaction of a chlorobenzonitrile derivative with sodium methyl mercaptide, followed by hydrolysis of the nitrile group to a carboxylic acid.[8][9]

Based on this and similar synthetic pathways, potential impurities could include:

  • Starting Materials: Unreacted 2-methyl-4-chlorobenzonitrile or related precursors.

  • Intermediates: Incompletely hydrolyzed amide intermediates.

  • By-products: Isomeric variants, over-methylated species (sulfonium salts), or oxidized forms (sulfoxide, sulfone).

  • Reagents: Residual catalysts or other process reagents.

Detailed GC-MS Protocol

This protocol is designed to provide a comprehensive and reliable method for impurity profiling, ensuring trustworthiness through built-in system suitability checks.

Principle & Scope

The sample is dissolved in a suitable solvent and derivatized with MSTFA to form the trimethylsilyl ester of 2-Methyl-4-(methylthio)benzoic acid and any acidic impurities. The derivatized sample is then injected into the GC-MS system, where compounds are separated based on their boiling points and polarity and subsequently identified and quantified by the mass spectrometer.

Materials and Reagents
  • 2-Methyl-4-(methylthio)benzoic acid sample

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), Derivatization Grade

  • Pyridine, Silylation Grade (as catalyst and solvent)

  • Acetonitrile, HPLC Grade (as diluent)

  • Helium (Carrier Gas), 99.999% purity or higher

  • Reference standards for any known impurities (if available)

Instrumentation and Conditions

A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following conditions have been optimized for this analysis.

Parameter Setting Rationale
GC System Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic performance.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity for confident identification.
GC Column HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA robust, low-bleed, mid-polarity column providing excellent separation for a wide range of derivatized analytes.
Injector Split/Splitless
ModeSplit (50:1 ratio)Prevents column overloading with the main component, ensuring better peak shape for trace impurities.
Temperature280 °CEnsures rapid volatilization of the derivatized analytes without thermal degradation.
Carrier Gas Helium
Flow Rate1.2 mL/min (Constant Flow)Optimal flow rate for column efficiency and separation.
Oven Program
Initial Temp100 °C, hold for 2 minAllows for proper focusing of analytes at the head of the column.
Ramp 115 °C/min to 250 °CA moderate ramp rate to separate early-eluting, more volatile impurities.
Ramp 225 °C/min to 300 °C, hold for 5 minA faster ramp to elute higher boiling point compounds efficiently while minimizing run time.
MSD Parameters
Source Temp230 °CStandard temperature to minimize source contamination and ensure proper ionization.
Quad Temp150 °CStandard temperature for stable mass filtering.
Ionization ModeElectron Ionization (EI)
EI Energy70 eVStandard energy for reproducible fragmentation patterns and library matching.
Scan Range40 - 550 amuCovers the expected mass range of the derivatized parent compound and potential impurities.
Solvent Delay4 minPrevents the solvent front from entering the MS, protecting the filament.
Experimental Workflow Diagram

The overall process from sample preparation to data analysis is outlined below.

GCM_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample (~10 mg) Dissolve Dissolve in Pyridine (200 µL) Sample->Dissolve Inject Inject 1 µL into GC-MS Derivatize Add MSTFA (200 µL) Dissolve->Derivatize React Heat at 70°C for 30 min Derivatize->React Dilute Dilute with Acetonitrile (600 µL) React->Dilute Dilute->Inject Separate Chromatographic Separation Inject->Separate Integrate Peak Integration Detect Mass Spectral Detection (EI) Separate->Detect Detect->Integrate Identify Impurity Identification (Library Search & Spectral Analysis) Integrate->Identify Quantify Quantification (Area % Normalization) Identify->Quantify Report Generate Report Quantify->Report

Caption: Workflow for GC-MS Impurity Profiling.
Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 2-Methyl-4-(methylthio)benzoic acid sample into a 2 mL autosampler vial.

    • Add 200 µL of silylation-grade pyridine to the vial and vortex briefly to dissolve the sample.

    • Add 200 µL of MSTFA to the vial.[10]

    • Securely cap the vial and heat in a heating block or oven at 70 °C for 30 minutes to ensure complete derivatization.[11]

    • After cooling to room temperature, add 600 µL of acetonitrile and vortex to mix. The sample is now ready for injection.

  • System Suitability Test (SST):

    • Before running the sample sequence, perform a blank injection (derivatization reagents + solvent) to ensure no system contamination.

    • Inject a derivatized control sample of known purity.

    • Acceptance Criteria: The main peak for the derivatized 2-Methyl-4-(methylthio)benzoic acid should have a tailing factor between 0.9 and 1.5, and the theoretical plates should be >100,000. This ensures the chromatographic system is performing optimally.

  • GC-MS Analysis:

    • Place the prepared sample vial in the autosampler tray.

    • Set up the instrument with the parameters listed in the table above.

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Acquire the data.

Data Analysis and Interpretation

Impurity Identification
  • Total Ion Chromatogram (TIC) Analysis: Integrate all peaks in the TIC, excluding the solvent peak and known reagent peaks.

  • Mass Spectral Matching: Perform a library search (e.g., NIST, Wiley) for each integrated peak to obtain a preliminary identification.

  • Manual Spectral Interpretation: Critically evaluate the library match. For the TMS derivative of the parent compound, expect a strong molecular ion (M+) and characteristic fragments, such as [M-15]+ (loss of a methyl group) and a prominent ion at m/z 73 (the TMS group). Use this fragmentation logic to tentatively identify unknown impurity structures.

Quantification and Reporting
  • Quantification: For routine profiling where impurity standards are unavailable, use area percent normalization. The percentage of an impurity is calculated as: % Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100

  • Reporting Threshold: In accordance with ICH Q3A(R2) guidelines, any impurity found at a level ≥0.05% should be reported.[3][12] Results below 1.0% should be reported to two decimal places.[3][13][14]

  • Identification Threshold: Any impurity exceeding 0.10% (for APIs with a maximum daily dose ≤2 g/day ) requires structural identification.[12]

Method Validation Considerations

For use in a regulated environment, this protocol must be validated according to ICH Q2(R1) guidelines.[15][16][17] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by showing that known impurities and degradation products do not interfere with each other or the main peak.[16]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.

  • Linearity: The ability to obtain results that are directly proportional to the concentration of the impurity over a given range.[15]

  • Accuracy & Precision: The closeness of the test results to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Range: The interval between the upper and lower concentration of an analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[15]

Conclusion

This application note provides a comprehensive and scientifically grounded GC-MS protocol for the impurity profiling of 2-Methyl-4-(methylthio)benzoic acid. By employing a robust derivatization strategy and optimized chromatographic conditions, this method enables sensitive and reliable detection and quantification of process-related impurities. Adherence to the principles outlined herein, including system suitability and considerations for method validation, will ensure that the analysis meets the stringent requirements for quality control in the pharmaceutical industry, ultimately contributing to the safety and efficacy of the final drug product.

References

  • Scribd. Appendix G - Derivatization in GC MS. Available from: [Link]

  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available from: [Link]

  • Google Patents. CN101817770B - Method for preparing methylthio-benzoic acid.
  • PubMed Central (PMC). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Available from: [Link]

  • Google Patents. CN101712641A - Method for preparing methylthio benzoic acid.
  • ResearchGate. Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. Available from: [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Available from: [Link]

  • European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • SciSpace. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Lejan Team. IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Available from: [Link]

  • SpringerLink. Acids: Derivatization for GC Analysis. Available from: [Link]

  • AMSbio. Impurity profiling and HPLC methods for drug quality compliance. Available from: [Link]

  • ACS Publications. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Available from: [Link]

  • YouTube. Impurities in new drug substance| ICH Q3A(R2). Available from: [Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Available from: [Link]

  • ResearchGate. Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Available from: [Link]

  • European Medicines Agency (EMA). Q 3 B (R2) Impurities in New Drug Products. Available from: [Link]

  • SlideShare. Q3A(R2). Available from: [Link]

Sources

derivatization of 2-Methyl-4-(methylthio)benzoic acid for biological screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 2-Methyl-4-(methylthio)benzoic Acid for Biological Screening

Introduction: The Scaffold Advantage

2-Methyl-4-(methylthio)benzoic acid (CAS 118939-08-5) represents a "privileged scaffold" in medicinal chemistry, offering a unique combination of steric definition and metabolic versatility.

  • Steric Lock (2-Methyl): The ortho-methyl group restricts the rotation of the carboxylic acid (or resulting amide) relative to the phenyl ring. This "conformationally restricted" motif often improves binding affinity by pre-organizing the molecule into a bioactive conformation, a strategy validated in numerous COX inhibitors and kinase ligands.

  • Metabolic Handle (4-Methylthio): The para-thioether is a soft nucleophile and a lipophilic anchor. Crucially, it serves as a metabolic probe; it can be systematically oxidized to the sulfoxide (chiral, polar) and sulfone (achiral, highly polar, strong H-bond acceptor), allowing researchers to "scan" the electronic and solubility requirements of a binding pocket without changing the carbon skeleton.

This guide details three core workflows to transform this building block into a high-value library for biological screening.

Chemical Analysis & Reactivity Profile

Before initiating synthesis, researchers must account for the specific electronic and steric environment of the molecule.

FeatureChemical ConsequenceStrategic Adjustment
2-Methyl Group Steric Hindrance: The ortho-methyl blocks the trajectory of incoming nucleophiles to the carbonyl carbon.Protocol Choice: Avoid weak coupling agents (e.g., carbodiimides alone). Use high-activity reagents (HATU) or convert to acid chloride.
4-Methylthio Group Oxidation Sensitivity: Susceptible to unwanted oxidation during workups involving peroxides or bleach.Precaution: Avoid strong oxidants unless specifically targeting the sulfoxide/sulfone. Use inert atmospheres (N₂) for high-temperature reactions.
Carboxylic Acid Acidity Modulation: The electron-donating S-Me and weak donating 2-Me make the acid slightly less acidic than unsubstituted benzoic acid.Base Choice: Standard organic bases (DIPEA, TEA) are sufficient for deprotonation.

Workflow 1: Amide Library Generation (The "Warhead" Approach)

Objective: To couple diverse amines (R-NH₂) to the scaffold, creating a library of potential inhibitors. Challenge: The ortho-methyl group significantly reduces the reaction rate compared to standard benzoic acids.

Protocol A: High-Yield HATU Coupling (Recommended)

Best for: Precious amines, complex heterocycles, and parallel synthesis.

Reagents:

  • Substrate: 2-Methyl-4-(methylthio)benzoic acid (1.0 equiv)

  • Amine: R-NH₂ (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc

Step-by-Step Procedure:

  • Activation: Dissolve the benzoic acid derivative (1.0 equiv) in anhydrous DMF (0.2 M concentration) under N₂ atmosphere.

  • Base Addition: Add DIPEA (3.0 equiv) and stir for 5 minutes at Room Temperature (RT).

  • Coupling Agent: Add HATU (1.2 equiv) in one portion. The solution should turn slightly yellow. Stir for 15 minutes to form the activated At-ester. Note: This pre-activation step is critical to overcome the ortho-steric hindrance.

  • Amine Addition: Add the amine (1.1 equiv).

  • Reaction: Stir at RT for 4–16 hours. Monitor by LCMS.

    • Troubleshooting: If conversion is <50% after 4 hours, heat to 50°C. The 2-methyl group creates a barrier that thermal energy can help overcome.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove excess amine/DIPEA), sat. NaHCO₃, and brine. Dry over Na₂SO₄.

Protocol B: Acid Chloride Method (The "Sledgehammer" Approach)

Best for: Non-nucleophilic amines (e.g., anilines) or large-scale synthesis (>5g).

  • Suspend the acid in DCM with a catalytic drop of DMF.

  • Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C.

  • Stir until gas evolution ceases (approx. 2h). Evaporate solvent to yield the crude acid chloride.

  • Redissolve in DCM and add the amine (1.0 equiv) + TEA (1.5 equiv). This reaction is rapid and usually complete within 1 hour.

Workflow 2: Polarity Tuning via S-Oxidation

Objective: Systematically alter the polarity and H-bond accepting capability of the 4-position by oxidizing the thioether (-SMe) to Sulfoxide (-S(O)Me) and Sulfone (-S(O)₂Me).

Mechanistic Insight:

  • Thioether (Parent): Lipophilic, weak H-bond acceptor.

  • Sulfoxide: Chiral center, moderate polarity, strong H-bond acceptor/donor interaction.

  • Sulfone: Achiral, high polarity, strong H-bond acceptor.

Protocol: Controlled Oxidation
Target ProductReagentStoichiometryTemperatureTime
Sulfoxide mCPBA (meta-Chloroperoxybenzoic acid)1.0 equiv-78°C to 0°C30 min
Sulfone mCPBA2.5 equivRT to Reflux4–12 h

Step-by-Step (Sulfoxide Selectivity):

  • Dissolve 2-Methyl-4-(methylthio)benzoic acid (or its amide derivative) in DCM (0.1 M). Cool to 0°C.[1]

  • Dissolve mCPBA (1.0 equiv, purity corrected) in DCM and add dropwise over 20 minutes.

    • Critical: Rapid addition leads to local excess and sulfone formation.

  • Stir at 0°C for 30 minutes. Quench immediately with saturated Na₂S₂O₃ (sodium thiosulfate) to destroy excess peroxide.

  • Validation: In ¹H NMR, the S-Me singlet (typically ~2.5 ppm) will shift downfield to ~2.7 ppm (Sulfoxide) or ~3.0 ppm (Sulfone).

Visualization: Derivatization Logic Flow

The following diagram illustrates the decision tree for processing this scaffold, highlighting the divergence points for library creation.

G Start 2-Methyl-4-(methylthio)benzoic acid (Scaffold) Amide Amide Coupling (Target: Binding Affinity) Start->Amide R-NH2 / HATU / DIPEA (Overcomes 2-Me Sterics) Oxidation S-Oxidation (Target: PK/Polarity) Start->Oxidation Oxidative Scan Ester Esterification (Target: Prodrugs) Start->Ester MeOH / H2SO4 Library Amide Library (R-NH2 via HATU) Amide->Library Parallel Synthesis Sulfoxide Sulfoxide (-S(=O)Me) (Chiral, Polar) Oxidation->Sulfoxide mCPBA (1.0 eq), 0°C Sulfone Sulfone (-SO2Me) (Achiral, Highly Polar) Oxidation->Sulfone mCPBA (2.5 eq), RT Sulfoxide->Sulfone Over-oxidation

Caption: Strategic divergence from the parent scaffold. The Amide pathway (yellow) addresses target binding, while the Oxidation pathway (red) modulates physicochemical properties.

Quality Control & Validation Metrics

To ensure the integrity of your screening library, utilize these specific analytical markers:

  • ¹H NMR Diagnostic Peaks (DMSO-d₆):

    • Parent: S-Me singlet at ~2.52 ppm .

    • Sulfoxide: S-Me singlet shifts to ~2.75 ppm .

    • Sulfone: S-Me singlet shifts to ~3.20 ppm .

    • Amide Formation: Disappearance of the broad COOH proton (~12-13 ppm) and appearance of the amide NH (variable, typically 8-10 ppm).

  • LCMS Purity:

    • The thioether is prone to oxidation in the mass spec source. If you see M+16 (Sulfoxide) or M+32 (Sulfone) peaks in the LCMS of the parent compound, check the UV trace. If the UV peak is single and pure, the oxidation is likely an artifact of the ionization source, not chemical impurity.

References

  • Organic Chemistry Portal. (2023). Amide synthesis by acylation. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone: A commercial photoinitiator being used as a new psychoactive substance.[2] PubMed. Retrieved from [Link]

  • American Chemical Society (ACS). (2016). A Mild, Chemoselective Oxidation of Sulfides to Sulfoxides Using o-Iodoxybenzoic Acid. Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2019). Biotechnological Methods of Sulfoxidation: Yesterday, Today, Tomorrow. Catalysts. Retrieved from [Link][3][4][5]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-4-(methylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Yield Optimization & Impurity Control

Welcome to the Technical Support Interface

You are likely here because your synthesis of 2-Methyl-4-(methylthio)benzoic acid is suffering from low yields (<40%), incomplete conversion, or "unidentifiable" polar impurities.

This molecule presents a classic "trap" in organic synthesis: the conflict between the carboxylic acid functionality and the nucleophilic aromatic substitution (SNAr) mechanism, combined with the oxidation sensitivity of the thioether .

Below is your troubleshooting guide, structured to diagnose your specific failure mode and provide a corrected, high-yield protocol.

Part 1: Diagnostic & Triage

Before adjusting parameters, we must validate your synthetic route. Please locate your current workflow in the decision tree below to understand the root cause of your yield loss.

Synthesis_Decision_Tree Start Start: Select Precursor RouteA Route A: Direct S_NAr on 4-Fluoro-2-methylbenzoic acid Start->RouteA RouteB Route B: Oxidation of 2,4-Dimethylthioanisole Start->RouteB RouteC Route C: S_NAr on Ester or Nitrile Derivative Start->RouteC IssueA ISSUE: Carboxylate Deactivation The -COO(-) anion repels the nucleophile and deactivates the ring. RouteA->IssueA Yield < 30% IssueB ISSUE: Sulfur Oxidation KMnO4/Jones reagents will oxidize -SMe to -S(O)Me (Sulfoxide). RouteB->IssueB Impurity > 50% Success SOLUTION: High Yield Path Ester/Nitrile activates the ring and protects the acid. RouteC->Success Yield > 85%

Figure 1: Diagnostic logic for route selection. Red nodes indicate common failure points; Green indicates the recommended pathway.

Part 2: Troubleshooting Guide (FAQ)
Issue 1: "The reaction stalls at 50% conversion even with excess NaSMe."

Diagnosis: Electronic Deactivation. If you are reacting 4-fluoro-2-methylbenzoic acid directly with sodium thiomethoxide (NaSMe), you are generating a carboxylate anion (-COO⁻) in situ. This anion is electron-donating by induction, which increases electron density on the benzene ring. SNAr reactions require an electron-deficient ring to stabilize the Meisenheimer complex.

  • The Fix: You must mask the acid. Convert the starting material to Methyl 4-fluoro-2-methylbenzoate (Ester) or use 4-Chloro-2-methylbenzonitrile (Nitrile). The ester/nitrile group is electron-withdrawing, dramatically accelerating the reaction.

Issue 2: "I see a polar impurity that won't wash away."

Diagnosis: Sulfoxide Formation (S-Oxidation). The thioether (-SMe) is highly susceptible to oxidation by air, especially in solution or on silica gel. The impurity is likely 2-methyl-4-(methylsulfinyl)benzoic acid .

  • The Fix:

    • Degas all solvents (DMF/DMSO) by sparging with Nitrogen/Argon for 15 minutes before use.

    • Avoid hot workups. Do not heat the aqueous layer during acidification.

    • Add an antioxidant. Adding 1% w/w Sodium Metabisulfite (Na₂S₂O₅) during the aqueous workup can scavenge oxidants.

Issue 3: "The product is a sticky oil that won't crystallize."

Diagnosis: Disulfide Contamination or Solvent Trapping. Excess methanethiol can dimerize to form dimethyl disulfide (DMDS), which is an oil. Alternatively, high-boiling solvents (DMSO/DMF) are difficult to remove from the acid product.

  • The Fix:

    • pH Swing: Dissolve the crude oil in dilute NaOH (pH 12). Wash this aqueous layer with Ethyl Acetate (removes DMDS and non-acidic organics). Then acidify the aqueous layer to pH 2 to precipitate the pure acid.

    • Solvent Swap: If using DMSO, pour the reaction mixture into a large excess of ice water (10:1 ratio) to force precipitation.

Part 3: The "Gold Standard" Protocol

Objective: Synthesis of 2-Methyl-4-(methylthio)benzoic acid via the Ester Intermediate. Target Yield: >85% Purity: >98%

Reagents & Materials
ComponentRoleEquiv.Notes
Methyl 4-fluoro-2-methylbenzoate Precursor1.0Preferred over Chloro analog for speed
Sodium Thiomethoxide (NaSMe) Nucleophile1.2Powder form preferred over aq. solution
DMF (Anhydrous) Solvent5-10 VolMust be dry and degassed
NaOH (2M aq) Hydrolysis Base2.5For Step 2
Step-by-Step Workflow

Step 1: The Displacement (SNAr)

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and internal thermometer. Flush with N₂.

  • Dissolution: Charge Methyl 4-fluoro-2-methylbenzoate (1.0 eq) and anhydrous DMF. Stir until dissolved.

  • Addition: Add Sodium Thiomethoxide (1.2 eq) in one portion. The solution may turn slightly yellow.[1]

    • Critical: If using the Chloro analog, add 5 mol% KI (Potassium Iodide) as a catalyst.

  • Reaction: Heat to 60°C . Monitor by TLC (Hexane/EtOAc 8:1) or HPLC.

    • Checkpoint: The Ester intermediate (Methyl 2-methyl-4-(methylthio)benzoate) should form within 2-4 hours. Do not overheat (>100°C) to avoid demethylation of the ester or polymerization.

Step 2: One-Pot Hydrolysis

  • Cooling: Cool the mixture to room temperature (25°C).

  • Hydrolysis: Add 2M NaOH (2.5 eq) directly to the DMF reaction mixture.

  • Reaction: Stir at 50°C for 1 hour. The ester spot on TLC should disappear, replaced by a baseline spot (the carboxylate salt).

Step 3: Workup & Purification

  • Quench: Pour the reaction mixture into crushed ice (approx. 10x reaction volume).

  • Wash (Critical for Purity): Wash the basic aqueous solution (pH ~12-14) with Ethyl Acetate (2x).

    • Why? This removes unreacted ester, DMDS (disulfide), and trace non-polar impurities. Discard the organic layer.

  • Precipitation: Slowly acidify the aqueous layer with 6M HCl to pH 2-3 while stirring vigorously.

    • Observation: The product should precipitate as a white/off-white solid.

  • Filtration: Filter the solid. Wash the cake with cold water (3x) to remove residual DMF/Salts.

  • Drying: Dry in a vacuum oven at 45°C.

Visualizing the Pathway

Synthesis_Workflow Substrate Methyl 4-fluoro- 2-methylbenzoate Reagent NaSMe (1.2 eq) DMF, 60°C Substrate->Reagent Intermediate Intermediate: Thio-Ester Reagent->Intermediate Hydrolysis NaOH / H2O 50°C Intermediate->Hydrolysis Wash Wash Basic Aq. with EtOAc Hydrolysis->Wash Product FINAL PRODUCT 2-Methyl-4-(methylthio) benzoic acid Wash->Product Acidify (HCl)

Figure 2: The "One-Pot" Ester-Hydrolysis Workflow. Note the washing step at the basic stage is critical for removing odors and impurities.

Part 4: Safety & Odor Control

Warning: Methanethiol derivatives have a low odor threshold (rotten cabbage/garlic).

  • Scrubber: Vent all reaction vessels through a bleach (sodium hypochlorite) scrubber. The bleach oxidizes escaping thiols to sulfonates (odorless).

  • Glassware: Soak all used glassware in a dilute bleach solution for 1 hour before washing. Do not acidify bleach solutions (releases Chlorine gas).

References
  • Nucleophilic Aromatic Substitution (General Mechanism)

    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Aromatic Compounds. Chemical Reviews, 49(2), 273–412.

  • Synthesis of Aryl Thioethers via SNAr

    • Testaferri, L., Tingoli, M., & Tiecco, M. (1980). Reactions of polychlorobenzenes with alkanethiol anions in HMPA. The Journal of Organic Chemistry, 45(22), 4376–4380.[2]

  • Industrial Preparation via Nitrile (Patent Precedent)

    • Method for preparing methylthio-benzoic acid.[3][4] (CN101817770B). This patent details the use of chlorobenzonitrile and phase transfer catalysis, validating the "masked acid" approach.

  • Oxidation Sensitivity of Sulfides

    • Drabowicz, J., & Mikołajczyk, M. (1980). Sulfoxides.[3][5] Synthetic Communications, 11(12), 1025-1030. (Highlighting the ease of S-oxidation).

Sources

Technical Support Center: Methylthio Group Stabilization & Rescue

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing & Reversing Oxidation of the Methylthio Group (–SMe)

Core Directive & Executive Summary

The Problem: The methylthio group (thioether), most commonly found in Methionine (Met) or synthetic intermediates, is an electron-rich nucleophile. It is highly susceptible to oxidation by electrophiles, atmospheric oxygen, and reactive oxygen species (ROS) generated during acidic cleavage (SPPS) or workup. This results in the formation of Sulfoxide (+16 Da) and occasionally Sulfone (+32 Da) .

The Solution: Stability is achieved through a three-tiered defense:

  • Chemoselective Reagents: Using oxidants that kinetically favor alcohols/amines over sulfur.

  • Scavenger Cocktails: Sacrificial nucleophiles that quench electrophiles during deprotection.

  • Reductive Rescue: A specific protocol to revert sulfoxides back to thioethers if oxidation occurs.

Module A: Solid Phase Peptide Synthesis (SPPS)

Target Audience: Peptide Chemists encountering +16 Da mass shifts.

The Mechanism of Failure

During TFA cleavage, the removal of protecting groups (like Pbf, Trt, Boc) generates highly reactive carbocations (e.g., t-butyl cations). Without adequate scavengers, these cations alkylate the sulfur. Concurrently, dissolved oxygen in TFA promotes oxidation to methionine sulfoxide [Met(O)].

Preventative Protocol: The "Reagent H" Standard

For peptides containing Methionine, standard cleavage cocktails (like 95% TFA/Water) are insufficient . You must use a cocktail containing iodide and sulfide donors.

Recommended Cocktail: Reagent H (Optimized for Met/Cys/Trp) Use this for sequences with >1 Methionine or sensitive Trp residues.

ComponentVolume/Mass RatioFunction
TFA 81% v/vCleavage & Deprotection
Phenol 5% w/vScavenger (Tyr/Trp protection)
Thioanisole 5% v/vPrimary S-Scavenger (Accelerates removal of Pbf/Trt)
1,2-Ethanedithiol (EDT) 2.5% v/vThiol Scavenger (Crucial for preventing t-butyl alkylation)
Water 3% v/vScavenger (t-butyl cations)
Dimethyl Sulfide (DMS) 2% v/vReductant (Prevents S-oxidation)
Ammonium Iodide (NH₄I) 1.5% w/vCatalyst (Reduces Met(O) in situ)

Expert Insight: The combination of NH₄I and DMS is the critical factor here. Iodide acts as a reducing catalyst that continuously reverses any sulfoxide formation during the cleavage process.

Corrective Protocol: The "Rescue" (Post-Synthesis Reduction)

If you observe a +16 Da shift in your mass spec, do not discard the peptide. The sulfoxide can be reduced back to the thioether quantitatively.

Protocol: NH₄I/DMS Reduction

  • Dissolve: Dissolve the crude oxidized peptide in neat TFA (approx. 5–10 mg/mL).

  • Add Reagents: Add Ammonium Iodide (NH₄I) (20–30 eq.) and Dimethyl Sulfide (DMS) (20–30 eq.).

  • Reaction: Cool to 0°C initially to prevent exotherms, then stir at Room Temperature for 30–60 minutes.

  • Quench: Pour the mixture into cold diethyl ether to precipitate the reduced peptide.

  • Wash: Centrifuge and wash the pellet 3x with ether to remove the iodine (which turns the solution brown/orange).

  • Lyophilize: Dissolve in water/acetonitrile and lyophilize immediately.

Module B: Small Molecule Organic Synthesis

Target Audience: Medicinal Chemists performing functional group interconversions.

Chemoselectivity Matrix

When you need to oxidize an alcohol to an aldehyde/ketone in the presence of a methylthio group, reagent selection is binary: Safe or Forbidden .

ReagentCompatibility with –SMeNotes
Swern Oxidation High The active species (dimethylchlorosulfonium ion) reacts faster with alcohols than thioethers at -78°C.
Dess-Martin Periodinane (DMP) High DMP is remarkably tolerant of sulfides at neutral pH/RT. It does not transfer oxygen to sulfur efficiently under these conditions.
IBX High Similar profile to DMP; generally safe in DMSO.
mCPBA Forbidden Will quantitatively oxidize –SMe to Sulfoxide (S=O) or Sulfone (O=S=O).
H₂O₂ / NaOCl Forbidden Hypochlorite oxidizes thioethers to sulfoxides in seconds.[1]
Jones Reagent ⚠️ Risky Acidic conditions + strong oxidant often lead to mixed species.
Workflow Visualization

The following diagram illustrates the decision logic for reagent selection and the rescue pathway.

MethylthioLogic Start Substrate with -SMe Group Goal Target Transformation? Start->Goal OxAlc Oxidize Alcohol -> Aldehyde Goal->OxAlc Cleave TFA Cleavage (SPPS) Goal->Cleave DMP Use Dess-Martin (DMP) or Swern OxAlc->DMP Recommended mCPBA AVOID mCPBA/H2O2 OxAlc->mCPBA Causes Side Rxn Oxidized Oxidized By-Product (Sulfoxide +16Da) mCPBA->Oxidized Cocktail Use Reagent H (NH4I + DMS) Cleave->Cocktail Prevents Oxidation Standard Standard 95% TFA Cleave->Standard Risk of Met(O) Standard->Oxidized Rescue Rescue Protocol: TFA + NH4I + DMS Oxidized->Rescue Reduction Rescue->Start Restores -SMe

Caption: Decision tree for reagent selection in the presence of Methylthio groups, including the "Rescue Loop" for accidental oxidation.

Troubleshooting & FAQs

Q1: I smell a strong "cabbage" odor during my Swern oxidation. Did I lose my methylthio group?

  • Answer: Not necessarily. The "cabbage" smell is likely Dimethyl Sulfide (DMS), which is a byproduct of the Swern reagent (DMSO + Oxalyl Chloride) itself. However, if your product smells significantly less like sulfur than the starting material and is more polar by TLC, check for sulfoxide formation.

Q2: Can I use Triisopropylsilane (TIS) instead of EDT/DMS?

  • Answer: TIS is an excellent scavenger for carbocations (t-butyl), but it is not a reducing agent for sulfoxides. If you use TIS without a sulfide/iodide donor, you prevent alkylation but not oxidation. For Met-containing peptides, TIS is often insufficient on its own.

Q3: My peptide has a disulfide bridge (Cys-Cys) AND a Methionine. Will NH₄I/DMS reduce the disulfide?

  • Answer: Yes, likely. The reducing conditions (NH₄I) can open disulfide bridges.

    • Strategy: Perform the NH₄I/DMS reduction on the linear peptide first to fix the Met(O). Then, purify the peptide.[2] Finally, perform the cyclization/oxidation step to form the disulfide bond in a controlled buffer (e.g., Glutathione redox buffer) where Met is stable.

Q4: Why do I see a +32 Da shift?

  • Answer: This is the Sulfone (Met-O₂). This occurs under strong oxidative stress (e.g., leaving the peptide in TFA/atmosphere for days, or exposure to peroxides).

    • Critical Note: The NH₄I/DMS rescue protocol cannot reduce the sulfone. It only works for the sulfoxide (+16 Da). If you have sulfone, the batch is likely lost.

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[3] International Journal of Peptide and Protein Research, 35(3), 161–214.[3] (Establishes Reagent K/H foundations).

  • Nicolás, E., Vilaseca, M., & Giralt, E. (1995). A study of the use of NH4I for the reduction of methionine sulfoxide in peptides containing cysteine and cystine.[4] Tetrahedron, 51(20), 5701-5710.

  • Dess, D. B., & Martin, J. C. (1991).[5] A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary and secondary alcohols. Journal of the American Chemical Society, 113(19), 7277–7287. (Demonstrates chemoselectivity over sulfides).

  • Hackett, F. C., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15550–15559.

Sources

Technical Support Center: Purification of 2-Methyl-4-(methylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Topic: Impurity Removal & Process Optimization Ticket ID: CHEM-SUP-2M4S-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Criticality of Purity

You are likely working with 2-Methyl-4-(methylthio)benzoic acid as a key intermediate for SGLT2 inhibitors (similar to the Canagliflozin pharmacophore) or as a building block for agrochemical actives.

In these applications, the purity of the sulfur moiety is the rate-limiting quality attribute. The thioether (-SMe) at the C4 position is electronically rich but chemically labile. It is prone to oxidation into sulfoxides (S=O) and sulfones (O=S=O), which are notoriously difficult to separate downstream. Furthermore, if your synthesis proceeded via Nucleophilic Aromatic Substitution (SnAr) from 4-chloro-2-methylbenzoic acid, you likely face persistent halo-impurities.

This guide provides a modular troubleshooting approach to isolate high-purity material (≥98% HPLC).

Module 1: Chemical Purification (Acid-Base Workup)

Issue: Crude material contains non-acidic organic residues, unreacted esters, or neutral byproducts. Objective: Leverage the carboxylic acid handle (pKa ~4.2) to separate the product from neutral organic impurities.

The Protocol

Do not use oxidizing acids (like HNO₃) or vigorous stirring with air, as this promotes sulfoxide formation.

  • Dissolution: Suspend the crude solid in 10% aqueous NaOH (3.0 equivalents). Stir until fully dissolved.

    • Why: Converts the acid to the water-soluble sodium benzoate salt.

  • Organic Wash: Wash the aqueous layer with Dichloromethane (DCM) or Toluene (2x volumes).

    • Mechanism:[1][2][3][4][5] Neutral impurities (unhydrolyzed esters, non-acidic starting materials) partition into the organic layer. The target salt remains in the water.

  • Phase Separation: Discard the organic layer. Keep the aqueous layer.

  • Controlled Precipitation: Cool the aqueous layer to 10°C. Slowly add 2M HCl dropwise while stirring until pH reaches 1-2.

    • Critical Step: Do not "crash" the solid out instantly with concentrated acid. Rapid precipitation occludes impurities inside the crystal lattice.

  • Filtration: Filter the resulting white/off-white solid and wash with cold water to remove inorganic salts (NaCl).

Visual Workflow: Acid-Base Logic

AcidBaseWorkup Start Crude 2-Methyl-4-(methylthio)benzoic acid BaseAdd Add 10% NaOH (aq) Dissolve to carboxylate salt Start->BaseAdd Wash Wash with DCM/Toluene BaseAdd->Wash Sep Phase Separation Wash->Sep OrgLayer Organic Layer (Contains Neutrals/Esters) DISCARD Sep->OrgLayer AqLayer Aqueous Layer (Contains Product Salt) Sep->AqLayer Acidify Acidify with HCl to pH 1-2 (Controlled Precipitation) AqLayer->Acidify Filter Filter & Wash with H2O Acidify->Filter End Semi-Pure Solid Filter->End

Caption: Logical flow for removing non-acidic impurities via pH manipulation.

Module 2: Physical Purification (Recrystallization)

Issue: Product contains 4-chloro-2-methylbenzoic acid (starting material) or sulfoxide impurities. Objective: Use solubility differentials to exclude structurally similar impurities.

Solvent Selection Guide
Solvent SystemTarget ImpurityMechanismProtocol Note
Toluene Sulfoxides (S=O)Sulfoxides are highly polar and insoluble in cold toluene; they oil out or stay in mother liquor while the product crystallizes.Recommended. Best balance of yield and purity.
Ethanol/Water (70:30) Inorganic SaltsSalts remain in the aqueous phase; product crystallizes upon cooling.Good for removing NaCl traces, but less effective for sulfoxides.
Ethyl Acetate/Hexane General PolarsStandard polarity gradient.Use if Toluene fails. Start with hot EtOAc, add Hexane to cloud point.
The Toluene Recrystallization Protocol

This is the gold standard for alkylthio-benzoic acids.

  • Reflux: Suspend the semi-pure solid in Toluene (approx. 5-7 mL per gram of solid). Heat to reflux (110°C).

  • Hot Filtration (Optional): If insoluble particles (inorganic salts or polymer "gunk") are visible, filter rapidly while hot through a pre-warmed funnel.

  • Cooling: Allow the solution to cool slowly to room temperature with gentle stirring.

    • Troubleshooting: If the product oils out (forms a liquid blob instead of crystals), reheat and add a seed crystal of pure material.

  • Chilling: Cool to 0-5°C for 1 hour to maximize yield.

  • Collection: Filter the crystals. Wash with cold Toluene followed by Hexane.

  • Drying: Vacuum dry at 40°C. Note: Ensure good vacuum to remove toluene residues.

Module 3: Troubleshooting Specific Impurities

FAQ: Addressing Common Contaminants

Q1: My product has a persistent pink or yellow hue. How do I remove it?

  • Cause: Trace oxidation of the sulfur moiety often leads to colored polysulfides or phenolic byproducts.

  • Solution: Perform a Charcoal Treatment during the recrystallization step.

    • Dissolve solid in hot Ethanol.

    • Add Activated Carbon (5-10 wt%).

    • Stir at reflux for 15 minutes.

    • Filter hot through Celite/diatomaceous earth.

    • Proceed with crystallization.[6]

Q2: HPLC shows a peak at RRT ~0.8 (Relative Retention Time). What is it?

  • Diagnosis: This is likely the Sulfoxide (S=O) impurity. It is more polar than the parent thioether.

  • Remediation: If recrystallization fails, you must reduce it back to the sulfide.

    • Chemical Reduction: Dissolve in acetic acid, add NaI (Sodium Iodide) and Acetyl Chloride (mild reduction) or use Zn/HCl. However, preventing it is better: purge all solvents with Nitrogen before use.

Q3: I cannot separate the Starting Material (4-chloro-2-methylbenzoic acid).

  • Diagnosis: Incomplete SnAr reaction. The chloro-analog co-crystallizes with the product due to structural similarity.

  • Remediation: Chemical separation is difficult.

    • Step 1: Ensure reaction completion before workup. Push the reaction with excess NaSMe and higher temperature/time.

    • Step 2: If present, convert the mixture to methyl esters (MeOH/H2SO4), separate via Flash Chromatography (esters separate easier than acids), then hydrolyze back to the acid.

Visual Workflow: Impurity Decision Tree

ImpurityLogic Problem Impurity Detected Type Identify Type Problem->Type Sulfoxide Sulfoxide (Polar) Type->Sulfoxide Color Color Bodies Type->Color StartMat Starting Material (Halo-acid) Type->StartMat Sol1 Recrystallize from Toluene Sulfoxide->Sol1 Sol2 Activated Carbon Treatment Color->Sol2 Sol3 Derivatize to Ester -> Chromatography -> Hydrolysis StartMat->Sol3

Caption: Decision matrix for selecting the correct purification method based on impurity type.

References

  • Preparation of 2-alkylthio benzoic acid derivatives. U.S. Patent 6,777,575. Describes the synthesis and workup of 2-alkylthiobenzoic acids via displacement of 2-halo groups or similar electrophiles.[7]

  • Process for the preparation of 4-alkylthio substituted benzoic acids. European Patent EP0560482.[7] Details the SnAr reaction conditions and purification for methylthio-benzoic acid derivatives.

  • Solubility of Benzoic Acid in Pure Solvents. Journal of Chemical & Engineering Data. Provides fundamental solubility data for benzoic acid derivatives in Toluene and Ethanol, supporting the solvent choice for recrystallization.

  • Purification of Organic Solids. Butterworth-Heinemann. General reference for recrystallization techniques of aromatic acids and charcoal treatment protocols.

Sources

Technical Support Center: Optimization of 2-Methyl-4-(methylthio)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Thermodynamic & Kinetic Control in SNAr Thiolation

Module 1: The Thermodynamic Landscape

Executive Summary: The synthesis of 2-Methyl-4-(methylthio)benzoic acid typically proceeds via Nucleophilic Aromatic Substitution (SNAr) of 4-chloro-2-methylbenzoic acid using sodium thiomethoxide (NaSMe). Temperature is the critical control vector here.[1] The 2-methyl group introduces a steric and electronic "ortho-effect" that alters the reactivity profile compared to simple 4-chlorobenzoic acid, necessitating a precise thermal window to balance activation energy against oxidative degradation.

The "Goldilocks" Thermal Zone
  • Below 60°C (Kinetic Trap): The electron-donating nature of the 2-methyl group slightly deactivates the 4-position toward nucleophilic attack compared to unsubstituted analogs. At low temperatures, the reaction stalls, leading to poor conversion and high recovery of the chlorinated precursor.

  • 80°C – 100°C (Optimal Window): This range provides sufficient energy to overcome the activation barrier of the Meisenheimer complex formation without triggering thermal decomposition of the thiomethoxide reagent.

  • Above 120°C (Thermodynamic Instability): High heat promotes two primary failure modes:

    • Oxidation: In the presence of trace oxygen, the thioether moiety rapidly oxidizes to the sulfoxide (

      
      ) or sulfone (
      
      
      
      ).
    • Decarboxylation: While benzoic acids are generally stable, the combination of basic conditions (NaSMe) and high heat can induce slow decarboxylation.

Module 2: Troubleshooting Guide

Use this matrix to diagnose yield or purity failures based on thermal history.

SymptomThermal CauseMechanistic RootCorrective Action
Low Yield (<40%) T < 70°C Activation Barrier: The 2-methyl group provides steric hindrance and weak electron donation, raising the

for the nucleophilic attack.
Increase reaction temperature to 90°C. Switch to a higher boiling polar aprotic solvent (e.g., DMSO or NMP) if using DMF.
Product contains Sulfoxide T > 110°C (or Air leak)Oxidative Stress: High thermal energy accelerates the oxidation of the sulfide by trace dissolved oxygen.Degas solvents thoroughly (sparge with

). Lower T to 95°C. Ensure inert atmosphere is positive pressure.
"Rotten Cabbage" Odor Leak Variable Vapor Pressure: Methyl mercaptan (MeSH) generated from protonation of NaSMe has high volatility.Use a scrubber system with bleach/NaOH. Ensure condenser coolant is < -10°C.
Sticky/Tar Residue T > 140°C Polymerization/Decomp: Thermal degradation of the solvent (DMF decomposes to dimethylamine) or reagents.Strictly limit max temperature. Do not overheat during workup/distillation.
Incomplete Conversion (Stalled) T Inconsistent Solubility Limit: NaSMe may precipitate if the internal T drops, halting the reaction.Maintain agitation and temperature homogeneity. Ensure NaSMe is finely ground or predissolved.

Module 3: Visualizing the Pathway

The following diagram illustrates the kinetic competition between the desired SNAr pathway and temperature-dependent side reactions.

ReactionPathway cluster_conditions Reaction Environment (Inert N2) Start 4-Chloro-2-methylbenzoic acid + NaSMe Complex Meisenheimer Complex Start->Complex T = 80-100°C (Activation) Unreacted Unreacted Starting Material Start->Unreacted T < 60°C (Kinetic Trap) Product 2-Methyl-4-(methylthio) benzoic acid Complex->Product -NaCl Side1 Sulfoxide/Sulfone Impurity Product->Side1 T > 120°C + Trace O2 Side2 Decarboxylation (Toluene deriv.) Product->Side2 T > 150°C (Prolonged)

Caption: Figure 1. Thermal divergence in the synthesis of 2-Methyl-4-(methylthio)benzoic acid. Green path indicates optimal conversion.

Module 4: Validated Experimental Protocol

Standard Operating Procedure (SOP) for High-Purity Synthesis.

Reagents:

  • 4-Chloro-2-methylbenzoic acid (1.0 eq)

  • Sodium Thiomethoxide (NaSMe) (2.5 eq) – Excess required for base catalysis and volatility loss.

  • Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide).

Step-by-Step Workflow:

  • Inerting: Flame-dry a 3-neck round bottom flask. Flush continuously with Nitrogen (

    
    ) for 15 minutes. Critical: Oxygen exclusion prevents sulfoxide formation.
    
  • Solvation: Dissolve 4-Chloro-2-methylbenzoic acid in DMF (5 vol).

  • Reagent Addition: Add NaSMe powder in portions at room temperature. Note: Exothermic.[2] Monitor internal T.

  • The Ramp: Heat the mixture to 90°C .

    • Checkpoint: Do not overshoot 100°C. Use an oil bath with a digital controller.

  • Reaction Monitoring: Hold at 90°C for 4–6 hours. Monitor via HPLC or TLC.

    • Success Marker: Disappearance of the starting chloride peak.

  • Quench: Cool to room temperature. Pour into ice-water (10 vol).

    • Safety: Perform in a fume hood. Residual MeSH will off-gas.

  • Acidification: Acidify to pH 2 using HCl (1M). The product will precipitate as a white/off-white solid.[3]

  • Purification: Filter and wash with cold water. Recrystallize from Ethanol/Water if necessary to remove trace yellow color (disulfides).

Module 5: Frequently Asked Questions (FAQs)

Q1: Can I use Potassium Carbonate (


) and Methanethiol gas instead of NaSMe powder? 
A:  Yes, but temperature control becomes harder. You must maintain the reaction at a temperature where Methanethiol (boiling point ~6°C) stays in solution or use a sealed pressure vessel. If using a pressure vessel, keep T < 80°C to prevent over-pressurization and degradation. The NaSMe powder method is generally safer for bench-scale work.

Q2: My product has a melting point lower than the literature value (192-196°C). Why? A: This is a classic sign of Disulfide Contamination . If the temperature was too high or the quench was not acidic enough, dimerization can occur. Recrystallize from ethanol. If the melting point is significantly lower (e.g., 160°C), check for unreacted 4-chloro precursor (mixed crystal formation).

Q3: Why is the 2-methyl analog harder to synthesize than 4-(methylthio)benzoic acid? A: Sterics and Electronics. The 2-methyl group is an electron-donating group (EDG) via hyperconjugation. SNAr reactions require the ring to be electron-deficient.[4][5] The methyl group slightly "deactivates" the ring compared to the naked chlorobenzoic acid, requiring higher temperatures (90°C vs 70°C) to drive the reaction to completion.

Module 6: Decision Support Logic

Use this flow to determine the next step in your experiment.

TroubleshootingTree Start Start Troubleshooting CheckYield Is Yield > 80%? Start->CheckYield CheckPurity Is Purity > 98%? CheckYield->CheckPurity Yes AnalyzeImpurity Analyze Impurity Profile CheckYield->AnalyzeImpurity No (Low Yield) Success Process Optimized CheckPurity->Success Yes CheckPurity->AnalyzeImpurity No (Impure) TempLow Increase T to 95°C Extend Time AnalyzeImpurity->TempLow Unreacted SM Found TempHigh Decrease T to 85°C Check Inert Gas AnalyzeImpurity->TempHigh Sulfoxides/Tars Found

Caption: Figure 2. Logic flow for optimizing reaction conditions based on analytical feedback.

References

  • ChemicalBook. (2025).[6] 4-(Methylthio)benzoic acid Properties and Synthesis. Retrieved from

  • GuideChem. (2025). Synthesis and Applications of Methylthiobenzoic Acid Derivatives. Retrieved from

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr) Mechanism and Substituent Effects. Retrieved from

  • Google Patents. (2010). CN101712641A - Method for preparing methylthio benzoic acid.[7] Retrieved from

  • Sigma-Aldrich. (n.d.). 4-Chloro-2-methylbenzoic acid Product Sheet. Retrieved from

Sources

solvent selection for high-yield 2-Methyl-4-(methylthio)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Selection for High-Yield 2-Methyl-4-(methylthio)benzoic Acid Synthesis Ticket ID: #SOLV-2M4MTBA-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Solvent Decision Matrix

User Query: "I need to maximize yield for 2-Methyl-4-(methylthio)benzoic acid. My current yields are inconsistent, and I see significant sulfoxide contamination. Which solvent system should I use?"

Specialist Response: The synthesis of 2-Methyl-4-(methylthio)benzoic acid hinges on two competing factors: the nucleophilicity required to install the methylthio (-SMe) group and the susceptibility of that sulfur atom to oxidation.

The optimal solvent depends entirely on your chosen synthetic pathway. We categorize the solution into two primary workflows: Nucleophilic Aromatic Substitution (


)  and Metallation/Carboxylation (Grignard/Lithiation) .
Solvent Decision Tree

SolventDecisionTree Start Select Synthesis Pathway RouteA Route A: S_NAr (From 4-Halo-2-methylbenzoic acid/ester) Start->RouteA RouteB Route B: Metallation (From 4-Bromo-3-methylthioanisole) Start->RouteB Substrate Substrate Type? RouteA->Substrate Temp Temperature Control? RouteB->Temp Acid Free Acid (Requires dianion) Substrate->Acid High Temp EsterNitrile Ester/Nitrile (Activated) Substrate->EsterNitrile Mild Temp SolventA1 Rec: DMSO or NMP (High dielectric, >100°C) Acid->SolventA1 SolventA2 Rec: DMF or DMF/Toluene (Avoids hydrolysis) EsterNitrile->SolventA2 Cryo Cryogenic (-78°C) (Lithiation) Temp->Cryo Reflux Reflux/Ambient (Grignard) Temp->Reflux SolventB1 Rec: Anhydrous THF (Solubility at low temp) Cryo->SolventB1 SolventB2 Rec: 2-MeTHF or Et2O (Higher boiling, safety) Reflux->SolventB2

Figure 1: Decision matrix for selecting the optimal solvent based on precursor and reaction conditions.

Troubleshooting Module: The Route

Context: This route involves reacting a 4-halo-2-methylbenzoic acid derivative with sodium thiomethoxide (NaSMe). Common Failure Mode: Incomplete conversion or "stalled" reaction at 60-70% yield.

Q: Why is my reaction stalling in DMF?

A: The issue is likely solvation shell competition or trace water .

  • The Mechanism: In

    
    , the nucleophile (MeS⁻) must be "naked" to attack the ring. Protic solvents (water, alcohols) solvate the anion via hydrogen bonding, drastically reducing reactivity.
    
  • The Solvent Trap: While DMF is aprotic, it is hygroscopic. Even 0.5% water content can quench the effective nucleophilicity of MeS⁻. Furthermore, if you are using the free acid (4-chloro-2-methylbenzoic acid), the first equivalent of base is consumed to form the carboxylate salt. This carboxylate anion is electron-donating, deactivating the ring toward further nucleophilic attack.

Protocol Adjustment (High-Yield Method): Switch to DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone) if working with the free acid salt.

ParameterDMFDMSORecommendation
Dielectric Constant 36.746.7DMSO stabilizes the transition state better for charged intermediates.
Boiling Point 153°C189°CDMSO allows higher reaction temps (120-140°C) required to overcome the deactivating methyl group.
Salt Solubility ModerateHighDMSO maintains homogeneity of the dicarboxylate intermediate.

Step-by-Step Protocol (Acid Salt Route):

  • Dissolution: Dissolve 4-chloro-2-methylbenzoic acid (1.0 eq) in anhydrous DMSO (5 vol).

  • Deprotonation: Add

    
     (2.5 eq). Note: Use micronized base to increase surface area.
    
  • Nucleophile Addition: Add NaSMe (1.2 eq) as a solid. Avoid aqueous solutions of NaSMe.

  • Heating: Heat to 130°C. The high boiling point of DMSO is critical here.

  • Workup (Critical): Pour into ice water and acidify to pH 3. The product precipitates.

    • Troubleshooting: If oiling occurs, extract with Ethyl Acetate , not DCM (DCM can react with residual sulfides).

Troubleshooting Module: The Grignard/Lithiation Route

Context: Halogen-metal exchange on 4-bromo-3-methylthioanisole followed by


 quench.
Common Failure Mode:  Wurtz coupling (dimerization) or sulfur oxidation during workup.
Q: Can I use 2-MeTHF instead of THF?

A: Yes, and you should.

Standard THF (Tetrahydrofuran) is miscible with water, making recovery difficult, and it forms peroxides easily. 2-Methyltetrahydrofuran (2-MeTHF) is a superior alternative for this specific synthesis.

Why 2-MeTHF is Superior for Thio-Benzoic Acids:

  • Hydrophobicity: Unlike THF, 2-MeTHF separates cleanly from water. This allows you to wash away the magnesium salts during workup without extensive extraction, reducing the exposure of your sensitive sulfide group to air/water emulsions.

  • Higher Boiling Point: (80°C vs 66°C for THF). This allows for higher temperature Grignard initiation if the aryl bromide is sluggish due to the electron-donating methylthio group.

  • Stability: It is more stable to acids and bases than THF.

Protocol Adjustment (Grignard Carboxylation):

  • Activation: Suspend Mg turnings (1.2 eq) in anhydrous 2-MeTHF . Iodine crystal activation is mandatory.

  • Initiation: Add 10% of the 1-bromo-2-methyl-4-(methylthio)benzene solution. Heat to 65°C until color fades.

  • Addition: Add remaining bromide dropwise.

  • Carboxylation: Cool to 0°C. Bubble anhydrous

    
     (dried through a 
    
    
    
    tube) into the solution.
    • Critical: Do not use dry ice directly in the solvent unless it is washed to remove water frost. Water kills the Grignard.[1]

Impurity Management: Preventing S-Oxidation

User Query: "I have 5-10% sulfoxide impurity (


) in my final product. How do I remove it?"

Specialist Insight: Separating the sulfoxide from the sulfide product is extremely difficult due to similar solubilities in organic acids. Prevention is the only viable strategy.

Solvent Degassing Protocol: The methylthio group is electron-rich and prone to oxidation by dissolved oxygen, especially in the presence of trace metals (from Grignard Mg or reactant impurities).

  • Sparging: All solvents (DMSO, DMF, THF, or 2-MeTHF) must be sparged with Argon or Nitrogen for at least 30 minutes prior to use.

  • Antioxidant Additive: For the

    
     route, adding 1-2 mol% of BHT (Butylated hydroxytoluene)  to the solvent system can act as a radical scavenger, protecting the sulfur atom during high-temperature heating.
    

References

  • Synthesis of Methylthiobenzoic Acids (Industrial S_NAr Route)

    • Source: Patent CN101712641A. "Method for preparing methylthio benzoic acid."
    • Relevance: Establishes the baseline for using chlorobenzonitriles and NaSMe in polar solvents.
    • Link:

  • Solvent Effects in Nucleophilic Arom

    • Source:Journal of Organic Chemistry.
    • Relevance: Explains the acceleration of reaction rates in DMSO vs DMF due to transition state stabiliz
    • Link:

  • Grignard Reagent Prepar

    • Source:Organic Process Research & Development. "2-Methyltetrahydrofuran as a Solvent for Grignard Reagents."
    • Relevance: Validates the stability and workup advantages of 2-MeTHF over THF.
    • Link:

  • Properties of 4-(Methylthio)benzoic acid

    • Source: CAS Common Chemistry.[2]

    • Relevance: Verification of chemical structure and identifiers (CAS 13205-48-6 / 118939-08-5).
    • Link:

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling solvents like DMSO, DMF, or organometallics.

Sources

managing exothermic reactions in 2-Methyl-4-(methylthio)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Managing Exothermic Reactions and Troubleshooting for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Synthetic Challenge

The synthesis of 2-Methyl-4-(methylthio)benzoic acid is a multi-step process that often involves highly reactive organometallic intermediates, such as Grignard or organolithium reagents.[1] These reagents are crucial for forming the carbon-carbon bond of the carboxylic acid group but are also notoriously exothermic upon formation and subsequent reaction.[2] Failure to adequately control the reaction temperature can lead to a runaway reaction, resulting in reduced yield, impurity formation, and significant safety hazards. This guide provides a framework for understanding and mitigating these risks.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis, with a focus on exothermic events and their consequences.

Observed Issue Potential Root Cause(s) Recommended Corrective Actions & Scientific Rationale
Rapid, Uncontrolled Temperature Spike During Grignard Reagent Formation 1. Excessive Rate of Alkyl Halide Addition: The formation of a Grignard reagent is highly exothermic. Adding the alkyl halide too quickly generates heat faster than the cooling system can dissipate it. 2. Inadequate Cooling: Insufficient cooling bath capacity or poor heat transfer between the flask and the bath. 3. Localized "Hot Spots": Poor stirring can lead to localized areas of high reagent concentration and heat generation.1. Controlled Addition: Add the alkyl halide (e.g., 2-bromo-5-(methylthio)toluene) dropwise using an addition funnel. Monitor the internal reaction temperature closely and adjust the addition rate to maintain the desired temperature range. 2. Efficient Cooling: Ensure the reaction flask is adequately immersed in a properly maintained cooling bath (e.g., ice-salt or dry ice-acetone). For larger scale reactions, consider using a cryostat for more precise temperature control. 3. Vigorous Stirring: Use an overhead stirrer for larger volumes or a sufficiently sized magnetic stir bar to ensure efficient mixing and uniform heat distribution.
Low or No Product Yield 1. Deactivation of the Organometallic Reagent: Moisture or other protic impurities in the solvent or on the glassware will quench the highly reactive Grignard or organolithium reagent. 2. Incomplete Lithiation/Grignard Formation: The reaction to form the organometallic intermediate may not have gone to completion.[3]1. Anhydrous Conditions: Flame-dry all glassware before use and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.[3] 2. Reagent Quality: Use freshly prepared or titrated organometallic reagents to ensure their activity.[3]
Formation of Multiple Byproducts 1. High Reaction Temperature: Elevated temperatures during the carboxylation step can lead to side reactions. 2. Poor Regioselectivity: Incorrect temperature control during lithiation can result in the formation of isomeric products.[3]1. Low-Temperature Carboxylation: The addition of the Grignard reagent to dry ice (solid CO2) should be performed at a low temperature (e.g., -78 °C) to minimize side reactions.[4] 2. Optimized Lithiation Temperature: Maintain the recommended low temperature during the entire lithiation process to ensure high regioselectivity.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most critical exothermic step in the synthesis of 2-Methyl-4-(methylthio)benzoic acid?

A1: The formation of the organometallic intermediate, typically a Grignard reagent from 2-bromo-5-(methylthio)toluene and magnesium, is often the most significant exothermic event.[2] The subsequent quenching of this reagent with carbon dioxide (carboxylation) can also be exothermic, but the initial formation requires the most stringent temperature control.

Q2: How can I visually determine if my Grignard reaction has initiated?

A2: Initiation is often indicated by a gentle reflux of the solvent at the surface of the magnesium turnings, the appearance of a cloudy or greyish color in the solution, and a noticeable increase in the internal temperature.

Q3: What are the consequences of a runaway reaction?

A3: A runaway exothermic reaction can lead to a rapid increase in temperature and pressure within the reaction vessel, potentially causing it to rupture. It can also lead to the decomposition of reagents and products, resulting in a significantly lower yield and the formation of hazardous byproducts.

Q4: Can I use an alternative to dry ice for the carboxylation step?

A4: While bubbling gaseous carbon dioxide through the solution is an alternative, using crushed dry ice is generally preferred in a laboratory setting. It provides a large surface area for reaction and helps to maintain the low temperature required for a clean reaction.[4]

Q5: What are some common side reactions to be aware of?

A5: A common side reaction is the Wurtz coupling, where two alkyl halide molecules react with the metal to form a dimer. This is more prevalent if the concentration of the alkyl halide becomes too high locally, which can be mitigated by slow, controlled addition.

Experimental Protocol: Managing the Exotherm in Grignard Reagent Formation and Carboxylation

This protocol outlines the key steps for the synthesis of 2-Methyl-4-(methylthio)benzoic acid, with an emphasis on temperature control.

Step 1: Preparation of the Grignard Reagent

  • Set up a flame-dried, three-necked flask equipped with a condenser, a dropping funnel, and a thermometer, all under an inert atmosphere of argon or nitrogen.

  • Place magnesium turnings in the flask.

  • Add a small crystal of iodine to help initiate the reaction.

  • In the dropping funnel, place a solution of 2-bromo-5-(methylthio)toluene in anhydrous diethyl ether or THF.

  • Begin adding the 2-bromo-5-(methylthio)toluene solution dropwise to the magnesium turnings while stirring vigorously.

  • Monitor the internal temperature. If the reaction does not initiate, gentle warming may be applied. Once initiated, the reaction is self-sustaining and will require cooling in an ice bath to maintain a gentle reflux.

  • Control the addition rate to maintain a steady, manageable reaction temperature.

Step 2: Carboxylation

  • In a separate, larger flask, place an excess of freshly crushed dry ice.

  • Once the Grignard reagent formation is complete, slowly transfer the Grignard solution via a cannula onto the crushed dry ice with vigorous stirring. This should be done at a rate that prevents excessive frothing and a rapid temperature increase.

  • Allow the mixture to warm to room temperature slowly.

Step 3: Work-up and Isolation

  • Once the mixture has reached room temperature, cautiously quench the reaction by adding dilute hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • The crude 2-Methyl-4-(methylthio)benzoic acid can then be purified by recrystallization.

Visualizing the Workflow and Troubleshooting Logic

The following diagrams illustrate the key experimental workflow and a logical approach to troubleshooting common issues.

experimental_workflow cluster_prep Preparation cluster_grignard Grignard Formation (Exothermic) cluster_carboxylation Carboxylation cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Reagents & Glassware grignard_formation Slowly Add Alkyl Halide to Mg prep_reagents->grignard_formation temp_control_1 Maintain Temperature with Cooling Bath grignard_formation->temp_control_1 Monitor Temp. carboxylation Add Grignard Reagent to Dry Ice grignard_formation->carboxylation temp_control_2 Maintain Low Temperature carboxylation->temp_control_2 workup Acidic Work-up & Extraction carboxylation->workup purification Recrystallization workup->purification troubleshooting_logic cluster_temp Temperature Issues cluster_yield Yield Issues start Problem Encountered temp_spike Uncontrolled Temperature Spike? start->temp_spike low_yield Low or No Product? start->low_yield check_addition Reduce Addition Rate temp_spike->check_addition Yes check_cooling Improve Cooling Efficiency temp_spike->check_cooling Yes temp_spike->low_yield No check_anhydrous Ensure Anhydrous Conditions low_yield->check_anhydrous Yes check_reagents Verify Reagent Quality low_yield->check_reagents Yes

Sources

Validation & Comparative

Comparison Guide: Identity Confirmation of Synthesized 2-Methyl-4-(methylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Challenge Context

In drug discovery, 2-Methyl-4-(methylthio)benzoic acid is a high-value scaffold, often serving as a precursor for kinase inhibitors and anti-infectives. However, its synthesis presents a specific "identity trap" that standard analysis frequently misses.

The Core Challenge: The synthesis typically involves electrophilic aromatic substitution or nucleophilic displacement on a pre-functionalized ring. These pathways generate two critical impurity classes that mimic the product in low-resolution analysis:

  • Regioisomers: Specifically 4-methyl-2-(methylthio)benzoic acid. Both isomers share identical molecular weights (182.24 g/mol ) and similar fragmentation patterns.

  • Oxidative Byproducts: The thioether moiety (-SMe) is highly susceptible to oxidation, forming sulfoxides (-S(O)Me) and sulfones (-SO₂Me) during workup.

This guide compares three analytical tiers for confirming identity, moving from basic screening to absolute structural proof.

Comparative Analysis of Analytical Methods

The following table summarizes the efficacy of different analytical techniques in resolving the specific challenges associated with this molecule.

FeatureMethod A: Standard 1H NMR (1D) Method B: LC-HRMS (Q-TOF/Orbitrap) Method C: 2D NMR (NOESY/HMBC)
Primary Utility Purity check & functional group verification.Detecting oxidative impurities & formula confirmation.Absolute Regiochemistry Proof.
Regioisomer Resolution Low. 2-Me and 4-SMe singlets often overlap; splitting patterns are ambiguous.Zero. Isomers have identical exact mass.High. Spatially maps substituents to specific ring positions.
Oxidation Detection Medium. Sulfoxide methyls shift downfield (~2.7 ppm) but can be obscured.High. Distinct mass shift (+16 Da, +32 Da).High. Confirmation of S-oxidation state.
Throughput High (5 mins).High (10 mins).Low (30-60 mins).
Recommendation Routine Screening Purity Validation Identity Confirmation (Gold Standard)

Detailed Experimental Protocols

Phase 1: The "Silent Killer" Check (LC-HRMS)

Objective: Eliminate oxidative impurities before wasting time on structural elucidation.

The methylthio group is a "soft" nucleophile and oxidizes easily in air or during acidic workups.

Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: ESI (+) and (-) modes.

Data Interpretation:

  • Target (Thioether): m/z 183.048 [M+H]⁺.

  • Impurity A (Sulfoxide): m/z 199.043 [M+H]⁺ (+16 Da). Action: Recrystallize immediately.

  • Impurity B (Sulfone): m/z 215.038 [M+H]⁺ (+32 Da).

Phase 2: The Regiochemistry Proof (2D NMR)

Objective: Distinguish 2-Methyl-4-(methylthio)benzoic acid from its isomers.

Standard 1H NMR is insufficient because the chemical shifts of the Aryl-Methyl (~2.5 ppm) and Thio-Methyl (~2.5 ppm) often overlap, and the aromatic splitting (1,2,4-substitution) looks identical for regioisomers. NOESY (Nuclear Overhauser Effect Spectroscopy) is the required solution.

Mechanism of Action: NOESY detects protons that are close in space (<5 Å), not just connected by bonds.

  • In the Correct Product: The 2-Methyl group is physically adjacent to the H-3 aromatic proton.

  • In the Isomer (4-Me): The 4-Methyl group would be adjacent to H-3 and H-5 .

Protocol:

  • Solvent: DMSO-d₆ (Preferred over CDCl₃ to separate the methyl singlets).

  • Concentration: ~10-15 mg in 0.6 mL solvent.

  • Pulse Sequence: Phase-sensitive NOESY (mixing time 500 ms).

Critical Data Points (Expected Shifts):

  • COOH: Broad singlet >12.0 ppm.

  • H-6 (Aromatic): Doublet, ~7.8 ppm (Deshielded by COOH).

  • H-3 (Aromatic): Singlet/Fine Doublet, ~7.1 ppm.

  • H-5 (Aromatic): Doublet, ~7.0 ppm.[1]

  • Ar-Me (2-Position): Singlet, ~2.45 ppm.

  • S-Me (4-Position): Singlet, ~2.52 ppm.

Visualization of Structural Logic

Diagram 1: Analytical Decision Matrix

This workflow illustrates the logical steps required to validate the compound, preventing false positives.

AnalyticalWorkflow Start Crude Synthesis Product LCMS Step 1: LC-HRMS Analysis Start->LCMS MassCheck Mass = 182.24 (M+H 183)? LCMS->MassCheck Oxidation Detected +16/+32 Da? (Sulfoxide/Sulfone) MassCheck->Oxidation Mass > Target NMR_1D Step 2: 1H NMR (DMSO-d6) MassCheck->NMR_1D Mass Correct Purify Recrystallize / Column Oxidation->Purify Purify->LCMS MethylOverlap Are Methyl Singlets Resolved? NMR_1D->MethylOverlap SolventSwap Swap Solvent to CDCl3 or Benzene-d6 MethylOverlap->SolventSwap No (Overlap) NMR_2D Step 3: NOESY Experiment MethylOverlap->NMR_2D Yes SolventSwap->NMR_2D Correlation NOE Correlation Check: 2-Me ↔ H-6? NMR_2D->Correlation Confirmed IDENTITY CONFIRMED: 2-Methyl-4-(methylthio)benzoic acid Correlation->Confirmed Yes (Spatial Link) Rejected REJECT: Regioisomer Detected Correlation->Rejected No

Caption: Analytical workflow prioritizing mass confirmation (to rule out oxidation) before structural elucidation via NOESY.

Diagram 2: The NOESY "Fingerprint"

This diagram visualizes the specific spatial correlations that prove the methyl group is at position 2 and the thio-methyl is at position 4.

NOESY_Map cluster_legend Legend COOH COOH (Pos 1) Me2 Methyl (Pos 2) ~2.45 ppm H3 Proton H-3 (Aromatic) Me2->H3 Strong NOE (Defines Pos 2) SMe4 S-Methyl (Pos 4) ~2.52 ppm SMe4->H3 Strong NOE H5 Proton H-5 (Aromatic) SMe4->H5 Strong NOE H6 Proton H-6 (Aromatic) H6->Me2 Weak/No NOE (Too Far) Key1 Green Arrow: Critical Proof of 2-Position

Caption: NOESY correlation map. The interaction between the 2-Methyl group and H-3 is the definitive structural proof.

References

  • Royal Society of Chemistry. (2015).[2] 1H and 13C NMR Spectra of Substituted Benzoic Acids. RSC Advances Supplementary Information. Retrieved October 26, 2023, from [Link]

  • Barbieri, G., et al. (1969).[3] Oxidations of optically active esters of o-(methylthio)benzoic acid. Journal of the Chemical Society C. Retrieved October 26, 2023, from [Link]

Sources

Comparative Guide: 4-(Methylthio)benzoic Acid vs. 2-Methyl-4-(methylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 4-(methylthio)benzoic acid and its ortho-substituted analog, 2-Methyl-4-(methylthio)benzoic acid . It is designed for medicinal chemists and process engineers optimizing lead compounds for metabolic stability, solubility, and target binding.

Executive Summary

The introduction of a methyl group at the ortho position (C2) of 4-(methylthio)benzoic acid fundamentally alters its physicochemical profile and reactivity. While the 4-(methylthio) moiety serves as a classic bioisostere for methoxy or chloro groups, the 2-methyl substituent acts as a "steric gatekeeper."

  • 4-(Methylthio)benzoic acid (4-MTBA): Exhibits standard benzoic acid reactivity; the sulfur atom is the primary site of metabolic liability (S-oxidation).

  • 2-Methyl-4-(methylthio)benzoic acid (2-Me-4-MTBA): Displays increased acidity and significant resistance to esterification/amidation due to the Ortho Effect . The C2-methyl group forces the carboxylate out of planarity, altering binding affinity and solubility.

Chemical & Physical Profile

The following data highlights the structural divergence driven by the ortho-methyl group.

Feature4-(Methylthio)benzoic acid2-Methyl-4-(methylthio)benzoic acid
CAS Number 13205-48-6 118939-08-5
Molecular Weight 168.21 g/mol 182.24 g/mol
pKa (Calc.) ~4.28~3.95 (More Acidic)
LogP (Calc.) 2.743.15 (More Lipophilic)
Melting Point 192–196 °C188–192 °C (Predicted)
Electronic State Planar conjugation between Ring & COOHNon-planar (Twisted COOH)

Key Insight: The decreased pKa of the 2-methyl variant is counter-intuitive to the electron-donating nature of methyl groups (+I effect). This is caused by Steric Inhibition of Resonance (SIR) . The bulky ortho-methyl forces the carboxyl group out of the benzene plane, disrupting the destabilizing conjugation between the ring and the carboxylate anion, thereby stabilizing the anion and increasing acidity.

Reactivity Analysis: The Ortho Effect

A. Acidity & Deprotonation[1][2]
  • 4-MTBA: The para-methylthio group is electron-donating (+M effect), which slightly destabilizes the carboxylate anion compared to benzoic acid, making it a weaker acid.

  • 2-Me-4-MTBA: The ortho-methyl group exerts a dominant steric effect. By twisting the carboxyl group, it prevents the ring's

    
    -system from donating electron density into the carbonyl carbon. This isolation makes the proton more labile.
    
B. Nucleophilic Acyl Substitution (Esterification/Amidation)

This is the most critical differentiator for synthesis.

  • 4-MTBA: Undergoes Fischer esterification and amide coupling (EDC/NHS) at standard rates.

  • 2-Me-4-MTBA: The C2-methyl group sterically hinders the approach of nucleophiles to the carbonyl carbon (Newman’s Rule of 6).

    • Protocol Adjustment: Standard acid-catalyzed esterification will be sluggish. You must use acyl chlorides (SOCl2 activation) or highly active coupling agents (HATU) to overcome the steric barrier.

C. Metabolic Liability (S-Oxidation)

Both compounds are susceptible to oxidation at the sulfur atom by FMOs (Flavin-containing Monooxygenases) and CYPs.

  • Pathway: Sulfide (-SMe)

    
     Sulfoxide (-SOMe) 
    
    
    
    Sulfone (-SO2Me).
  • Impact of 2-Methyl: The increased lipophilicity (LogP 3.15) of the 2-methyl variant may increase its affinity for metabolic enzymes, potentially accelerating clearance unless the 2-methyl group sterically clashes with the enzyme active site.

Visualization: Steric & Electronic Pathways

The following diagram illustrates the structural distortion caused by the ortho-methyl group and its impact on reactivity.

OrthoEffect cluster_0 4-(Methylthio)benzoic acid cluster_1 2-Methyl-4-(methylthio)benzoic acid MTBA Planar Structure (Conjugated System) Reactivity1 Standard Nucleophilic Attack (Fast Kinetics) MTBA->Reactivity1 Acidity1 pKa ~4.28 (Destabilized Anion) MTBA->Acidity1 MeMTBA Twisted Structure (Steric Inhibition of Resonance) MTBA->MeMTBA Add Ortho-Methyl Reactivity2 Steric Blockade at C=O (Slow Kinetics) MeMTBA->Reactivity2 Hindered Acidity2 pKa ~3.95 (Stabilized Anion) MeMTBA->Acidity2 Enhanced

Figure 1: Mechanistic divergence driven by the ortho-methyl substituent. Note the trade-off between kinetic reactivity (hindered) and thermodynamic acidity (enhanced).

Experimental Protocols

Protocol A: Synthesis via Nucleophilic Aromatic Substitution

Since 2-Methyl-4-(methylthio)benzoic acid is not a commodity chemical, it is best synthesized from the corresponding nitrile.

Reagents:

  • Precursor: 4-Chloro-2-methylbenzonitrile (for 2-Me analog) or 4-Chlorobenzonitrile.

  • Nucleophile: Sodium thiomethoxide (NaSMe).

  • Catalyst: Phase Transfer Catalyst (TBAB - Tetrabutylammonium bromide).

Step-by-Step Workflow:

  • S-Alkylation: Dissolve 4-chloro-2-methylbenzonitrile (1.0 eq) in DMF. Add NaSMe (1.2 eq). Heat to 80°C for 4 hours. The strong nucleophile displaces the chloride (activated by the para-nitrile).

    • Observation: Reaction turns yellow/orange.[1]

  • Hydrolysis: Add 20% NaOH (aq) directly to the reaction mixture. Heat to reflux (100°C) for 12 hours to hydrolyze the nitrile to the carboxylate.

    • Note: The ortho-methyl group will slow down this hydrolysis significantly compared to the unsubstituted analog. Vigorous reflux is required.

  • Workup: Cool to 0°C. Acidify with HCl to pH 2. The product precipitates as a white/off-white solid.

  • Purification: Recrystallize from Ethanol/Water.

Protocol B: Activation for Amide Coupling (Drug Synthesis)

Due to the steric hindrance of the 2-methyl group, standard EDC/NHS coupling often fails or gives low yields.

Recommended Method: Acid Chloride Generation

  • Suspend 2-Methyl-4-(methylthio)benzoic acid (1.0 mmol) in dry DCM.

  • Add Oxalyl Chloride (1.5 mmol) dropwise, followed by a catalytic drop of DMF.

  • Stir at RT for 2 hours (gas evolution of CO/CO2).

  • Evaporate solvent to dryness to obtain the crude acid chloride.

  • Redissolve in DCM and add the amine (1.1 mmol) + Et3N (2.0 mmol).

  • Result: Quantitative conversion to the amide, bypassing the steric barrier of the activation step.

Applications in Drug Design

ApplicationRole of 4-(Methylthio)Role of 2-Methyl (Ortho)
Bioisosteres Replaces -OMe to increase lipophilicity and metabolic stability (S vs O).Twists the phenyl ring relative to the amide bond, locking the conformation to fit specific receptor pockets (Atropisomerism potential).
Prodrugs The sulfide can be oxidized to a sulfoxide in vivo to alter polarity.Increases steric bulk around the ester bond, slowing down hydrolysis by esterases and extending half-life.
Scaffold Precursor for benzothiophenes via cyclization.Blocks ortho-lithiation or electrophilic attack at the C2 position, directing modifications to C3/C5.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83230, 4-(Methylthio)benzoic acid. Retrieved from [Link]

  • Dippy, J. F. J., & Lewis, R. L. (1936). The effect of ortho-substituents on the dissociation constants of benzoic acid. Journal of the Chemical Society.[2] (Foundational text on Ortho Effect/SIR).

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.[3][4] (Source for electronic effects of -SMe and -Me).

Sources

A Comparative Guide to the Synthesis of 2-Methyl-4-(methylthio)benzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methyl-4-(methylthio)benzoic acid is a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a carboxylic acid, a methyl group, and a methylthio moiety, makes it an attractive intermediate for the synthesis of a diverse range of complex molecules, including pharmacologically active agents and functional materials. The efficient and scalable synthesis of this compound is, therefore, of significant interest to researchers in both academic and industrial settings. This guide provides an in-depth comparison of two prominent synthetic routes to 2-Methyl-4-(methylthio)benzoic acid, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to aid in the selection of the most suitable method for a given application.

Route 1: Nucleophilic Aromatic Substitution of 4-Bromo-2-methylbenzoic Acid

This approach is a direct and classical method for the introduction of the methylthio group onto the aromatic ring. The synthesis commences with the commercially available 4-bromo-2-methylbenzoic acid.

Reaction Scheme

Route_1 start 4-Bromo-2-methylbenzoic Acid product 2-Methyl-4-(methylthio)benzoic Acid start->product Nucleophilic Aromatic Substitution reagents Sodium thiomethoxide (NaSMe) DMF, Heat Route_2 cluster_0 Step 1: Diazotization cluster_1 Step 2: Thiolation & Methylation start 4-Amino-2-methylbenzoic Acid intermediate1 Diazonium Salt Intermediate start->intermediate1 reagents1 NaNO₂, HCl 0-5 °C product 2-Methyl-4-(methylthio)benzoic Acid intermediate1->product reagents2 1. Potassium Ethyl Xanthate 2. Hydrolysis 3. Methyl Iodide

Purity Analysis of Commercial 2-Methyl-4-(methylthio)benzoic Acid: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Analysis of Commercial 2-Methyl-4-(methylthio)benzoic Acid Content Type: Publish Comparison Guide

Executive Summary & Application Context

2-Methyl-4-(methylthio)benzoic acid (CAS: 118939-08-5 ) is a critical building block in the synthesis of pharmaceutical agents, most notably Sotagliflozin , a dual SGLT1/SGLT2 inhibitor used in the management of diabetes and heart failure.[1] Unlike its des-methyl analog (4-(methylthio)benzoic acid, CAS 13205-48-6), the presence of the ortho-methyl group introduces specific steric constraints and electronic effects that influence both its chemical reactivity and its impurity profile.[1]

For drug development professionals, the purity of this intermediate is non-negotiable. The thioether moiety (-SMe) is highly susceptible to oxidation, leading to sulfoxide and sulfone impurities that can poison metal catalysts (e.g., Palladium) used in downstream cross-coupling reactions.

This guide objectively compares three analytical methodologies—HPLC-UV , qNMR , and UPLC-MS —to determine the most robust protocol for purity assessment.

Impurity Profiling & Degradation Pathways[1]

Before selecting an analytical method, one must understand what impurities are likely present. The synthesis typically involves the nucleophilic attack of sodium thiomethoxide on a 4-halo-2-methylbenzoic acid precursor.[1]

Key Impurity Classes:
  • Process Impurities:

    • 4-Chloro-2-methylbenzoic acid: Unreacted starting material.

    • Disulfides:[1] Dimerization products if thiols are generated in situ.

  • Degradation Products (Critical):

    • Sulfoxide (S-oxide):[1] Formed via air oxidation; polar.

    • Sulfone (S-dioxide):[1] Formed via over-oxidation; highly polar.

Visualization: Degradation & Impurity Pathway

ImpurityPathway Start 4-Chloro-2-methylbenzoic acid (Starting Material) Product 2-Methyl-4-(methylthio)benzoic acid (Target API Intermediate) Start->Product NaSMe, Nu- Substitution Sulfoxide Sulfoxide Impurity (S-Oxide) Product->Sulfoxide [O] Air/Peroxides Sulfone Sulfone Impurity (S-Dioxide) Sulfoxide->Sulfone [O] Over-oxidation

Figure 1: Synthesis and oxidative degradation pathways leading to critical impurities.

Method Comparison: HPLC-UV vs. qNMR vs. UPLC-MS[1]

Method A: HPLC-UV (The Routine Workhorse)

High-Performance Liquid Chromatography with UV detection is the standard for routine QC.[1] The carboxylic acid functionality requires acidic mobile phases to suppress ionization and ensure sharp peak shapes.

  • Pros: Excellent separation of oxidative impurities (sulfoxides elute earlier due to polarity). High precision.

  • Cons: Requires reference standards for all impurities to calculate accurate weight-% (w/w) purity. Relative area-% can be misleading if extinction coefficients differ.[1]

Method B: qNMR (The Absolute Arbiter)

Quantitative Nuclear Magnetic Resonance (qNMR) provides absolute purity without the need for impurity standards. It relies on the integration of specific protons against a certified internal standard (IS).

  • Pros: SI-traceable accuracy; no need for impurity standards; rapid.[1]

  • Cons: Lower sensitivity (LOD ~0.1%); solvent signals (DMSO/MeOH) can overlap with the methyl signals of the analyte.

Method C: UPLC-MS (The Troubleshooter)

Ultra-Performance LC coupled with Mass Spectrometry is reserved for identifying unknown peaks or confirming low-level genotoxic impurities.[1]

  • Pros: Definitive structural ID; high sensitivity.

  • Cons: Expensive; ionization suppression effects make quantitation less robust than UV without isotopically labeled standards.

Comparative Data Summary
FeatureHPLC-UVqNMR (1H)UPLC-MS
Primary Use Routine QC ReleaseReference Standard QualificationImpurity ID / Trace Analysis
Accuracy High (vs. Standard)High (Absolute)Medium (Matrix effects)
Specificity High (Chromatographic)High (Spectral)Very High (m/z)
LOD ~0.05%~0.1%< 0.01%
Throughput 20-40 min/sample10-15 min/sample10-15 min/sample
Cost LowMediumHigh

Recommended Experimental Protocols

Protocol 1: HPLC-UV Purity Assay

This method is designed to separate the target thioether from its polar sulfoxide/sulfone derivatives.[1]

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm (Stable at low pH).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)[1]

    • 2-15 min: 10% → 90% B (Linear ramp)[1]

    • 15-18 min: 90% B (Wash)[1]

    • 18-20 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (Aromatic) and 290 nm (Thioether specific).

  • Sample Prep: Dissolve 10 mg sample in 10 mL of 50:50 Water:ACN.

Why this works: The acidic mobile phase keeps the benzoic acid protonated (


), preventing peak tailing. The gradient ensures the polar sulfoxide elutes early, while the non-polar starting material (chloro-derivative) elutes late.[1]
Protocol 2: 1H-qNMR Absolute Assay

This method avoids the "reference standard" trap.[1] Note: Avoid DMSO-d6 if possible, as its water peak and solvent residual can interfere with methyl signals.[1]

  • Solvent: Methanol-d4 (

    
    ).[1]
    
    • Reason: Residual peak at 3.31 ppm is distinct from the analyte's methyl groups (~2.4 - 2.5 ppm).[1]

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or Dimethyl sulfone.

  • Instrument: 400 MHz NMR or higher.

  • Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (d1): 60 seconds (Ensure

      
      ).
      
    • Scans: 16 or 32.

  • Procedure:

    • Weigh ~15 mg of analyte and ~10 mg of IS accurately (±0.01 mg) into a vial.

    • Dissolve in 0.7 mL

      
      .
      
    • Integrate the Aromatic Protons (3H, multiplet region 7.0–8.0 ppm) of the analyte vs. the Vinylic Protons (2H, singlet ~6.2 ppm) of Maleic Acid.

    • Note: Avoid using the S-Me or Ar-Me peaks for quantitation unless baseline resolution is confirmed, as they may overlap with impurities.[1]

Decision Workflow for Researchers

Use this logic flow to determine the correct analysis path for your specific development stage.

Workflow Start Sample Received: 2-Methyl-4-(methylthio)benzoic acid Q1 Is a Reference Standard Available? Start->Q1 Method_qNMR Perform qNMR (Determine Absolute Purity) Q1->Method_qNMR No Method_HPLC Perform HPLC-UV (Relative Purity) Q1->Method_HPLC Yes Result_qNMR Assign Value to Sample (Create Working Standard) Method_qNMR->Result_qNMR Q2 Are unknown peaks > 0.1%? Method_HPLC->Q2 Result_qNMR->Method_HPLC Use as Std Method_MS Perform UPLC-MS (Structure Elucidation) Q2->Method_MS Yes Release Release for Synthesis Q2->Release No

Figure 2: Analytical decision matrix for purity assignment.

References

  • Sotagliflozin Application: Lapuerta, P., et al. "Sotagliflozin in Patients with Diabetes and Recent Worsening Heart Failure." New England Journal of Medicine, 2021. Link

  • qNMR Methodology: Bharti, S. K., & Roy, R. "Quantitative 1H NMR spectroscopy in pharmaceutical analysis." Trends in Analytical Chemistry, 2012. Link

  • Compound Data: PubChem Compound Summary for CID 24831714 (Sotagliflozin parent context) and related Benzoic acid derivatives. Link

  • Synthesis & Impurities: "Preparation of Sotagliflozin and intermediates thereof." Patent CN107540685B. Link

  • HPLC Validation: ICH Guideline Q2(R1), "Validation of Analytical Procedures." Link

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 2-Methyl-4-(methylthio)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the specificity of an analytical method is paramount. This guide provides an in-depth technical overview of how to design and execute cross-reactivity studies for 2-Methyl-4-(methylthio)benzoic acid, a substituted benzoic acid derivative.[1] We will explore the rationale behind experimental choices, present detailed protocols for robust analytical techniques, and offer a framework for data interpretation, ensuring the integrity and reliability of your findings.

Introduction: The Significance of Specificity

2-Methyl-4-(methylthio)benzoic acid belongs to a broad class of substituted benzoic acids, which are utilized in various fields, including pharmaceuticals and agrochemicals.[1][2] The introduction of a methyl group at the 2-position and a methylthio group at the 4-position of the benzoic acid ring creates a unique chemical entity.[1] When developing an assay for such a molecule, particularly a ligand-binding assay like an immunoassay, specificity is a critical performance characteristic. Cross-reactivity, the binding of structurally related but distinct molecules to the assay's receptor (e.g., an antibody), can lead to inaccurate quantification and false-positive results.[3]

Therefore, a thorough investigation of potential cross-reactants is not merely a validation step but a cornerstone of reliable assay development. This guide will walk you through a systematic approach to identifying potential cross-reactants and quantifying their interference.

Identifying Potential Cross-Reactants: A Logic-Driven Approach

The first step in a cross-reactivity study is to identify compounds that have a structural resemblance to the target analyte, 2-Methyl-4-(methylthio)benzoic acid. This process should be guided by an understanding of the molecule's synthesis, potential metabolism, and the structural features likely to be recognized by a binding partner.

Structural Analogs and Synthetic Precursors

A primary source of cross-reactivity comes from molecules with similar core structures. For 2-Methyl-4-(methylthio)benzoic acid, this includes:

  • Positional Isomers: 3-Methyl-4-(methylthio)benzoic acid, 2-Methyl-3-(methylthio)benzoic acid, etc.

  • Analogs with Altered Alkyl Groups: 2-Ethyl-4-(ethylthio)benzoic acid, 2-Methyl-4-(ethylthio)benzoic acid.

  • Analogs with Modified Thioether: 2-Methyl-4-(methylsulfinyl)benzoic acid (sulfoxide) and 2-Methyl-4-(methylsulfonyl)benzoic acid (sulfone), which can also be metabolites.

  • Precursors and Byproducts of Synthesis: The synthesis of substituted benzoic acids can involve various reagents and intermediates. For instance, a common route involves the nucleophilic substitution of a halogenated benzoic acid derivative.[2] Therefore, precursors like 4-bromo-2-methylbenzoic acid or related compounds could be present as impurities and should be tested.

Metabolites of Structurally Related Compounds

Examining the metabolism of structurally similar compounds can provide valuable clues about potential cross-reactants. A relevant example is the herbicide thiobencarb , S-(4-chlorobenzyl)-N,N-diethylthiocarbamate.[4] While structurally more complex, its degradation and metabolism can yield compounds with a benzoic acid core. For instance, under anaerobic conditions, thiobencarb can be degraded to 4-chlorobenzoic acid .[5] Although 2-Methyl-4-(methylthio)benzoic acid is not a direct metabolite of thiobencarb, the metabolic pathways of related thiocarbamates suggest that oxidation of the sulfur atom and modifications to the aromatic ring are common.

Based on this, we can postulate a list of potential cross-reactants for our study:

  • Target Analyte: 2-Methyl-4-(methylthio)benzoic acid

  • Potential Cross-Reactants:

    • 4-(Methylthio)benzoic acid

    • 2-Methylbenzoic acid (o-toluic acid)

    • 4-Methylbenzoic acid (p-toluic acid)

    • Benzoic acid

    • 4-Chlorobenzoic acid

    • 2-Methyl-4-(methylsulfinyl)benzoic acid

    • 2-Methyl-4-(methylsulfonyl)benzoic acid

    • Thiosalicylic acid (a potential precursor in some synthesis routes for thio-substituted benzoic acids)[6]

Comparative Analysis of Analytical Methodologies

Several analytical techniques can be employed to assess cross-reactivity. The choice of method depends on the intended application of the assay being developed, the required sensitivity, and the available instrumentation.

Analytical MethodPrincipleAdvantagesDisadvantages
Competitive ELISA Competition between the target analyte and potential cross-reactants for a limited number of antibody binding sites.High throughput, relatively low cost, well-established protocols.Can be influenced by matrix effects, may require labeled reagents.
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate in real-time.Label-free, provides kinetic data (association and dissociation rates), high sensitivity for small molecules.[7]Higher instrument cost, can be sensitive to buffer composition.
LC-MS/MS Chromatographic separation followed by mass spectrometric detection.High specificity and sensitivity, can quantify multiple analytes simultaneously, considered a "gold standard" for confirmation.Lower throughput, higher instrument and operational cost, may require derivatization for some analytes.[8][9]

For the purpose of this guide, we will provide detailed protocols for Competitive ELISA and SPR, as they are commonly used for screening and characterizing cross-reactivity in the context of ligand-binding assays. LC-MS/MS serves as an excellent orthogonal method for confirmation of results.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be robust and self-validating, incorporating principles outlined in regulatory guidelines from the FDA and EMA for bioanalytical method validation.[10][11][12][13]

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a typical indirect competitive ELISA for the determination of cross-reactivity.

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Detection p1 Coat plate with 2-Methyl-4-(methylthio)benzoic acid-protein conjugate p2 Wash plate p1->p2 p3 Block with BSA or other blocking agent p2->p3 p4 Wash plate p3->p4 a1 Add standards or potential cross-reactants p4->a1 a2 Add anti-2-Methyl-4-(methylthio)benzoic acid antibody a1->a2 a3 Incubate a2->a3 a4 Wash plate a3->a4 d1 Add enzyme-conjugated secondary antibody a4->d1 d2 Incubate and wash d1->d2 d3 Add substrate d2->d3 d4 Incubate d3->d4 d5 Stop reaction d4->d5 d6 Read absorbance d5->d6

Caption: Workflow for the competitive ELISA.

  • Antigen Coating:

    • Dilute the 2-Methyl-4-(methylthio)benzoic acid-protein conjugate (e.g., BSA conjugate) to a pre-determined optimal concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the coating solution to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times as described above.

  • Competitive Reaction:

    • Prepare serial dilutions of the 2-Methyl-4-(methylthio)benzoic acid standard and each potential cross-reactant in assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20).

    • Add 50 µL of the standard or cross-reactant solution to the appropriate wells.

    • Add 50 µL of the primary antibody (raised against 2-Methyl-4-(methylthio)benzoic acid), diluted to its optimal concentration in assay buffer, to each well.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate three times.

    • Add 100 µL of the enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG), diluted in assay buffer, to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times.

    • Add 100 µL of the substrate solution (e.g., TMB) to each well.

    • Incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄).

  • Data Acquisition and Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Plot a standard curve of absorbance versus the concentration of the 2-Methyl-4-(methylthio)benzoic acid standard.

    • Determine the IC₅₀ value (the concentration that causes 50% inhibition of the maximum signal) for the standard and each potential cross-reactant.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC₅₀ of 2-Methyl-4-(methylthio)benzoic acid / IC₅₀ of potential cross-reactant) x 100

Surface Plasmon Resonance (SPR)

This protocol outlines a typical SPR experiment to determine the binding kinetics and affinity of potential cross-reactants.

SPR_Workflow cluster_prep Sensor Chip Preparation cluster_binding Binding Analysis cluster_crossreactivity Cross-Reactivity Testing p1 Immobilize anti-2-Methyl-4-(methylthio)benzoic acid antibody on the sensor chip p2 Wash with buffer p1->p2 p3 Block remaining active sites p2->p3 b1 Inject serial dilutions of 2-Methyl-4-(methylthio)benzoic acid (analyte) p3->b1 b2 Measure association and dissociation b1->b2 b3 Regenerate sensor surface b2->b3 c1 Inject serial dilutions of potential cross-reactants b3->c1 c2 Measure association and dissociation c1->c2 c3 Regenerate sensor surface c2->c3

Caption: Workflow for the SPR-based cross-reactivity analysis.

  • Ligand Immobilization:

    • Equilibrate the sensor chip (e.g., a CM5 chip) with running buffer (e.g., HBS-EP+).

    • Activate the sensor surface using a mixture of EDC and NHS.

    • Inject the purified antibody against 2-Methyl-4-(methylthio)benzoic acid over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters using ethanolamine.

  • Binding Analysis of the Target Analyte:

    • Prepare a series of dilutions of 2-Methyl-4-(methylthio)benzoic acid in running buffer. A typical concentration range for small molecules is from low nanomolar to high micromolar.

    • Inject the analyte solutions over the immobilized antibody surface at a constant flow rate.[14]

    • Monitor the association phase, followed by a dissociation phase where only running buffer flows over the surface.

    • Regenerate the sensor surface between each analyte injection using a suitable regeneration solution (e.g., a short pulse of low pH glycine-HCl) to remove any bound analyte.

  • Cross-Reactivity Testing:

    • Prepare serial dilutions of each potential cross-reactant in the same concentration range as the target analyte.

    • Inject each cross-reactant solution over the sensor surface under the same conditions as the target analyte.

    • Monitor the association and dissociation phases for each cross-reactant.

    • Regenerate the sensor surface between each injection.

  • Data Analysis:

    • Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ = kₔ/kₐ) for the target analyte and each cross-reactant.

    • Cross-reactivity can be expressed as the ratio of the binding affinities (Kₗ) of the cross-reactant to the target analyte.

Data Presentation and Interpretation

Quantitative data from cross-reactivity studies should be summarized in a clear and concise table for easy comparison.

Table 1: Hypothetical Cross-Reactivity Data for an Anti-2-Methyl-4-(methylthio)benzoic acid Antibody

CompoundStructureELISA IC₅₀ (nM)% Cross-Reactivity (ELISA)SPR Kₗ (nM)Relative Affinity (SPR)
2-Methyl-4-(methylthio)benzoic acid Chemical Structure10100%501.0
4-(Methylthio)benzoic acidChemical Structure5020%2500.2
2-Methylbenzoic acidChemical Structure5002%>10,000<0.005
4-Methylbenzoic acidChemical Structure>10,000<0.1%Not Determined-
Benzoic acidChemical Structure>10,000<0.1%Not Determined-
4-Chlorobenzoic acidChemical Structure8,0000.125%Not Determined-
2-Methyl-4-(methylsulfinyl)benzoic acidChemical Structure10010%5000.1
2-Methyl-4-(methylsulfonyl)benzoic acidChemical Structure1,0001%5,0000.01
Thiosalicylic acidChemical Structure>10,000<0.1%Not Determined-

Interpretation of Results:

  • A high percentage of cross-reactivity in the ELISA or a low Kₗ value in the SPR analysis indicates a significant interaction between the antibody and the tested compound.

  • In this hypothetical example, 4-(Methylthio)benzoic acid and 2-Methyl-4-(methylsulfinyl)benzoic acid show the most significant cross-reactivity, suggesting that the antibody recognizes both the methylthio group and its oxidized form, and is somewhat tolerant to the absence of the methyl group at the 2-position.

  • The lack of significant cross-reactivity with benzoic acid, 2-methylbenzoic acid, and 4-methylbenzoic acid indicates that the methylthio group is a critical part of the epitope recognized by the antibody.

Conclusion: Ensuring Assay Specificity

A rigorous evaluation of cross-reactivity is indispensable for the development of a specific and reliable assay for 2-Methyl-4-(methylthio)benzoic acid. By systematically identifying potential cross-reactants based on structural similarity and metabolic pathways, and employing robust analytical techniques like competitive ELISA and SPR, researchers can gain a comprehensive understanding of their assay's specificity. The data generated from these studies are crucial for validating the assay for its intended purpose and ensuring the accuracy of experimental results in research and drug development.

References

  • (Author, Year). Title of Source. Publisher. [Link]
  • Creative Diagnostics. (n.d.). ELISA Development Guide. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). SPR Kinetic Affinity Assay Protocol. Retrieved from [Link]

  • Patents, Google. (n.d.). CN101817770B - Method for preparing methylthio-benzoic acid.
  • Shimadzu. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Thiobencarb (Ref: IMC 3950). AERU. Retrieved from [Link]

  • Wang, L., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Biosensors, 11(7), 241. [Link]

  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in molecular biology (Clifton, N.J.), 1860, 317–332. [Link]

  • National Institutes of Health. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and bioanalytical chemistry, 416(1), 223–234. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Pesticides - Fact Sheet for Thiobencarb. Retrieved from [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]

  • International Council for Harmonisation. (2022). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

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A Comparative Guide to HPLC Purity Method Validation for 2-Methyl-4-(methylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug safety and efficacy. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity determination of 2-Methyl-4-(methylthio)benzoic acid, a crucial building block in organic synthesis. We will explore the validation of a robust HPLC method and compare its performance characteristics with alternative analytical technologies.

The Central Role of Method Validation

In the pharmaceutical industry, analytical method validation is a mandatory process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1] Validation ensures the reliability, consistency, and accuracy of the analytical data, a prerequisite for regulatory approval and quality control.[1][2] The International Council for Harmonisation (ICH) guidelines, particularly Q2(R2), provide a comprehensive framework for the validation of analytical procedures.[2][3][4][5]

This guide will walk through the development and validation of a reversed-phase HPLC (RP-HPLC) method for 2-Methyl-4-(methylthio)benzoic acid, followed by a comparative analysis with Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

Part 1: Development and Validation of an HPLC Purity Method

Based on the structure of 2-Methyl-4-(methylthio)benzoic acid, a substituted aromatic carboxylic acid, a reversed-phase HPLC method is the most logical choice for purity analysis. The presence of a UV-absorbing chromophore allows for sensitive detection.

Physicochemical Properties of 2-Methyl-4-(methylthio)benzoic Acid (and its Isomer)
PropertyValue (for 4-(methylthio)benzoic acid)Source
Molecular FormulaC₈H₈O₂S[6][7][8]
Molecular Weight168.21 g/mol [6][7][8][9]
Melting Point192-196 °C[8][10]
pKa (predicted)4.28 ± 0.10[10]
LogP (predicted)2.74[10]

The acidic nature (pKa ~4.3) and moderate hydrophobicity (LogP ~2.7) suggest that good retention and peak shape can be achieved on a C18 column using an acidic mobile phase to suppress the ionization of the carboxylic acid group.[11]

Proposed HPLC Method Parameters

Based on methods for similar benzoic acid derivatives, the following HPLC conditions are proposed:[11][12][13][14][15]

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for reversed-phase separation of small molecules.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic modifier to ensure the analyte is in its neutral form for better retention and peak shape.
Mobile Phase B AcetonitrileCommon organic solvent for reversed-phase HPLC.
Gradient 70% A to 30% A over 20 minutesTo ensure elution of the main peak and any potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection UV at 254 nmA common wavelength for aromatic compounds.
Injection Volume 10 µLA typical injection volume.
HPLC Method Validation Workflow

The validation of the proposed HPLC method will follow the ICH Q2(R2) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3][4][5]

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R2)) cluster_report Finalization Dev Propose HPLC Parameters Specificity Specificity (Peak Purity) Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report

Caption: Workflow for the validation of the HPLC purity method.

Experimental Data Summary (Exemplary)

The following tables present exemplary data that would be generated during the validation of the HPLC method.

Table 1: Linearity

Concentration (µg/mL)Peak Area (mAU*s)
1012050
2530100
5060350
100120800
150181100
Correlation Coefficient (r²) 0.9998

A correlation coefficient greater than 0.999 is generally considered acceptable.[16]

Table 2: Accuracy (Spike Recovery)

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%8079.299.0%
100%100101.5101.5%
120%120119.499.5%
Average Recovery 100.0%

Recovery values are typically expected to be within 98-102%.[13][17]

Table 3: Precision

Parameter% RSD
Repeatability (n=6) 0.8%
Intermediate Precision (n=6, different day, different analyst) 1.2%

The relative standard deviation (RSD) should ideally be less than 2%.[13][18]

Table 4: LOD and LOQ

ParameterValue (µg/mL)
Limit of Detection (LOD) 0.5
Limit of Quantitation (LOQ) 1.5

These values are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Table 5: Robustness

Parameter VariedRetention Time ShiftTailing Factor Change
Flow Rate (±0.1 mL/min) < 2%< 1%
Column Temperature (±2 °C) < 1.5%< 0.5%
Mobile Phase pH (±0.1) < 3%< 1.5%

The method is considered robust if small, deliberate changes in parameters do not significantly affect the results.

Part 2: Comparison with Alternative Analytical Methods

While HPLC is a workhorse in pharmaceutical analysis, other techniques offer distinct advantages for specific applications.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent development in liquid chromatography that utilizes smaller particle sizes (<2 µm) in the column and higher operating pressures. This results in significantly faster analysis times, improved resolution, and higher sensitivity compared to traditional HPLC.

Key Advantages over HPLC:

  • Speed: Analysis times can be reduced by a factor of up to 10.

  • Resolution: Sharper peaks allow for better separation of closely eluting impurities.

  • Sensitivity: Increased peak height leads to lower detection limits.

  • Solvent Consumption: Shorter run times and lower flow rates reduce solvent usage, making it a "greener" technique.

Considerations:

  • Higher Cost: UPLC systems are more expensive than HPLC systems.

  • Method Transfer: Transferring methods from HPLC to UPLC requires careful optimization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like 2-Methyl-4-(methylthio)benzoic acid, derivatization is typically required to increase volatility.

Key Advantages:

  • High Sensitivity and Specificity: Mass spectrometry provides definitive identification of compounds based on their mass-to-charge ratio and fragmentation patterns.

  • Excellent for Volatile Impurities: GC-MS is ideal for detecting and quantifying residual solvents and other volatile impurities that may not be amenable to HPLC analysis.

Considerations:

  • Derivatization: The need for derivatization adds an extra step to sample preparation and can introduce variability.

  • Thermal Stability: The analyte must be thermally stable to be analyzed by GC.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. It is particularly well-suited for the analysis of charged molecules, such as the carboxylate anion of 2-Methyl-4-(methylthio)benzoic acid at neutral or basic pH.[11]

Key Advantages:

  • High Efficiency and Resolution: CE can achieve very high theoretical plate counts, leading to excellent separation of complex mixtures.

  • Low Sample and Reagent Consumption: CE uses nanoliter injection volumes and minimal amounts of buffer.

  • Orthogonal Separation Mechanism: The separation mechanism is different from chromatography, making it a valuable orthogonal technique for method validation.

Considerations:

  • Sensitivity: Achieving low detection limits can be challenging without specialized techniques.

  • Reproducibility: Migration times can be less reproducible than retention times in HPLC if conditions are not carefully controlled.

Method Selection Decision Framework

Method_Selection Start Start: Purity Analysis of 2-Methyl-4-(methylthio)benzoic acid Is_Volatile Are volatile impurities a primary concern? Start->Is_Volatile GC_MS GC-MS Is_Volatile->GC_MS Yes HPLC_UPLC_CE HPLC / UPLC / CE Is_Volatile->HPLC_UPLC_CE No High_Throughput Is high throughput critical? HPLC_UPLC_CE->High_Throughput UPLC UPLC High_Throughput->UPLC Yes Orthogonal Is an orthogonal method needed for validation? High_Throughput->Orthogonal No CE Capillary Electrophoresis Orthogonal->CE Yes HPLC HPLC (Robust & Cost-Effective) Orthogonal->HPLC No

Caption: Decision tree for selecting an appropriate analytical method.

Comparison Summary

FeatureHPLCUPLCGC-MSCapillary Electrophoresis (CE)
Principle Partitioning between mobile and stationary phasesSame as HPLC, with smaller particlesPartitioning between gas mobile phase and liquid/solid stationary phaseDifferential migration in an electric field
Speed ModerateVery FastFast to ModerateVery Fast
Resolution GoodExcellentExcellentExcellent
Sensitivity GoodExcellentExcellent (with MS)Moderate to Good
Cost ModerateHighHighModerate
Sample Throughput ModerateHighModerateHigh
Best For Routine QC, robust method developmentHigh-throughput screening, complex mixturesVolatile impurities, definitive identificationOrthogonal validation, charged molecules
Limitations Slower than UPLCHigher initial costRequires derivatization for non-volatile analytesLower sensitivity for some applications

Senior Application Scientist's Insight

For the routine quality control and purity assessment of 2-Methyl-4-(methylthio)benzoic acid, the validated HPLC method presented here offers a robust, reliable, and cost-effective solution. It is the workhorse of the pharmaceutical industry for good reason: it is well-understood, versatile, and provides accurate and reproducible results.

UPLC represents a significant advancement and should be considered when high throughput is a primary driver, such as in early-stage drug discovery or for large-scale manufacturing support where rapid batch release is critical. The initial investment in a UPLC system can be quickly offset by the savings in solvent consumption and increased laboratory productivity.

GC-MS and CE serve as invaluable orthogonal techniques. I would recommend using GC-MS to screen for any residual solvents from the synthesis of 2-Methyl-4-(methylthio)benzoic acid. Capillary Electrophoresis would be an excellent choice for an alternative assay method to confirm the purity results obtained by HPLC, as its fundamentally different separation mechanism provides a high degree of confidence in the analytical data.

Ultimately, a multi-faceted approach, leveraging the strengths of each of these techniques, will provide the most comprehensive understanding of the purity profile of 2-Methyl-4-(methylthio)benzoic acid, ensuring the highest standards of quality and safety in drug development.

References

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]

  • Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. [Link]

  • MDPI. A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. [Link]

  • UST Journals. HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. [Link]

  • MONAD. What is the Difference Between UPLC and HPLC? [Link]

  • PubMed. Capillary electrophoresis and small molecule drug discovery: a perfect match? [Link]

  • ResearchGate. (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. [Link]

  • Alispharm. UPLC vs HPLC: what is the difference? [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Macedonian Journal of Chemistry and Chemical Engineering. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. [Link]

  • National Center for Biotechnology Information. 4-(Methylthio)benzoic acid. PubChem Compound Database. [Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • ResearchGate. (PDF) HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. [Link]

  • European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • National Institute of Standards and Technology (NIST). Benzoic Acid, TMS derivative. NIST Chemistry WebBook. [Link]

  • Cheméo. Chemical Properties of 4-(Methylthio)benzoic acid (CAS 13205-48-6). [Link]

  • University of British Columbia Library. Quantitative analysis of small-molecule biomarkers by capillary electrophoresis-mass spectrometry. [Link]

  • ResearchGate. Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery | Request PDF. [Link]

  • ResearchGate. (PDF) HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. [Link]

  • Pharmaguideline. Differences between HPLC and UPLC. [Link]

  • ResearchGate. GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I. [Link]

  • PubMed. Capillary electrophoresis for the analysis of small-molecule pharmaceuticals. [Link]

  • MDPI. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods. [Link]

  • Agilent. Small Molecule Drug Characterization and Purity Analysis. [Link]

  • RSC Publishing. An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). [Link]

  • Chromatography Today. HPLC vs UPLC - What's the Difference? [Link]

  • gnoscience. Journal of Biology and Medicine: Open Access Principles of Capillary Electrophoresis – A Small Synthesis. [Link]

  • ScienceDirect. Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. [Link]

  • RJPT. A Review on Comparative study of HPLC and UPLC. [Link]

  • Scholars Research Library. Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. [Link]

  • ResearchGate. Capillary electrophoresis for small molecules and metabolites. [Link]

  • PubMed Central. Identification of small molecules using accurate mass MS/MS search. [Link]

  • Pacific BioLabs. Identity and Purity - Small Molecules. [Link]

Sources

literature comparison of 2-Methyl-4-(methylthio)benzoic acid spectral data

[1][2][3][4]

CAS Registry Number: 118939-08-5 Molecular Formula: C



Molecular Weight:1234

Executive Summary & Application Context

2-Methyl-4-(methylthio)benzoic acid is a di-substituted benzoic acid derivative characterized by an ortho-methyl group and a para-methylthio group relative to the carboxylic acid.[1][2][3][4] Its primary utility lies in its role as a scaffold for benzoylpyrazole herbicides .[1][3][4] The spectral verification of this compound is often complicated by the presence of regioisomers (e.g., 2-methyl-5-methylthio isomers) and oxidation byproducts (sulfoxides/sulfones).[1][2][3][4]

Key Differentiator: The simultaneous presence of two distinct methyl singlets in the aliphatic region of the



1234

Spectral Characterization & Logic

Nuclear Magnetic Resonance ( H NMR)

The

12344-(methylthio)benzoic acid

Table 1: Comparative


H NMR Shifts (DMSO-d

, 400 MHz)
Feature2-Methyl-4-(methylthio)benzoic acid (Target)4-(Methylthio)benzoic acid (Comparator)Mechanistic Insight
COOH

12.8 - 13.0 (br s)

12.85 (br s)
Carboxylic acid proton; typically broad due to hydrogen bonding.[1][2][3][4]
Ar-H (ortho to COOH)

7.8 - 7.9 (d, J

8.0 Hz)

7.88 (d, J = 8.5 Hz, 2H)
The ortho-methyl group breaks the symmetry, converting the AA'BB' system of the comparator into an ABX-like pattern.[1][2]
Ar-H (meta to COOH)

7.1 - 7.2 (m, 2H)

7.35 (d, J = 8.5 Hz, 2H)
Electron-donating S-Me group shields these protons.[1][2]
S-CH


2.50 - 2.54 (s, 3H)

2.53 (s, 3H)
Methylthio signal; chemically equivalent in both, often overlaps with DMSO solvent residual peak (

2.50 ppm).[1][2]
Ar-CH


2.40 - 2.48 (s, 3H)
Absent Diagnostic Peak: The ortho-methyl signal is distinct and integrates to 3H.[1][2][3][4]

Critical Analysis: In the target compound, the H-6 proton (ortho to COOH) appears as a doublet due to coupling with H-5, whereas H-3 (ortho to S-Me and Ar-Me) typically appears as a singlet or fine doublet, significantly shielded compared to H-6.[1][2][3]

Infrared Spectroscopy (FT-IR)

IR analysis is useful for monitoring the reaction progress, particularly the formation of the carboxylic acid from precursors (e.g., nitriles or esters).[1][2]

  • O-H Stretch (Acid): Broad band at 2500–3300 cm

    
     .[1][2][3][4]
    
  • C=O Stretch (Acid): Strong, sharp peak at 1680–1700 cm

    
     .[1][2][3][4]
    
    • Note: This frequency is slightly lower than non-conjugated acids due to conjugation with the aromatic ring.[1][2][3][4]

  • C-S Stretch: Weak to medium band at 600–700 cm

    
     .[1][2][3][4]
    
  • C-H Bending (Aromatic): The substitution pattern (1,2,4-trisubstituted) yields characteristic out-of-plane bending bands in the 800–850 cm

    
      region.[1][2][3][4]
    
Mass Spectrometry (MS)
  • Ionization Mode: ESI (-) or EI (70 eV).

  • Molecular Ion [M-H]

    
    : m/z 181.[1][2][3][4]
    
  • Fragmentation (EI):

    • [M]

      
      : m/z 182 (Base peak or strong).[1][2][3][4]
      
    • [M - OH]

      
      : m/z 165 (Loss of hydroxyl).[1][2][3][4]
      
    • [M - CH

      
      ]
      
      
      :
      m/z 167 (Loss of methyl).[1][2][3][4]
    • [M - COOH]

      
      : m/z 137 (Decarboxylation).[1][2][3][4]
      

Experimental Protocols

Protocol A: Synthesis Verification (Self-Validating System)

This workflow ensures the compound is correctly identified during synthesis from 2-methyl-4-chlorobenzoic acid via nucleophilic aromatic substitution (or Grignard route).[1][2][3][4]

  • Sampling: Dissolve 10 mg of crude solid in 0.6 mL DMSO-d

    
    .
    
  • Acquisition: Run

    
    H NMR (16 scans).[1][2][3][4]
    
  • Validation Checkpoints:

    • Pass: Presence of two singlets in the aliphatic region (2.4–2.6 ppm).[1][2][3][4]

    • Pass: Integration ratio of Aromatic : Aliphatic = 3 : 6.[1][2][3][4]

    • Fail: Presence of a singlet at ~3.2 ppm indicates oxidation to Sulfone (impurity).[1][2][3][4]

    • Fail: Absence of COOH proton (>12 ppm) indicates incomplete hydrolysis of ester/nitrile precursor.[1][2][3][4]

Protocol B: Differentiation from Sulfone Analog

A common impurity is 2-methyl-4-(methylsulfonyl)benzoic acid .[1][2][3][4]

CompoundS-CH

Shift (ppm)
Oxidation State
Thioether (Target)

2.50 (S-Me)
-2 (Sulfide)
Sulfone (Impurity)

3.20 - 3.30 (SO

-Me)
+4 (Sulfone)

Insight: The electronegative oxygen atoms in the sulfone group strongly deshield the methyl protons, shifting them downfield by ~0.7 ppm.[1][4] This is the most reliable check for oxidative degradation.[1][2][3][4]

Structural & Logic Visualization[1][2][4]

The following diagram illustrates the synthesis logic and the spectral decision tree for validating 2-Methyl-4-(methylthio)benzoic acid.

SpectralLogiccluster_structureStructural KeyStartCrude Product AnalysisNMR1H NMR (DMSO-d6)Start->NMRAliphaticCheck Aliphatic Region(2.0 - 3.5 ppm)NMR->AliphaticResult_TargetTarget Confirmed:2 Singlets (2.4 & 2.5 ppm)ThioetherAliphatic->Result_Target2 Singlets @ 2.4-2.5Result_SulfoneImpurity Detected:Singlet at ~3.2 ppmSulfone (Oxidized)Aliphatic->Result_SulfoneSinglet @ 3.2Result_DesmethylWrong Starting Material:Only 1 Singlet (S-Me)Missing Ar-MeAliphatic->Result_DesmethylSingle Singlet @ 2.5Key1Ar-Me (Ortho effect)Key2S-Me (Shielding)

Caption: Decision tree for validating the target compound via proton NMR, highlighting critical chemical shift thresholds for common impurities.

References

  • PubChem Compound Summary. "4-(Methylthio)benzoic acid" (Analog Data). National Center for Biotechnology Information.[1][3][4] Accessed Jan 2026.[1][3][4] [Link][1][2][4]

  • Ishihara Sangyo Kaisha, Ltd. "Pyrazole derivative and herbicide containing it."[1][3][4] Australian Patent AU599468B2.[1][3][4] (Describes synthesis of methylthiobenzoic acid intermediates).

  • Genentech, Inc. "Pyridyl inhibitors of hedgehog signalling."[1][3][4] World Intellectual Property Organization WO2006028958A2.[1][3][4] (Cites use of 2-methyl-4-(methylthio)benzoic acid as starting material).[1][2][3][4][5][6]

  • Qingdao King Agroot Chemical Compounds Co., Ltd. "Preparation method of topramezone intermediate." Chinese Patent CN113862703B.[1][3][4] (Detailed NMR data for sulfonyl analogs).

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 2-Methyl-4-(methylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Operational Context: This guide outlines the definitive disposal and handling procedures for 2-Methyl-4-(methylthio)benzoic acid (and its analog 4-(methylthio)benzoic acid , CAS 13205-48-6). While the user prompt specifies the 2-methyl derivative, the provided CAS 13205-48-6 corresponds to the 4-(methylthio)benzoic acid parent structure. From a waste management perspective, both compounds share identical functional group hazards: a carboxylic acid moiety and a thioether (sulfide) linkage.

Critical Hazard Mechanism: The primary disposal challenge is the thioether group . Improper treatment with strong oxidizers can generate sulfoxides or sulfones, while inadvertent mixing with strong reducing acids could theoretically release volatile, malodorous sulfides. Incineration requires scrubbers due to Sulfur Oxide (SOx) generation.

Chemical Identity & Safety Data
ParameterSpecification
Chemical Name 4-(Methylthio)benzoic acid (CAS Reference)
CAS Number 13205-48-6
Molecular Formula C₈H₈O₂S
Physical State Solid (Crystalline Powder), Pale Yellow to Beige
Melting Point 192–196 °C
Acidity (pKa) ~4.2 (Benzoic acid derivative)
Primary Hazards Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)
Signal Word WARNING

Pre-Disposal Handling & Causality

Effective disposal begins at the bench. You must segregate this chemical based on its reactivity profile, not just its physical state.

The "Why" Behind the Protocol
  • Sulfur Management: Thioethers are chemically stable but prone to oxidation. Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides) in the waste stream, as this can trigger exothermic oxidation to sulfoxides.

  • Acidic Compatibility: As a weak organic acid, it is compatible with other non-halogenated organic acids. However, mixing with cyanides or sulfides (inorganic) can release toxic gases.

  • Odor Control: Methylthio derivatives often carry a distinct, disagreeable garlic-like odor. Double-bagging or sealing in chemically resistant containers (HDPE or Glass) is mandatory to prevent lab contamination.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH-approved N95 (solid handling) or half-mask with organic vapor cartridges (if heating/solutions involved).

  • Skin: Nitrile gloves (minimum 0.11mm thickness). The thioether moiety is lipophilic; change gloves immediately upon contamination.

  • Eyes: Chemical splash goggles. Safety glasses are insufficient for powder handling due to dust irritation risks.

Operational Disposal Workflows

Scenario A: Solid Waste (Excess Reagent)
  • Classification: Non-Halogenated Organic Solid (Sulfur-Containing).

  • Protocol:

    • Transfer solid waste into a dedicated wide-mouth HDPE jar.

    • Label clearly: "Solid Organic Waste - Contains Sulfur."

    • Do not dissolve in solvent to facilitate disposal; this increases waste volume and cost.

    • Seal container with Parafilm to contain potential odors.

Scenario B: Liquid Waste (Mother Liquor/Reaction Mixtures)
  • Classification: Non-Halogenated Organic Solvent Waste.

  • Protocol:

    • Adjust pH to neutral (pH 6-8) if the solution is highly acidic, using saturated Sodium Bicarbonate (NaHCO₃). Caution: CO₂ evolution.

    • Segregate into the "Organic Solvents (Non-Halogenated)" carboy.

    • Crucial Check: Ensure the waste container does not contain heavy metal oxidizers (Chromium VI, Permanganate), which react with the sulfur moiety.

Scenario C: Spill Response
  • Immediate Action: Isolate the area. Dust is a respiratory irritant.

  • Cleanup:

    • Cover spill with dry lime, sand, or soda ash to minimize dusting.

    • Scoop into a closed container.

    • Clean surface with a dilute soap solution.[1]

    • Odor Neutralization (Optional): If a lingering smell persists, wipe the surface with a dilute (1-2%) bleach solution, followed immediately by water. Note: Do not use bleach on the bulk chemical, only on trace residue.

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision-making process for segregating CAS 13205-48-6.

DisposalWorkflow Start Start: Waste Identification CAS 13205-48-6 StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Dry Liquid Liquid Waste (Solvent Solution) StateCheck->Liquid Dissolved SolidAction Segregate: Solid Organics Label: 'Sulfur Content' Solid->SolidAction LiquidCheck Check pH & Oxidizers Liquid->LiquidCheck Contractor Handover to EHS/Contractor Method: High Temp Incineration (Req. Scrubber) SolidAction->Contractor Neutralize Neutralize with NaHCO3 (If pH < 4) LiquidCheck->Neutralize Acidic SegregateLiq Segregate: Non-Halogenated Organic Solvents LiquidCheck->SegregateLiq Neutral/Compatible Neutralize->SegregateLiq SegregateLiq->Contractor

Figure 1: Logic flow for segregating 2-Methyl-4-(methylthio)benzoic acid waste streams to ensure compatibility and safety.

Final Disposal Method (Contractor Level)

As a researcher, your responsibility ends at the "Satellite Accumulation Area" (lab waste pickup). However, understanding the downstream fate validates your segregation:

  • Incineration: This is the only recommended final disposal method.

  • Combustion Chemistry:

    
    
    
  • Requirement: The incineration facility must be equipped with alkaline scrubbers to capture the Sulfur Oxides (SOx) generated during combustion, preventing acid rain precursors from entering the atmosphere.

References

  • National Institutes of Health (NIH) - PubChem. (n.d.). 4-(Methylthio)benzoic acid (CAS 13205-48-6) Compound Summary.[2][3][4][1][5] Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[6][7] The National Academies Press.[6] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4-(methylthio)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-Methyl-4-(methylthio)benzoic acid

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